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  • Product: 2-trans-6-cis-Dodecadienal
  • CAS: 21662-13-5

Core Science & Biosynthesis

Foundational

"2-trans-6-cis-Dodecadienal" chemical properties

An In-depth Technical Guide to the Chemical Properties of (2E,6Z)-Dodeca-2,6-dienal Introduction: Unveiling a Key Aroma Compound (2E,6Z)-Dodeca-2,6-dienal, also known as 2-trans-6-cis-Dodecadienal, is a fascinating long-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of (2E,6Z)-Dodeca-2,6-dienal

Introduction: Unveiling a Key Aroma Compound

(2E,6Z)-Dodeca-2,6-dienal, also known as 2-trans-6-cis-Dodecadienal, is a fascinating long-chain aldehyde that holds a significant position in the realm of flavor and fragrance chemistry. As a member of the medium-chain aldehyde class, this molecule is a potent contributor to the sensory profiles of various food products and consumer goods.[1] Its distinct organoleptic properties, characterized by citrus, mandarin, melon, and deep fatty-green nuances, make it a valuable ingredient for creating complex and appealing aromas.[1][2] This guide provides a comprehensive overview of its core chemical properties, spectroscopic profile, and analytical methodologies, offering a technical resource for researchers, chemists, and professionals in drug development and sensory science.

Chemical Identity and Molecular Architecture

The precise arrangement of atoms and stereochemistry of (2E,6Z)-Dodeca-2,6-dienal is fundamental to its unique properties. The molecule features a twelve-carbon backbone, an aldehyde functional group, and two double bonds at the C2 and C6 positions. The stereochemistry is critical: a trans (E) configuration at the C2 position, which is conjugated with the aldehyde, and a cis (Z) configuration at the C6 position.

Key Identifiers:

  • IUPAC Name: (2E,6Z)-dodeca-2,6-dienal[1]

  • CAS Number: 21662-13-5[1]

  • Molecular Formula: C₁₂H₂₀O[1]

  • Average Molecular Weight: 180.29 g/mol [1]

  • Monoisotopic Molecular Weight: 180.1514 g/mol [1]

G C12 CH₃ C11 CH₂ C12->C11 C10 CH₂ C11->C10 C9 CH₂ C10->C9 C8 CH₂ C9->C8 C7 CH C8->C7 C6 CH C7->C6 cis (Z) C7->C6 C5 CH₂ C6->C5 C4 CH₂ C5->C4 C3 CH C4->C3 C2 CH C3->C2 trans (E) C3->C2 C1 CHO C2->C1

Caption: Molecular structure of (2E,6Z)-Dodeca-2,6-dienal.

Physicochemical Properties

The physical characteristics of a molecule dictate its behavior in various matrices, from solubility and volatility to its interaction with biological systems. (2E,6Z)-Dodeca-2,6-dienal is a colorless to pale yellow liquid with very low water solubility, a property typical of long-chain aldehydes.[3]

PropertyValueSource
Appearance Colorless to light pale yellow liquidJECFA[3]
Boiling Point 130-131 °C @ 5.00 mm HgThe Good Scents Company[3]
Density 0.987 - 0.993 g/cm³ @ 25 °CJECFA[3]
Refractive Index 1.425 - 1.431 @ 20 °CJECFA[3]
Water Solubility 0.0031 g/L (Predicted)ALOGPS[1]
logP (Octanol-Water Partition) 4.83 (Predicted)ALOGPS[1]
Flash Point 98.89 °C (210 °F)The Good Scents Company[2]
Shelf Life ≥ 36 months (with proper storage)The Good Scents Company[2]

Spectroscopic Profile: A Structural Fingerprint

Spectroscopic analysis is indispensable for the structural elucidation and quality control of organic compounds. The combination of NMR, MS, and IR provides a detailed fingerprint of (2E,6Z)-Dodeca-2,6-dienal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguously determining the stereochemistry of alkenes.[4] The key diagnostic features are the chemical shifts and, most importantly, the proton-proton coupling constants (J-values) across the double bonds.

  • ¹H NMR:

    • Aldehydic Proton (-CHO): A distinct signal is expected around δ 9.5 ppm, appearing as a doublet due to coupling with the C2 proton.

    • Vinylic Protons (C2-H & C3-H): The proton at C2 will be significantly deshielded due to the adjacent aldehyde, likely appearing around δ 6.1-6.4 ppm. The C3 proton is expected further upfield, around δ 6.8-7.1 ppm. The crucial diagnostic feature is the vicinal coupling constant, ³JH2-H3, which for a trans configuration is typically large, in the range of 11-18 Hz.[4][5]

    • Vinylic Protons (C6-H & C7-H): These protons will resonate around δ 5.3-5.6 ppm. For the cis geometry, the vicinal coupling constant, ³JH6-H7, is significantly smaller, typically in the 6-14 Hz range.[4][6] This difference in coupling constants allows for definitive assignment of the cis and trans isomers.[5][6]

    • Aliphatic Protons: The remaining methylene and methyl protons will appear in the upfield region (δ 0.9-2.5 ppm).

  • ¹³C NMR:

    • Carbonyl Carbon (-CHO): The aldehyde carbon will be the most downfield signal, typically appearing around δ 190-195 ppm.

    • Alkene Carbons (C2, C3, C6, C7): These sp² hybridized carbons are expected to resonate in the δ 120-160 ppm region.[6]

    • Aliphatic Carbons: The sp³ carbons of the alkyl chain will appear in the upfield region (δ 14-40 ppm).

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is vital for identification and quantification. The electron ionization (EI) mass spectrum is characterized by fragmentation patterns resulting from the cleavage of the aliphatic chain and rearrangements involving the double bonds and the aldehyde group. Predicted GC-MS data shows a prominent molecular ion peak (M⁺) at m/z 180, followed by characteristic fragment ions corresponding to the loss of alkyl fragments.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule, providing clear evidence for its functional groups.[4]

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1670-1690 cm⁻¹ for the α,β-unsaturated aldehyde.

  • C-H Stretch (Aldehyde): Two characteristic medium-intensity bands are typically observed around 2820 cm⁻¹ and 2720 cm⁻¹.

  • C=C Stretch: A band around 1640 cm⁻¹ corresponds to the conjugated C=C bond. The isolated C=C bond will have a weaker absorption in a similar region.

  • =C-H Bend (trans): A strong out-of-plane bending vibration around 970 cm⁻¹ is a hallmark of a trans-disubstituted alkene.

  • =C-H Bend (cis): A medium-to-strong out-of-plane bending vibration around 700 cm⁻¹ is characteristic of a cis-disubstituted alkene.

Synthesis and Stereochemical Control

The synthesis of insect pheromones and related long-chain unsaturated aldehydes is a well-established field in organic chemistry.[7][8] The primary challenge in synthesizing (2E,6Z)-Dodeca-2,6-dienal lies in the stereoselective construction of the two double bonds.

G cluster_0 Synthetic Strategy Start Simpler Precursors (e.g., alkynes, smaller aldehydes) Step1 Stereoselective Olefination (e.g., Wittig, HWE) Start->Step1 Intermediate Key Intermediate with Correct Stereochemistry Step1->Intermediate Step2 Chain Elongation / Functional Group Interconversion Intermediate->Step2 Target (2E,6Z)-Dodeca-2,6-dienal Step2->Target

Caption: Generalized workflow for stereoselective synthesis.

Key synthetic strategies often involve:

  • Wittig-type Olefinations: Z-selective Wittig reactions are commonly employed to install the cis double bond, while the Horner-Wadsworth-Emmons reaction is a reliable method for generating the trans α,β-unsaturated aldehyde system.

  • Cross-Metathesis: Modern Z-selective cross-metathesis reactions offer an efficient route to constructing cis-olefins, which can be a powerful tool in pheromone synthesis.[9]

  • Alkyne Chemistry: Partial reduction of internal alkynes, for example using Lindlar's catalyst, is a classic method for creating cis-alkenes.

The choice of synthetic route is dictated by the need for high stereochemical purity, as even small amounts of isomeric impurities can dramatically alter the biological or organoleptic properties of the final product.

Analytical Methodologies

Accurate analysis is crucial for quality control and research applications. Gas chromatography is the primary technique for separating and quantifying (2E,6Z)-Dodeca-2,6-dienal and its isomers.

Gas Chromatography (GC)

The separation of cis and trans isomers by GC is based on subtle differences in their volatility and interaction with the stationary phase.[10][11] Generally, trans isomers, having a more linear shape, tend to elute slightly earlier than their corresponding cis isomers on standard non-polar or semi-polar columns.[10]

  • Column Selection: High-resolution capillary columns (e.g., DB-5, DB-WAX) are required for effective separation of dodecadienal isomers. The choice of stationary phase polarity can significantly influence the retention order and resolution.

  • Kovats Retention Index: The Kovats retention index is a standardized measure of retention time. For (2E,6Z)-Dodeca-2,6-dienal, reported indices on standard non-polar columns are around 1419, while on standard polar columns, the index is significantly higher at 1894.[3] This data is invaluable for tentative identification in complex mixtures.

G cluster_1 GC-MS Analysis Workflow Sample Sample Injection GC GC Separation (Capillary Column) Sample->GC Volatility-based separation Ionization Electron Ionization (EI Source) GC->Ionization Isomer Elution MS Mass Analyzer (Quadrupole / TOF) Ionization->MS Fragmentation Detector Detector MS->Detector Data Data Analysis (Chromatogram & Mass Spectrum) Detector->Data

Caption: Standard workflow for GC-MS analysis of volatile isomers.

Applications in Flavor and Fragrance

(2E,6Z)-Dodeca-2,6-dienal is described as a powerful aroma chemical.[2] Its complex odor profile allows it to be used in a variety of applications:

  • Flavor: It imparts green, herbal, waxy, and aldehydic notes.[2] It finds use in creating watermelon, parsley, and mushroom flavors.[2]

  • Fragrance: It blends well with citrus and floral compositions to add freshness and distinctive watery, melon-like notes.[2] The odor is described as deep citrus, mandarin orange, and melon with fatty, green undertones.[2]

Conclusion

(2E,6Z)-Dodeca-2,6-dienal is a structurally precise and olfactorily potent molecule. Its chemical properties are dominated by the interplay of the aldehyde functional group and the specific trans and cis stereochemistry of its two double bonds. A thorough understanding of its physicochemical characteristics, spectroscopic fingerprint, and appropriate analytical methods is essential for its effective application in the flavor and fragrance industry and for further research into its potential biological roles. The methodologies outlined in this guide provide a framework for the accurate identification, synthesis, and utilization of this important specialty chemical.

References

  • FooDB. (2018). Showing Compound 2-trans-6-cis-Dodecadienal (FDB010401). Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dodecadienal, (2E,6Z)-. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (E,Z)-2,6-dodecadienal. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]

  • Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2023). Recent advances in the synthesis of insect pheromones: an overview from 2013 to mid-2022. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. Retrieved from [Link]

  • MDPI. (2022). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to (2E,6Z)-dodeca-2,6-dienal: Nomenclature, Properties, and Synthesis

Abstract This technical guide provides an in-depth analysis of the polyunsaturated fatty aldehyde, 2-trans-6-cis-dodecadienal, with a primary focus on its definitive International Union of Pure and Applied Chemistry (IUP...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the polyunsaturated fatty aldehyde, 2-trans-6-cis-dodecadienal, with a primary focus on its definitive International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] Intended for researchers, chemists, and professionals in drug development and chemical ecology, this document elucidates the structural characteristics, stereochemistry, and the systematic naming conventions that lead to its correct designation as (2E,6Z)-dodeca-2,6-dienal.[1][2][3][4] Furthermore, this guide synthesizes its physicochemical properties, predicted spectroscopic profile, potential stereoselective synthesis strategies, and known biological significance as a flavor and fragrance agent.[1][2][5]

Introduction

(2E,6Z)-dodeca-2,6-dienal is a C12 aliphatic aldehyde containing two double bonds, a molecule of interest in the fields of flavor chemistry and potentially as a semiochemical. Its distinct stereochemistry is critical to its chemical identity and biological activity. The common nomenclature, "2-trans-6-cis-dodecadienal," while descriptive, relies on an older system of stereochemical notation. Modern chemical communication demands precision, which is provided by the universally accepted IUPAC system. This guide aims to bridge the gap between common and systematic nomenclature, providing a foundational understanding of this molecule for advanced research and application.

IUPAC Nomenclature and Structural Elucidation

The correct assignment of an IUPAC name is a systematic process that defines a molecule's structure without ambiguity. The process for 2-trans-6-cis-dodecadienal is detailed below.

Identifying the Principal Functional Group and Parent Chain
  • Principal Functional Group: The molecule contains an aldehyde group (-CHO), which takes precedence over the alkene groups. The suffix for an aldehyde is "-al".

  • Parent Chain: The longest continuous carbon chain containing the principal functional group consists of twelve carbons. The prefix for a 12-carbon chain is "dodeca-".

  • Unsaturation: The chain contains two double bonds, indicated by the infix "-dien-".

  • Locants: Numbering begins at the aldehyde carbon (C1). The double bonds start at positions C2 and C6.

Combining these elements gives the base name: dodeca-2,6-dienal .

Assigning Stereochemistry: From cis/trans to E/Z

The terms trans (across) and cis (same side) can be ambiguous in complex alkenes. The Cahn-Ingold-Prelog (CIP) priority rules provide a rigorous method for assigning the stereodescriptors E (entgegen, opposite) and Z (zusammen, together).

The Cahn-Ingold-Prelog (CIP) Priority Rules:

  • Assign priority to the two substituents on each carbon of the double bond based on atomic number. Higher atomic number equals higher priority.

  • If atomic numbers are identical, move to the next atoms in the chain until a point of difference is found.

  • If the two higher-priority groups are on the same side of the double bond, the configuration is Z .

  • If the two higher-priority groups are on opposite sides of the double bond, the configuration is E .

Application to dodeca-2,6-dienal:

  • At the C2=C3 double bond (2-trans):

    • C2: The attached groups are the aldehyde group (-CHO, priority 1) and a hydrogen atom (-H, priority 2).

    • C3: The attached groups are the rest of the carbon chain (-CH2-, priority 1) and a hydrogen atom (-H, priority 2).

    • The high-priority groups are on opposite sides. Therefore, the configuration is (2E) .

  • At the C6=C7 double bond (6-cis):

    • C6: The attached groups are the C5 carbon chain (-CH2-, priority 1) and a hydrogen atom (-H, priority 2).

    • C7: The attached groups are the C8 carbon chain (-CH2-, priority 1) and a hydrogen atom (-H, priority 2).

    • The high-priority groups are on the same side. Therefore, the configuration is (6Z) .

Combining these elements yields the definitive IUPAC name: (2E,6Z)-dodeca-2,6-dienal .

Caption: CIP priority assignment for (2E,6Z)-dodeca-2,6-dienal.

Physicochemical and Spectroscopic Profile

Understanding the physical and spectral properties of a molecule is essential for its purification, characterization, and application.

Physicochemical Properties

The following table summarizes the key physicochemical properties of (2E,6Z)-dodeca-2,6-dienal.

PropertyValueSource
IUPAC Name (2E,6Z)-dodeca-2,6-dienal[1]
Synonyms 2-trans-6-cis-Dodecadienal, (E,Z)-2,6-dodecadienal[2][5]
CAS Number 21662-13-5[1][2][5]
Molecular Formula C₁₂H₂₀O[1][2]
Molecular Weight 180.29 g/mol [1][2]
Appearance Colorless to light pale yellow liquid with a faint fatty aroma[1]
Boiling Point 130-131 °C @ 5.00 mm Hg[1][3]
Density 0.987 - 0.993 g/cm³[1]
Refractive Index 1.425 - 1.431 @ 20.00 °C[1][2]
Solubility Insoluble in water; Soluble in fat and ethanol[1]
Predicted Spectroscopic Data

While experimental spectra require laboratory analysis, the expected spectroscopic signatures can be predicted from the structure. This is invaluable for compound verification.

TechniqueExpected Signature
¹H NMR ~9.5 ppm (d, 1H): Aldehydic proton (-CHO). ~6.8 ppm (dt, 1H): Olefinic proton at C3. ~6.1 ppm (dd, 1H): Olefinic proton at C2. ~5.4 ppm (m, 2H): Olefinic protons at C6 and C7. ~2.2 ppm (m, 4H): Allylic protons at C4 and C5. ~2.0 ppm (m, 2H): Allylic protons at C8. ~1.3 ppm (m, 4H): Methylene protons (-CH₂-). ~0.9 ppm (t, 3H): Terminal methyl protons (-CH₃).
¹³C NMR ~194 ppm: Aldehyde carbon (C1). ~158 ppm: Olefinic carbon (C2). ~130-135 ppm: Olefinic carbons (C3, C6, C7). ~32 ppm: Methylene carbon (C4). ~20-30 ppm: Other methylene carbons. ~14 ppm: Terminal methyl carbon (C12).
IR (Infrared) ~2720 cm⁻¹ & ~2820 cm⁻¹: C-H stretch of aldehyde. ~1685 cm⁻¹: C=O stretch (conjugated aldehyde). ~1640 cm⁻¹: C=C stretch. ~970 cm⁻¹: C-H bend for E (trans) double bond.
Mass Spec (MS) m/z 180: Molecular ion [M]⁺. Fragmentation patterns corresponding to losses of alkyl chains and the aldehyde group.

Stereoselective Synthesis Strategies

The synthesis of (2E,6Z)-dodeca-2,6-dienal presents a challenge in controlling the stereochemistry of both double bonds. A plausible retrosynthetic approach involves disconnecting the molecule at one of the double bonds, often utilizing a Wittig or related olefination reaction.

Synthesis_Workflow cluster_A Step 2: E-Selective Wittig Reaction cluster_B Step 1: Z-Alkene Formation & Oxidation Target (2E,6Z)-dodeca-2,6-dienal Intermediate1 (Z)-non-4-en-1-al Target->Intermediate1 Wittig Olefination Intermediate2 Phosphonium Ylide (for E-selectivity) Target->Intermediate2 Wittig Olefination Precursor1 Hept-2-yn-1-ol Intermediate1->Precursor1 1. Lindlar Hydrogenation 2. Oxidation (e.g., PCC) Precursor2 Triphenylphosphine Intermediate2->Precursor2 From corresponding alkyl halide Precursor3 Bromoethane Intermediate2->Precursor3

Caption: Retrosynthetic analysis for (2E,6Z)-dodeca-2,6-dienal.

Exemplar Protocol: Z-Selective Wittig Reaction

This protocol outlines a general procedure for creating a Z-alkene, a key step in a potential synthesis.

Objective: To synthesize a (Z)-alkene from an aldehyde and a non-stabilized phosphonium ylide.

Materials:

  • Aldehyde precursor

  • Alkyltriphenylphosphonium bromide salt

  • Strong, non-nucleophilic base (e.g., n-Butyllithium, NaHMDS)

  • Anhydrous aprotic solvent (e.g., THF, Diethyl ether)

  • Standard glassware for anhydrous reactions (Schlenk line, nitrogen atmosphere)

Methodology:

  • Ylide Generation (Self-Validating Step):

    • Under an inert nitrogen atmosphere, suspend the alkyltriphenylphosphonium bromide salt (1.1 eq) in anhydrous THF.

    • Cool the suspension to -78 °C in a dry ice/acetone bath.

    • Slowly add n-Butyllithium (1.05 eq) dropwise. The causality here is critical: the strong base deprotonates the carbon adjacent to the phosphorus, forming the reactive ylide. A distinct color change (often to deep red or orange) provides visual validation of ylide formation.

    • Allow the mixture to stir at -78 °C for 30 minutes.

  • Olefination Reaction:

    • Dissolve the aldehyde precursor (1.0 eq) in a minimal amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the cold ylide solution. Maintaining low temperature is crucial for kinetic control, which favors the formation of the cis-oxaphosphetane intermediate, leading to the Z-alkene.

    • Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature overnight.

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Perform a liquid-liquid extraction with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel. The triphenylphosphine oxide byproduct is highly polar and will be separated from the less polar alkene product.

Biological Significance and Applications

(2E,6Z)-dodeca-2,6-dienal is recognized primarily for its sensory properties in the flavor and fragrance industry.[2] It is described as having powerful notes that can add freshness and watery characteristics to citrus and floral blends, with specific applications in watermelon, parsley, and mushroom flavor profiles.[2]

While not definitively identified as a pheromone itself, its structure as a medium-chain, polyunsaturated aldehyde is highly characteristic of insect semiochemicals.[1][5] Pheromones are chemical signals used for communication between organisms of the same species and are often comprised of long-chain alcohols, esters, or aldehydes with specific double bond geometries.[6][7][8] For instance, related compounds like (4E,6Z)-hexadeca-4,6-dienal are known sex pheromones for pests like the Persimmon Fruit Moth.[9] The precise stereochemistry of (2E,6Z)-dodeca-2,6-dienal suggests it could have untapped potential in chemical ecology, possibly as an attractant, repellent, or signaling molecule, making it a subject of interest for further biological investigation.

Conclusion

The molecule commonly known as 2-trans-6-cis-dodecadienal is systematically and unambiguously named (2E,6Z)-dodeca-2,6-dienal according to IUPAC nomenclature. This designation, derived from the rigorous application of the Cahn-Ingold-Prelog priority rules, is essential for clear scientific communication. Its well-defined structure, coupled with its role in flavor chemistry and its potential as a biologically active semiochemical, makes it a compound of significant interest. The synthetic pathways, while challenging due to stereochemical requirements, are accessible through modern organic methodologies like the Wittig reaction. This guide provides a foundational, authoritative resource for researchers working with this and structurally related molecules.

References

  • The Good Scents Company. (n.d.). (E,Z)-2,6-nonadienal. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (E,Z)-2,6-dodecadienal. Retrieved from [Link]

  • PubChem. (n.d.). (2-trans,6-cis)-dodeca-2,6-dienoyl-CoA. National Center for Biotechnology Information. Retrieved from [Link]

  • FooDB. (2018). 2-trans-6-cis-Dodecadienal (FDB010401). Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dodecadienal, (2E,6Z)-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (E,E)-2,6-Nonadienal. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). trans,cis-2,6-Nonadienal. Retrieved from [Link]

  • JECFA. (n.d.). 2-trans-6-cis-DODECADIENAL. World Health Organization. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2,6-Nonadienal, (E,Z)- (CAS 557-48-2). Retrieved from [Link]

  • PubChem. (n.d.). (2E,6Z)-Dodeca-2,6-dienol. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Pheromone. Retrieved from [Link]

  • Anbhule, P. V., et al. (2017). (4E,6Z)-Hexadecadienyl Acetate and (4E,6Z)-Hexadecadienal, the Pheromone. Chemical Science Review and Letters.
  • Gogi, M. D. K., et al. (2017). 3 List of pheromones categories with examples, chemical names and target insects. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Decadienal. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2005). Synthesis and evaluation of 2,6-piperidinedione derivatives as potentially novel compounds with analgesic and other CNS activities. Retrieved from [Link]

  • Mori, K. (2014). Organic Synthesis in Pheromone Science. The Journal of Organic Chemistry.
  • e-Krishi Shiksha. (n.d.). Lecture 21: PHEROMONES. Retrieved from [Link]

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Foundational

The Natural Occurrence of 2-trans-6-cis-Dodecadienal: A Technical Guide

Abstract This technical guide provides a comprehensive overview of the natural occurrence of the aliphatic aldehyde, 2-trans-6-cis-dodecadienal. This C12 unsaturated aldehyde is a significant contributor to the aroma and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the natural occurrence of the aliphatic aldehyde, 2-trans-6-cis-dodecadienal. This C12 unsaturated aldehyde is a significant contributor to the aroma and flavor profiles of various natural products, most notably in the realm of citrus fruits. This document will delve into its chemical identity, known natural sources, biosynthetic origins from fatty acid precursors, and the analytical methodologies employed for its extraction, identification, and quantification. The information presented herein is intended for researchers, scientists, and professionals in the fields of flavor chemistry, natural products, and drug development who are interested in the characterization and application of this potent aroma compound.

Introduction: Chemical Profile and Sensory Characteristics

2-trans-6-cis-Dodecadienal, with the chemical formula C₁₂H₂₀O, is classified as a medium-chain α,β-unsaturated aldehyde[1]. Its unique stereochemistry, featuring a trans double bond at the 2-position and a cis double bond at the 6-position, is crucial to its distinct sensory properties.

Table 1: Chemical and Physical Properties of 2-trans-6-cis-Dodecadienal

PropertyValueSource
IUPAC Name (2E,6Z)-dodeca-2,6-dienal[2]
CAS Number 21662-13-5[2]
Molecular Formula C₁₂H₂₀O[2]
Molecular Weight 180.29 g/mol [2]
Sensory Profile Deep citrus, mandarin orange, melon, fatty, green, aldehydic, spicy[1][2]

The sensory profile of 2-trans-6-cis-dodecadienal is characterized by a potent and complex aroma. It is primarily described as having deep citrus notes, with specific mention of mandarin and orange[1][2]. Additionally, it possesses fatty, green, and melon-like undertones, which contribute to its versatility as a flavor and fragrance component[2].

Natural Occurrence: A Focus on the Plant Kingdom

The presence of 2-trans-6-cis-dodecadienal in nature is most prominently documented in the essential oils of citrus fruits. This compound plays a significant role in defining the characteristic aroma of certain citrus varieties.

Occurrence in Citrus Species

Scientific literature and flavor databases have identified 2-trans-6-cis-dodecadienal as a volatile constituent in the peel oils of:

  • Orange Peel Oil (Citrus sinensis) : This aldehyde contributes to the fresh, citrusy aroma of orange peel[2].

  • Citrus unshiu Peel Oil : Also known as the Satsuma mandarin, the peel oil of this fruit contains 2-trans-6-cis-dodecadienal, which is a key component of its distinctive mandarin fragrance[2].

The presence of a range of aliphatic and olefinic C6–C12 non-terpene aldehydes is a known characteristic of citrus essential oils, and 2-trans-6-cis-dodecadienal is an important member of this group[3].

Role in Other Food and Flavor Systems

Beyond citrus, 2-trans-6-cis-dodecadienal has applications in formulating flavors for watermelon, parsley, and mushroom, where its green and fatty notes can enhance authenticity[2].

Occurrence in the Animal Kingdom: An Unconfirmed Role

While many aldehydes serve as critical signaling molecules (pheromones) in the insect world, there is currently no direct scientific evidence to confirm that 2-trans-6-cis-dodecadienal acts as a pheromone for any specific insect species. Other isomers, such as (Z,E)-5,7-dodecadienal, have been identified as pheromone components in some Lepidoptera, highlighting the specificity of these chemical communication systems[4][5].

Biosynthesis: The Fatty Acid Oxidation Pathway

The formation of 2-trans-6-cis-dodecadienal in plants is a result of the enzymatic degradation of polyunsaturated fatty acids (PUFAs). This process, often initiated in response to tissue damage, involves a cascade of enzymatic reactions.

The generally accepted pathway for the formation of such aldehydes involves two key enzymes:

  • Lipoxygenase (LOX) : This enzyme catalyzes the dioxygenation of PUFAs, introducing a hydroperoxy group.

  • Hydroperoxide Lyase (HPL) : This enzyme cleaves the hydroperoxylated fatty acid into a shorter-chain aldehyde and another fragment.

For the formation of a C12 aldehyde like 2-trans-6-cis-dodecadienal, a plausible precursor is a C18 fatty acid, such as linolenic acid, although the precise fatty acid precursor and the specific LOX and HPL isozymes involved in citrus have not been definitively elucidated for this particular aldehyde. The position of the initial hydroperoxidation on the fatty acid chain determines the length of the resulting aldehyde.

Biosynthesis of 2-trans-6-cis-Dodecadienal PUFA Polyunsaturated Fatty Acid (e.g., C18) LOX Lipoxygenase (LOX) PUFA->LOX Hydroperoxy_FA Hydroperoxy Fatty Acid LOX->Hydroperoxy_FA O₂ HPL Hydroperoxide Lyase (HPL) Hydroperoxy_FA->HPL Dodecadienal 2-trans-6-cis-Dodecadienal (C12) HPL->Dodecadienal Fragment C6 ω-oxo acid HPL->Fragment

Caption: Generalized biosynthetic pathway of 2-trans-6-cis-dodecadienal.

Analytical Methodologies

The identification and quantification of 2-trans-6-cis-dodecadienal in natural matrices require sensitive and specific analytical techniques due to its volatility and often low concentrations. Gas chromatography-mass spectrometry (GC-MS) is the most common and effective method.

Extraction and Sample Preparation

Given its presence in essential oils, extraction methods typically involve distillation or solvent extraction. For analyzing volatiles from a solid matrix like citrus peel, headspace sampling is a preferred technique as it is less invasive and captures the aroma profile effectively.

  • Static Headspace (SHS) : The sample is sealed in a vial and heated to allow volatile compounds to equilibrate in the headspace, an aliquot of which is then injected into the GC-MS.

  • Dynamic Headspace (DHS) / Purge and Trap : An inert gas is passed through the sample to purge the volatiles, which are then collected on a sorbent trap. The trap is subsequently heated to desorb the compounds into the GC-MS.

  • Solid-Phase Microextraction (SPME) : A fused-silica fiber coated with a stationary phase is exposed to the headspace of the sample. The adsorbed volatiles are then thermally desorbed in the GC injector.

Derivatization for Enhanced Detection

To improve the chromatographic properties and detection sensitivity of aldehydes, derivatization is often employed. A common reagent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the aldehyde to form a stable oxime derivative. These derivatives are more volatile and can be detected with high sensitivity by GC-MS, particularly in negative chemical ionization (NCI) mode[6][7].

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS provides both separation and identification of the components in a volatile extract.

  • Gas Chromatography : A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5MS) is typically used to separate the volatile compounds based on their boiling points and affinities for the stationary phase.

  • Mass Spectrometry : As the compounds elute from the GC column, they are ionized (commonly by electron impact, EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for identification by comparison to spectral libraries (e.g., NIST, Wiley).

Analytical Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Natural Matrix (e.g., Citrus Peel) Extraction Headspace Extraction (e.g., SPME) Sample->Extraction Derivatization Derivatization (optional, e.g., PFBHA) Extraction->Derivatization GCMS GC-MS System Derivatization->GCMS GC Gas Chromatography (Separation) GCMS->GC MS Mass Spectrometry (Detection & Identification) GC->MS Data Chromatogram & Mass Spectra MS->Data Library Spectral Library Comparison Data->Library Quant Quantification Library->Quant

Caption: Workflow for the analysis of 2-trans-6-cis-dodecadienal.

Experimental Protocol: Headspace SPME-GC-MS of Citrus Peel Volatiles

The following is a representative protocol for the analysis of 2-trans-6-cis-dodecadienal in citrus peel.

  • Sample Preparation :

    • Finely grate the flavedo (colored outer layer) of a fresh citrus fruit.

    • Accurately weigh approximately 1.0 g of the grated peel into a 20 mL headspace vial.

    • Add a saturated solution of NaCl to inhibit enzymatic activity and improve the release of volatiles.

    • Seal the vial with a PTFE/silicone septum.

  • Headspace Solid-Phase Microextraction (HS-SPME) :

    • Incubate the vial at a constant temperature (e.g., 60 °C) for 15 minutes to allow for equilibration of volatiles in the headspace.

    • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for a defined period (e.g., 30 minutes) at the same temperature.

  • GC-MS Analysis :

    • Injector : Desorb the SPME fiber in the GC inlet at 250 °C for 5 minutes in splitless mode.

    • Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.

    • Column : DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Oven Temperature Program : Start at 40 °C for 3 minutes, ramp to 180 °C at 5 °C/min, then ramp to 280 °C at 20 °C/min and hold for 5 minutes.

    • Mass Spectrometer :

      • Ionization Mode : Electron Impact (EI) at 70 eV.

      • Mass Range : Scan from m/z 35 to 350.

      • Source and Transfer Line Temperatures : 230 °C and 280 °C, respectively.

  • Data Analysis :

    • Identify compounds by comparing their mass spectra with those in the NIST/Wiley library and by comparing their retention indices with literature values.

    • Quantification can be performed using an internal standard added at the beginning of the sample preparation.

Conclusion and Future Perspectives

2-trans-6-cis-dodecadienal is a naturally occurring aldehyde that plays a crucial role in the characteristic aroma of citrus fruits, particularly mandarin and orange. Its biosynthesis follows the well-established pathway of fatty acid oxidation, a common mechanism in plants for the production of volatile compounds. While its importance in the flavor and fragrance industry is clear, its potential role in other biological systems, such as insect chemical communication, remains an open area for future research. The analytical methodologies for its detection are well-developed, with headspace GC-MS providing a robust platform for its identification and quantification in complex natural matrices. Further research into the specific enzymes and fatty acid precursors involved in its biosynthesis in different plant species could provide valuable insights for biotechnological applications and the targeted breeding of crops with enhanced flavor profiles.

References

  • FooDB. (2018). Showing Compound 2-trans-6-cis-Dodecadienal (FDB010401). Retrieved from [Link]

  • The Good Scents Company. (n.d.). (E,Z)-2,6-dodecadienal. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS chromatograms of the headspace volatiles of the peels of (a) Citrus paradise, (b) Citrus sinensis, and (c) Citrus deliciosa. Retrieved from [Link]

  • Buchhaupt, M., et al. (2022). An enzymatic tandem reaction to produce odor-active fatty aldehydes. Applied Microbiology and Biotechnology. Retrieved from [Link]

  • Gonzalez-Mas, M. C., et al. (2019). Volatile Compounds in Citrus Essential Oils: A Comprehensive Review. Frontiers in Plant Science. Retrieved from [Link]

  • Feng, S., et al. (2019). Optimization of a static headspace GC-MS method and its application in metabolic fingerprinting of the leaf volatiles of 42 citrus cultivars. PLoS One. Retrieved from [Link]

  • Feussner, I., & Wasternack, C. (2002). Fatty acid-derived signals in plants. Trends in Plant Science. Retrieved from [Link]

  • Uchiyama, S., et al. (2000). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. Journal of Health Science. Retrieved from [Link]

  • Khrimian, A., et al. (2002). Syntheses of (Z,E)-5,7-Dodecadienol and (E,Z)-10,12-Hexadecadienol, Lepidoptera Pheromone Components, via Zinc Reduction of Enyne Precursors. Test of Pheromone Efficacy against the Siberian Moth. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Al-Hazmi, M. A., et al. (2019). Carotenoid Biosynthesis and its Regulation in Citrus Fruits. ResearchGate. Retrieved from [Link]

  • CDS Analytical. (n.d.). Dynamic Headspace of Citrus Peels. Retrieved from [Link]

  • Yin, Y., et al. (2022). Lipid-Derived Aldehydes: New Key Mediators of Plant Growth and Stress Responses. International Journal of Molecular Sciences. Retrieved from [Link]

  • Chromatography Forum. (2023). Aldehyde DNPH derivatives and GCMS. Retrieved from [Link]

  • MDPI. (2022). Lipid-Derived Aldehydes: New Key Mediators of Plant Growth and Stress Responses. Retrieved from [Link]

  • Aidic. (2015). Study of Volatiles from 'Pera' Sweet Orange Peel Using Karl Fischer Titration, GC-FID and GC/MS Techniques. Retrieved from [Link]

  • Kaur, H., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules. Retrieved from [Link]

  • Moshonas, M. G., & Shaw, P. E. (1974). Quantitative analysis of aldehydes, esters, alcohols and acids from citrus oils. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • The American Oil Chemists' Society. (2019). Production of Unusual Fatty Acids in Plants. Retrieved from [Link]

  • IntechOpen. (2012). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • PubMed. (2002). Syntheses of (Z,E)-5,7-dodecadienol and (E,Z)-10,12-hexadecadienol, lepidoptera pheromone components, via zinc reduction of enyne precursors. test of pheromone efficacy against the Siberian moth. Retrieved from [Link]

  • Frontiers. (2023). Comparison of the volatile organic compounds in Citrus reticulata 'Chachi' peel with different drying methods using E-nose, GC-IMS and HS-SPME-GC-MS. Retrieved from [Link]

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Exploratory

Unveiling (2E,6Z)-Dodeca-2,6-dienal: A Technical Guide to a Niche Flavor Aldehyde

Introduction: A Tale of Two Dienes - Distinguishing Dodecadienal from its More Famous Cousin In the vast landscape of flavor and fragrance chemistry, certain molecules garner significant attention while others remain in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Tale of Two Dienes - Distinguishing Dodecadienal from its More Famous Cousin

In the vast landscape of flavor and fragrance chemistry, certain molecules garner significant attention while others remain in relative obscurity. Such is the case with (2E,6Z)-Dodeca-2,6-dienal (CAS No. 21662-13-5), a medium-chain aldehyde whose identity is often overshadowed by its more famous, shorter-chain cousin, trans-2,cis-6-nonadienal (the "cucumber aldehyde"). While both are unsaturated aldehydes, their sensory profiles and the extent of their scientific exploration differ significantly. This technical guide aims to consolidate the available knowledge on 2-trans-6-cis-dodecadienal, providing a comprehensive overview of its discovery, characterization, and known applications, while also highlighting the conspicuous gaps in the current body of research, particularly in the realm of chemical ecology.

Chapter 1: Discovery and Initial Characterization - A Flavor-First History

Unlike many semiochemicals that are first identified from insect sources, the story of 2-trans-6-cis-dodecadienal appears to be rooted in the flavor and fragrance industry. While a seminal "discovery" paper pinpointing its first isolation or synthesis remains elusive in the public domain, its recognition as a flavoring agent is well-documented through regulatory evaluations.

The Flavor and Extract Manufacturers Association (FEMA) assigned it GRAS (Generally Recognized as Safe) status with FEMA number 3637.[1] This designation is based on a thorough review of safety and toxicological data. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) also evaluated the substance, assigning it JECFA number 1197 and concluding in 2003 that there is "no safety concern at current levels of intake when used as a flavouring agent".[2]

Natural Occurrence:

Subsequent analyses have identified 2-trans-6-cis-dodecadienal as a naturally occurring volatile compound in a limited number of food sources. Notably, it has been detected in orange peel oil, which aligns with its described sensory characteristics.[3]

Chapter 2: Physicochemical Properties and Sensory Profile

2-trans-6-cis-Dodecadienal is a medium-chain aldehyde with a molecular formula of C₁₂H₂₀O.[4] Its structure, featuring a trans double bond at the 2-position and a cis double bond at the 6-position, is crucial to its chemical reactivity and sensory properties.

Sensory Characteristics:

The sensory profile of 2-trans-6-cis-dodecadienal is distinctly different from the cucumber and violet leaf notes of trans-2,cis-6-nonadienal.[5][6] Descriptions of 2-trans-6-cis-dodecadienal consistently point towards a more citrus and fruity character.

Sensory DescriptorSource
Citrus, Deep, Mandarin[4]
Green[1]
Watery, Fresh[3]

These citrus and green notes make it a potentially valuable component in the formulation of fruit and beverage flavors.[3]

Chapter 3: Synthesis and Chemical Analysis

While the original synthesis of 2-trans-6-cis-dodecadienal is not widely documented in readily available literature, general synthetic routes for unsaturated aldehydes are well-established in organic chemistry. A plausible retrosynthetic analysis would involve the formation of the carbon-carbon double bonds via Wittig-type reactions or other olefination methods, followed by oxidation of a corresponding alcohol to the aldehyde.

Hypothetical Synthetic Workflow:

G cluster_0 Retrosynthesis cluster_1 Forward Synthesis Dodecadienal (2E,6Z)-Dodeca-2,6-dienal Dodecadienol (2E,6Z)-Dodeca-2,6-dien-1-ol Dodecadienal->Dodecadienol Oxidation Phosphonium_Ylide Phosphonium Ylide Dodecadienol->Phosphonium_Ylide Wittig Reaction Heptenal (Z)-Hept-2-enal Dodecadienol->Heptenal Wittig Reaction Start Starting Materials Intermediate1 Formation of (Z)-Hept-2-enal Start->Intermediate1 Intermediate2 Formation of Phosphonium Ylide Start->Intermediate2 Wittig Wittig Reaction Intermediate1->Wittig Intermediate2->Wittig Oxidation Oxidation Wittig->Oxidation Final_Product (2E,6Z)-Dodeca-2,6-dienal Oxidation->Final_Product

Caption: A conceptual workflow for the synthesis of 2-trans-6-cis-dodecadienal.

Chapter 4: The Pheromone Question - An Unexplored Frontier

A striking aspect of the scientific literature on 2-trans-6-cis-dodecadienal is the absence of its confirmed identification as an insect pheromone. While many unsaturated aldehydes of similar chain lengths are potent semiochemicals, this particular isomer has not been definitively linked to a specific insect species for chemical communication.

This stands in stark contrast to a plethora of other dienals that function as sex, aggregation, or trail pheromones. The structural motifs present in 2-trans-6-cis-dodecadienal—an α,β-unsaturated aldehyde and an isolated double bond—are common in insect pheromones, making its apparent absence from this biological role intriguing.

It is plausible that:

  • 2-trans-6-cis-dodecadienal is a yet-to-be-discovered pheromone in an unstudied insect species.

  • It acts as a minor component in a complex pheromone blend that has been overlooked in previous analyses.

  • Its specific stereochemistry is not biologically active as a primary attractant in the insects studied to date.

This knowledge gap presents a compelling opportunity for researchers in chemical ecology to investigate the potential semiochemical role of this molecule.

Chapter 5: Commercial Applications and Future Outlook

The primary commercial application of 2-trans-6-cis-dodecadienal is as a flavor and fragrance ingredient.[1] Its citrus and green aroma profile makes it suitable for inclusion in a variety of consumer products, including beverages, baked goods, and perfumes.[3]

The future of 2-trans-6-cis-dodecadienal research is wide open. Key areas for further investigation include:

  • Pheromone Screening: Bioassays with a diverse range of insect species, particularly those known to utilize similar aldehydes, could reveal a previously unknown pheromonal role.

  • Natural Product Discovery: More extensive screening of volatile profiles from various plants and animals may uncover additional natural sources of this compound.

  • Sensory Science: Detailed sensory panel studies could further elucidate its flavor and fragrance characteristics and potential synergies with other aroma compounds.

Conclusion

(2E,6Z)-Dodeca-2,6-dienal is a molecule with a history primarily written in the annals of flavor chemistry and regulatory assessment. Its identity is well-established, and its safety for use in food has been affirmed. However, its biological significance, particularly in the context of insect chemical communication, remains a largely unexplored territory. This technical guide has synthesized the available information to provide a clear understanding of what is known, and in doing so, has illuminated the promising avenues for future research into this intriguing, yet understudied, unsaturated aldehyde.

References

  • (E,Z)-2,6-dodecadienal, 21662-13-5. (n.d.). The Good Scents Company. Retrieved from [Link]

  • (E,Z)-2,6-dodecadienal, 21662-13-5. (n.d.). The Good Scents Company. Retrieved from [Link]

  • trans-2,cis-6-Nonadienal | C9H14O | CID 643731. (n.d.). PubChem. Retrieved from [Link]

  • Showing Compound 2-trans-6-cis-Dodecadienal (FDB010401). (n.d.). FooDB. Retrieved from [Link]

  • 2,4-decadienal deca-2,4-dienal. (n.d.). The Good Scents Company. Retrieved from [Link]

  • trans,cis-2,6-Nonadienal. (n.d.). In Wikipedia. Retrieved from [Link]

  • (2E,4Z)-Decadienal | C10H16O | CID 6427087. (n.d.). PubChem. Retrieved from [Link]

  • 2-TRANS-6-CIS-DODECADIENAL. (n.d.). Flavor and Extract Manufacturers Association (FEMA). Retrieved from [Link]

  • Chemical Properties of 2,6-Nonadienal, (E,Z)- (CAS 557-48-2). (n.d.). Cheméo. Retrieved from [Link]

  • (E,E)-2,6-Nonadienal | C9H14O | CID 636687. (n.d.). PubChem. Retrieved from [Link]

  • Compendium of Food Additive Specifications - Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2022). FAO Knowledge Repository. Retrieved from [Link]

  • Substances Added to Food (formerly EAFUS). (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Compendium of food additive specifications. (2025). FAO Knowledge Repository. Retrieved from [Link]

  • JECFA Evaluations-2-trans,6-trans-NONADIENAL-. (n.d.). Inchem.org. Retrieved from [Link]

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Foundational

"2-trans-6-cis-Dodecadienal" literature review

This guide provides a comprehensive technical analysis of (2E,6Z)-dodecadienal , a potent medium-chain aldehyde with dual significance: as a high-impact aroma compound in food science and as a critical biomarker of lipid...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of (2E,6Z)-dodecadienal , a potent medium-chain aldehyde with dual significance: as a high-impact aroma compound in food science and as a critical biomarker of lipid peroxidation in biomedical research.

Structure, Synthesis, and Biological Significance[1]

Part 1: Executive Summary

(2E,6Z)-Dodecadienal (CAS: 21662-13-5) is a conjugated unsaturated aldehyde characterized by its intense "fatty-green" and "citrus-mandarin" organoleptic profile. While widely utilized in the formulation of chicken, cilantro, and citrus flavors, its importance extends into drug development and pathology. In mammalian systems, it (and its 4-hydroxy derivative) serves as a downstream metabolite of the 12-Lipoxygenase (12-LOX) pathway acting on arachidonic acid, making it a relevant marker for oxidative stress and inflammatory processes.

Part 2: Chemical Identity & Physicochemical Profile[2][3]

The molecule features a 12-carbon chain with a conjugated trans double bond at C2 and an isolated cis double bond at C6. This specific stereochemistry is crucial for its bioactivity and odor threshold.

PropertyData
IUPAC Name (2E,6Z)-dodeca-2,6-dienal
Common Synonyms trans-2-cis-6-dodecadienal, Cucumber aldehyde (misnomer, usually refers to nonadienal)
CAS Number 21662-13-5
Molecular Formula C₁₂H₂₀O
Molecular Weight 180.29 g/mol
Appearance Pale yellow to yellow clear liquid
Odor Threshold ~1-10 ppb (air); Powerful, diffusive
LogP (Predicted) ~4.3 - 4.4
Refractive Index 1.470 - 1.476 @ 20°C
Solubility Insoluble in water; Soluble in ethanol, organic solvents
Part 3: Natural Occurrence & Biosynthetic Pathways
1. Mammalian Biosynthesis (The Arachidonic Acid Cascade)

In drug development contexts, (2E,6Z)-dodecadienal is of high interest as a product of Lipid Peroxidation . Unlike common aldehydes derived from linoleic acid (like hexanal), this C12 aldehyde is specifically derived from Arachidonic Acid (C20:4 n-6) via the 12-Lipoxygenase pathway.

  • Mechanism: The enzyme 12-LOX oxidizes arachidonic acid to 12-hydroperoxyeicosatetraenoic acid (12-HpETE).[1] Subsequent homolytic cleavage (Hock cleavage or similar rearrangement) yields the C12 aldehyde.

  • Significance: Elevated levels can indicate specific activation of the 12-LOX pathway, often associated with platelet activation, hypertension, and inflammatory skin diseases.

2. Plant Biosynthesis (Flavor Origin)

In plants (e.g., Coriandrum sativum, Citrus peels), it contributes to the "waxy/fatty" notes. It is likely formed via the oxidation of unsaturated fatty acids, though the exact enzymatic route in plants is less defined than the canonical C6/C9 LOX pathways.

Visualization: 12-LOX Biosynthetic Pathway

LOX_Pathway AA Arachidonic Acid (C20:4 n-6) LOX12 Enzyme: 12-LOX AA->LOX12 HpETE 12-HpETE (Hydroperoxide) LOX12->HpETE Oxygenation Cleavage Homolytic Cleavage HpETE->Cleavage Dodecadienal (2E,6Z)-Dodecadienal (Target C12 Aldehyde) Cleavage->Dodecadienal Primary Product Byproduct C8 Fragment (Octanoic Acid deriv.) Cleavage->Byproduct

Caption: Biosynthesis of (2E,6Z)-dodecadienal from Arachidonic Acid via the 12-LOX pathway.

Part 4: Chemical Synthesis (Stereoselective Protocol)

For research standards requiring high isomeric purity (>95%), a stereoselective synthesis is required.[2] The most reliable method employs the Horner-Wadsworth-Emmons (HWE) reaction to install the trans-C2 double bond, coupled with a cis-selective approach for the C6 position.

Retrosynthetic Analysis
  • Disconnection: C2-C3 bond.

  • Fragment A (C2): Triethyl phosphonoacetate (HWE reagent).

  • Fragment B (C10): (Z)-4-Decenal.

Step-by-Step Protocol
  • Preparation of (Z)-4-Decenal (Fragment B):

    • Starting Material: 1-Octyne.

    • Step A (Alkylation): React 1-Octyne with Ethylene Oxide (in LiNH₂/NH₃) to form 3-Decyn-1-ol.

    • Step B (Oxidation):[3] Oxidize 3-Decyn-1-ol to 3-Decynal using Dess-Martin Periodinane or Swern oxidation.

    • Step C (Hydrogenation): Lindlar hydrogenation of 3-Decynal yields (Z)-3-Decenal .

    • Correction: To get (Z)-4-decenal, one would typically start with (Z)-4-decenol or use a Wittig reaction on a dialdehyde.

    • Alternative Commercial Route: (Z)-4-Decenal is commercially available. If synthesizing, use (Z)-1-bromo-3-nonene + formylating agent.

  • Coupling Reaction (HWE):

    • Reagents: Triethyl phosphonoacetate (1.1 eq), Sodium Hydride (NaH, 1.2 eq), THF (anhydrous).

    • Procedure:

      • Suspend NaH in dry THF at 0°C under nitrogen.

      • Dropwise add triethyl phosphonoacetate. Stir for 30 min to form the ylide.

      • Cool to -78°C (optional, but improves E-selectivity) or keep at 0°C.

      • Slowly add (Z)-4-Decenal .

      • Allow to warm to room temperature and stir for 4-6 hours.

    • Mechanism: The phosphonate anion attacks the aldehyde. The intermediate eliminates phosphate to form the (E)-double bond at C2.

    • Product: Ethyl (2E,6Z)-dodecadienoate.

  • Reduction & Oxidation (Final Steps):

    • Reduction: Reduce the ester to the alcohol using DIBAL-H (Diisobutylaluminum hydride) in toluene at -78°C. Yields (2E,6Z)-dodecadienol.

    • Oxidation:[3][2] Oxidize the alcohol back to the aldehyde using MnO₂ (mild) or Swern oxidation to prevent isomerization of the sensitive cis bond.

    • Final Product: (2E,6Z)-Dodecadienal.

Visualization: Synthetic Workflow

Synthesis Start (Z)-4-Decenal (C10 Precursor) Intermediate Ethyl (2E,6Z)-dodecadienoate (Ester Intermediate) Start->Intermediate HWE Reaction (THF, 0°C) Reagent Triethyl Phosphonoacetate + NaH (Base) Reagent->Intermediate Alcohol (2E,6Z)-Dodecadienol (Alcohol) Intermediate->Alcohol DIBAL-H Reduction (-78°C) Final (2E,6Z)-Dodecadienal (Final Aldehyde) Alcohol->Final MnO2 Oxidation (Mild)

Caption: Stereoselective synthesis of (2E,6Z)-dodecadienal via Horner-Wadsworth-Emmons coupling.

Part 5: Analytical Characterization

To validate the identity and purity of the synthesized or extracted compound, the following parameters are standard.

MethodCharacteristic Signals / Indices
¹H NMR (500 MHz, CDCl₃) δ 9.51 (d, 1H, CHO) : Distinctive aldehyde proton.δ 6.85 (dt, 1H, H-3) : trans coupling (J ~15 Hz).δ 6.12 (dd, 1H, H-2) : Conjugated alkene.δ 5.3-5.5 (m, 2H, H-6, H-7) : cis alkene multiplet.δ 2.2-2.4 (m, 4H) : Allylic protons bridging the dienes.
GC-MS (EI, 70eV) Molecular Ion (M+) : m/z 180Base Peak : Often m/z 81 or 95 (hydrocarbon fragments).Diagnostic : Loss of water (M-18) and CHO fragment.
Retention Index (RI) DB-5 Column : ~1450 - 1470Wax Column : ~1900 - 1950
Part 6: Applications & Safety
Drug Development & Research
  • Oxidative Stress Marker: Used as a standard to quantify lipid peroxidation in assays involving 12-LOX activity.

  • Antimicrobial Potential: Like its analogue (2E)-dodecenal, the dienal exhibits membrane-disrupting properties against Gram-positive bacteria, making it a candidate for topical antimicrobial formulations.

Flavor & Fragrance[4][5]
  • FEMA GRAS: Generally Recognized As Safe (FEMA # not explicitly listed for this specific isomer in all databases, but covered under general dodecadienals).

  • Usage: Adds "fatty," "chicken-like," and "cilantro" notes. Essential for authentic meat alternatives and citrus top-notes.

Safety Profile
  • Skin Irritation: Highly reactive aldehyde; classified as a skin irritant (R38).

  • Handling: Must be stored under inert gas (Argon/Nitrogen) at -20°C to prevent polymerization and autoxidation.

References
  • The Good Scents Company. (2023). (E,Z)-2,6-dodecadienal: Odor Description and Properties. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5352554, (2E,6Z)-Dodecadienal. [Link]

  • Guichardant, M., et al. (2002). 4-Hydroxy-2E,6Z-dodecadienal (4-HDDE) generation from 12-lipoxygenase hydroperoxidation of arachidonic acid.[1] Free Radical Biology and Medicine. [Link]

  • Hatanaka, A. (1993). The biogeneration of green odour compounds.[6] Phytochemistry, 34(5), 1201-1218. (Foundational text on LOX pathway). [Link]

  • Mosciano, G. (1993).[5] Organoleptic characteristics of flavor materials.[7][4][5] Perfumer & Flavorist, 18(3), 53.[5]

Sources

Exploratory

An In-depth Technical Guide to Investigating the Potential Pheromonal Activity of (2E,6Z)-Dodecadienal

Foreword: The Scent of Communication In the intricate world of chemical ecology, communication is often a silent, olfactory language. Insects, in particular, have mastered this language, utilizing a vast vocabulary of ch...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Scent of Communication

In the intricate world of chemical ecology, communication is often a silent, olfactory language. Insects, in particular, have mastered this language, utilizing a vast vocabulary of chemical signals known as pheromones to orchestrate complex behaviors essential for their survival and reproduction. Among the diverse chemical classes of pheromones, aldehydes represent a significant and recurring motif.[1][2][3] Their inherent volatility and reactivity make them ideal candidates for transient, yet potent, signaling molecules. This guide delves into the scientific exploration of a specific unsaturated aldehyde, (2E,6Z)-dodecadienal, as a potential pheromone. While not extensively documented as a pheromone in existing literature, its structural characteristics warrant a thorough investigation into its potential role in insect chemical communication. This document serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals embarking on such an endeavor. We will not only outline the requisite experimental protocols but also elucidate the scientific rationale underpinning each methodological choice, thereby providing a self-validating framework for discovery.

(2E,6Z)-Dodecadienal: A Profile of the Candidate Molecule

(2E,6Z)-Dodecadienal is an unsaturated aldehyde with a molecular formula of C12H20O. Its chemical structure, characterized by a twelve-carbon chain with conjugated double bonds at the 2 (trans) and 6 (cis) positions and a terminal aldehyde group, is reminiscent of known insect pheromones.[1] The existing knowledge about this compound primarily revolves around its organoleptic properties, where it is described as having a fatty, green, and aldehydic aroma with nuances of citrus, mandarin orange, and melon.[4]

PropertyDescriptionSource
Chemical Name (2E,6Z)-dodecadienalN/A
Synonyms 2-trans-6-cis-DodecadienalN/A
Molecular Formula C12H20ON/A
Odor Profile Fatty, green, aldehydic, citrus, mandarin orange, melon[4]

The presence of the aldehyde functional group is of particular interest, as many insect sex pheromones are aldehydes or their derivatives (alcohols and esters).[1][2][3] The specific stereochemistry of the double bonds (2E, 6Z) is also a critical determinant of biological activity in pheromones, where even slight changes can lead to a loss of function or even antagonistic effects.

The Pheromone Hypothesis: A Rationale for Investigation

The proposition that (2E,6Z)-dodecadienal may possess pheromonal activity is grounded in several key principles of chemical ecology:

  • Structural Analogy: The carbon chain length (C12) and the presence of an unsaturated aldehyde functionality are common features of lepidopteran and other insect pheromones.[1][5]

  • Volatility: The molecular weight and structure of dodecadienal suggest a volatility profile suitable for airborne signaling.

  • Stereochemical Specificity: The defined E/Z isomerism is a hallmark of highly specific pheromonal communication systems.

Therefore, a systematic investigation into its potential biological activity is a scientifically sound pursuit.

A Phased Approach to Pheromone Identification and Characterization

The investigation of a novel compound for pheromonal activity is a multi-step process that moves from initial detection of a physiological response to the confirmation of a behavioral effect. This guide proposes a three-phased experimental workflow.

G cluster_0 Phase 1: Electrophysiological Screening cluster_1 Phase 2: Chemical Identification & Confirmation cluster_2 Phase 3: Behavioral Validation a1 Electroantennography (EAG) b2 Coupled GC-Electroantennographic Detection (GC-EAD) a1->b2 Identifies antennal response b1 Gas Chromatography-Mass Spectrometry (GC-MS) b1->b2 Separates & identifies compounds c1 Olfactometer Assays b2->c1 Confirms active compound c2 Wind Tunnel Experiments c1->c2 Quantifies attraction/repulsion c3 Field Trapping c2->c3 Validates activity in natural context

Figure 1: A three-phased experimental workflow for investigating the potential pheromonal activity of (2E,6Z)-dodecadienal.

Phase 1: Electrophysiological Screening - Does the Insect "Smell" It?

The first crucial step is to determine if the insect's primary olfactory organs, the antennae, can detect (2E,6Z)-dodecadienal. Electroantennography (EAG) is the gold-standard technique for this purpose.[6][7][8]

Electroantennography (EAG) Protocol

Principle: EAG measures the summated electrical potential changes (depolarizations) from the antennal olfactory receptor neurons in response to an odorant stimulus.[6] A significant EAG response indicates that the compound is detected by the antenna.

Methodology:

  • Insect Preparation:

    • Select a healthy adult insect of the target species. The choice of species may initially be broad (e.g., common agricultural pests) or targeted if there is a specific hypothesis.

    • Carefully excise one antenna at its base using micro-scissors.

    • Mount the antenna between two glass capillary electrodes filled with a conductive saline solution (e.g., Ringer's solution). The recording electrode is placed over the distal end of the antenna, and the reference electrode is placed at the base.

  • Stimulus Preparation:

    • Prepare serial dilutions of synthetic (2E,6Z)-dodecadienal in a high-purity solvent like hexane or paraffin oil. Concentrations typically range from 1 ng/µL to 100 µg/µL.

    • Apply a known volume (e.g., 10 µL) of each dilution onto a small piece of filter paper.

    • Insert the filter paper into a Pasteur pipette, which will serve as the stimulus cartridge.

  • Data Acquisition:

    • Deliver a purified and humidified air stream continuously over the antennal preparation.

    • Introduce a puff of air from the stimulus cartridge into the continuous air stream. The puff duration is typically short (e.g., 0.5-1 second).

    • Record the resulting change in electrical potential using an EAG amplifier and appropriate software.

    • Include a solvent-only control and a positive control (a known pheromone or a general odorant for the species) in each experimental run.

Data Analysis:

  • Measure the peak amplitude of the EAG response (in millivolts) for each stimulus.

  • Normalize the responses to the positive control to account for variations in antennal sensitivity.

  • A dose-dependent increase in the EAG response to (2E,6Z)-dodecadienal would be strong evidence for its detection by the insect's antennae.

Phase 2: Chemical Identification - Is It Naturally There?

A positive EAG response prompts the next critical question: is (2E,6Z)-dodecadienal naturally produced by the insect? This is investigated using Gas Chromatography-Mass Spectrometry (GC-MS) and Coupled GC-Electroantennographic Detection (GC-EAD).[9][10][11]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Principle: GC-MS is a powerful analytical technique that separates volatile compounds in a mixture and provides information for their identification based on their mass spectra.[9][11]

Methodology:

  • Pheromone Gland Extraction:

    • For female-produced sex pheromones, the pheromone glands are typically located on the terminal abdominal segments. Dissect these glands from insects during their calling period (the time of pheromone release).

    • Extract the glands in a small volume of a high-purity solvent (e.g., hexane) for a short period.

    • Alternatively, headspace collection (e.g., Solid Phase Microextraction - SPME) from calling insects can be used to sample the released volatiles.

  • GC-MS Analysis:

    • Inject a small aliquot of the gland extract or the SPME fiber into the GC-MS system.

    • The GC separates the components of the extract based on their volatility and interaction with the stationary phase of the column.

    • The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a chemical "fingerprint."

Data Analysis:

  • Compare the retention time and mass spectrum of any peaks in the gland extract with those of a synthetic standard of (2E,6Z)-dodecadienal.

  • A match in both retention time and mass spectrum provides strong evidence for the presence of the compound in the insect.

Coupled GC-Electroantennographic Detection (GC-EAD)

Principle: GC-EAD combines the separation power of GC with the sensitivity of the insect antenna as a detector.[12] This allows for the precise identification of which compounds in a complex mixture are biologically active.

G cluster_0 GC-EAD Workflow a Pheromone Gland Extract Injection b Gas Chromatograph (Separation) a->b c Column Effluent Splitter b->c d1 Mass Spectrometer (Identification) c->d1 50% d2 Insect Antenna (Detection) c->d2 50% e1 Chromatogram d1->e1 e2 Electroantennogram d2->e2 f Co-occurring Peaks Indicate Active Compound e1->f e2->f

Figure 2: A schematic of the Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD) workflow.

Methodology:

  • The GC-MS setup is modified to split the column effluent into two streams. One stream goes to the MS detector, while the other is directed over a prepared insect antenna (as in the EAG setup).

  • Simultaneously record the output from the MS detector (the chromatogram) and the EAG amplifier (the electroantennogram).

Data Analysis:

  • A peak in the electroantennogram that is time-aligned with a peak in the chromatogram indicates that the compound eluting at that time is stimulating the antenna.

  • If a GC-EAD active peak corresponds to the retention time and mass spectrum of (2E,6Z)-dodecadienal, this is conclusive evidence that the insect produces and detects this specific compound.

Phase 3: Behavioral Validation - Does It Influence Behavior?

The final and most critical phase is to demonstrate that (2E,6Z)-dodecadienal elicits a behavioral response in the target insect.[13][14][15]

Olfactometer Assays

Principle: Olfactometers are used to assess the preference of an insect for different odors in a controlled laboratory setting.[16]

Methodology:

  • Y-Tube Olfactometer:

    • A Y-shaped glass tube where an insect is introduced at the base of the "Y".

    • Two different air streams are passed down the arms of the "Y". One arm contains the synthetic (2E,6Z)-dodecadienal (the treatment), and the other contains the solvent alone (the control).

    • Record which arm the insect chooses to enter.

Data Analysis:

  • A statistically significant preference for the arm containing (2E,6Z)-dodecadienal indicates that it is an attractant.

Wind Tunnel Experiments

Principle: Wind tunnels provide a more realistic environment to study the flight behavior of insects in response to an odor plume.

Methodology:

  • Release insects at the downwind end of the wind tunnel.

  • Introduce a plume of synthetic (2E,6Z)-dodecadienal from a point source at the upwind end.

  • Observe and record the insect's flight path. Behaviors of interest include upwind flight, casting (zigzagging flight), and landing at the source.

Data Analysis:

  • Quantify the percentage of insects exhibiting these behaviors in the presence of the compound versus a control.

Biosynthesis and Perception: Unraveling the Molecular Mechanisms

Should (2E,6Z)-dodecadienal be confirmed as a pheromone, further research can delve into its biosynthesis and perception at the molecular level.

Potential Biosynthetic Pathway

Insect pheromones, particularly unsaturated aldehydes, are often derived from fatty acid metabolism.[1][17] The biosynthesis of (2E,6Z)-dodecadienal likely involves a series of desaturation and chain-shortening steps, followed by reduction of a fatty acyl precursor to an alcohol and subsequent oxidation to the aldehyde.[18][19]

G cluster_0 Hypothetical Biosynthetic Pathway a Fatty Acid Precursor (e.g., Linoleic Acid) b Desaturases & Chain Shortening Enzymes a->b c (2E,6Z)-Dodecadienoic Acid b->c d Fatty Acyl-CoA Reductase c->d e (2E,6Z)-Dodecadienol d->e f Alcohol Oxidase e->f g (2E,6Z)-Dodecadienal f->g

Figure 3: A hypothetical biosynthetic pathway for (2E,6Z)-dodecadienal from a fatty acid precursor.

Mechanism of Perception

Pheromone perception is initiated by the binding of the pheromone molecule to Odorant-Binding Proteins (OBPs) in the sensillar lymph of the antenna.[20][21] The OBP-pheromone complex then interacts with a specific Olfactory Receptor (OR) on the surface of an olfactory receptor neuron, triggering a signal cascade that leads to a nerve impulse. The specificity of this interaction is paramount for the insect to distinguish its species-specific pheromone from other environmental odors.[20]

Conclusion and Future Directions

This guide has provided a comprehensive, step-by-step framework for the investigation of (2E,6Z)-dodecadienal's potential as an insect pheromone. The outlined methodologies, from initial electrophysiological screening to behavioral validation, are designed to be robust and self-validating. A positive identification of (2E,6Z)-dodecadienal as a pheromone for a particular insect species would be a significant contribution to the field of chemical ecology. Such a discovery could have practical applications in the development of novel and species-specific pest management strategies, such as mating disruption or mass trapping.[2] The journey from a candidate molecule to a confirmed pheromone is a meticulous one, but it is a journey that holds the promise of new scientific insights and sustainable solutions for agriculture and public health.

References

  • PubMed. Synthesis and Biological Activity of Ferrocenyl and Ruthenocenyl Analogues of Etoposide: Discovery of a Novel Dual Inhibitor of Topoisomerase II Activity and Tubulin Polymerization. [Link]

  • The Perfumers Apprentice. Nonadienal (2-Trans, 6-Cis). [Link]

  • MDPI. The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. [Link]

  • The Good Scents Company. (E,Z)-2,6-nonadienal. [Link]

  • PubChem. trans-2,cis-6-Nonadienal. [Link]

  • Wikipedia. Insect pheromones. [Link]

  • The Good Scents Company. (E,Z)-2,6-dodecadienal. [Link]

  • Labinsights. Aldehyde-functionalized Pheromone for Pest Management. [Link]

  • National Center for Biotechnology Information. trans-α-Necrodyl Acetate: Minor Sex Pheromone Component of the Invasive Mealybug Delottococcus aberiae (De Lotto). [Link]

  • MDPI. Electroantennographic and Behavioral Response of Female Moroccan locusts [Dociostaurus maroccanus (Thunberg, 1815) (Orthoptera: Acrididae)] to Male-Specific Aldehydes. [Link]

  • Human Frontier Science Program. ANT AGGREGATION PHEROMONES: FROM SOCIAL BEHAVIOR TO NEURAL CODING. [Link]

  • PubMed. Production and Distribution of Aldehyde and Alcohol Sex Pheromone Components in the Pheromone Gland of Females of the Moth Chloridea virescens. [Link]

  • Springer Link. Analysis of volatile mouse pheromones by gas chromatography mass spectrometry. [Link]

  • University of California, Riverside. BEHAVIORAL ANALYSIS OF PHEROMONES. [Link]

  • PubMed. Structure-activity studies with pheromone-binding proteins of the gypsy moth, Lymantria dispar. [Link]

  • National Center for Biotechnology Information. Pheromones and General Odor Perception in Insects. [Link]

  • ResearchGate. Techniques for Behavioral Bioassays. [Link]

  • Ockenfels Syntech GmbH. ELECTROANTENNOGRAPHY. [Link]

  • National Center for Biotechnology Information. Changes in both trans- and cis-regulatory elements mediate insecticide resistance in a lepidopteron pest, Spodoptera exigua. [Link]

  • MDPI. Contribution of Gas Chromatography—Mass Spectrometry (GC-MS) to the Volatile Organic Compound Profile of Vespa velutina nigrithorax Larvae. [Link]

  • Max Planck Institute for Chemical Ecology. Behavioral Assays. [Link]

  • Wiley Online Library. Field and laboratory electroantennographic measurements of pheromone plume structure correlated with oriental fruit moth behaviour. [Link]

  • MDPI. Exploring the Terminal Pathway of Sex Pheromone Biosynthesis and Metabolism in the Silkworm. [Link]

  • ResearchGate. (PDF) Synthesis and bioactivity of (13Z,15E)‐octadecadienal: A sex pheromone component from Micromelalopha siversi Staudinger (Lepidoptera: Notodontidae). [Link]

  • ResearchGate. Structures of insect pheromones. [Link]

  • ResearchGate. (PDF) Pheromone Reception. [Link]

  • IIP Series. INSECT PHEROMONE:CLASSIFICATION, STRUCTURE OF PHEROMONE GLAND, BIOSYNTHESIS AND APPLICATION IN PEST MANAGEMENT. [Link]

  • Farmacia Journal. ANALYSIS OF PERFUMES WITH SYNTHETIC HUMAN PHEROMONES BY GAS CHROMATOGRAPHY-MASS SPECTROMETRY. [Link]

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Foundational

Sensory Analysis & Chromatographic Profiling of Dodecadienal Isomers

The following guide is structured as a high-level technical whitepaper designed for researchers and drug development scientists. It prioritizes mechanistic understanding, validated protocols, and actionable data.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical whitepaper designed for researchers and drug development scientists. It prioritizes mechanistic understanding, validated protocols, and actionable data.

A Technical Guide for Lipid Stability, Excipient Quality, and Biomarker Discovery

Executive Summary

Dodecadienal isomers, particularly (2E,4E)-2,4-dodecadienal , represent a critical class of lipid oxidation products (LOPs) with dual significance in pharmaceutical sciences. As potent sensory active compounds, they are responsible for characteristic "fatty," "deep-fried," and "chicken-skin" off-notes in lipid-based drug delivery systems (LBDDS), even at parts-per-billion (ppb) concentrations. Biologically, they serve as specific biomarkers for the oxidative degradation of arachidonic acid , linking formulation stability directly to mechanisms of cellular oxidative stress.

This guide provides a definitive technical framework for the extraction, separation, and sensory quantification of these isomers, moving beyond standard pharmacopeial tests to offer high-resolution stability profiling.

Chemical Architecture & Olfactory Mechanism

The sensory impact of dodecadienal is governed strictly by its stereochemistry. The molecule features a 12-carbon chain with a conjugated diene system at carbons 2 and 4.

Structure-Activity Relationship (SAR)

The geometry of the double bonds dictates the interaction with olfactory receptors.

  • (2E,4E)-2,4-Dodecadienal: The thermodynamically stable isomer. It exhibits a low odor detection threshold (ODT) and is characterized by heavy, oily, and fatty notes.

  • (2E,4Z)-Dodecadienal: A less stable isomer often formed transiently or enzymatically. It typically possesses a "greener," more vegetable-like character before isomerizing to the E,E form.

Comparative Sensory Profile

The following table synthesizes the sensory attributes of dodecadienal against its shorter-chain homolog, 2,4-decadienal (a linoleic acid oxidation product).

CompoundStructurePrimary DescriptorsSecondary NotesOdor Threshold (Air)
(2E,4E)-2,4-Dodecadienal C12:2 (n-6)Fatty, Oily, Chicken Skin Citrus peel, Waxy~0.5 - 2.0 ppb
(2E,4E)-2,4-Decadienal C10:2 (n-6)Deep Fried, Rancid Cucumber, Green~0.07 ppb
(2E,4Z)-Isomers MixedGreen, Vegetable MetallicHigher than E,E

Biogenesis: The Arachidonic Acid Cascade[3]

Unlike 2,4-decadienal, which stems from Linoleic Acid (C18:2), 2,4-dodecadienal is a specific degradation product of Arachidonic Acid (C20:4) . This distinction is vital for root-cause analysis in formulations containing egg lecithin or animal-derived lipids.

Mechanism of Formation

The formation proceeds via the autoxidation or enzymatic lipoxygenation of Arachidonic Acid, specifically involving the 12-hydroperoxide intermediate.

LipidOxidation Arachidonic Arachidonic Acid (C20:4 n-6) Radical Lipid Radical (L•) Arachidonic->Radical Initiation (ROS/Heat) Peroxyl Peroxyl Radical (LOO•) Radical->Peroxyl + O2 Hydroperoxide 12-HPETE (Hydroperoxide) Peroxyl->Hydroperoxide + H• Scission Beta-Scission (Cleavage) Hydroperoxide->Scission Degradation Dodecadienal (2E,4E)-2,4-Dodecadienal (C12 Aldehyde) Scission->Dodecadienal Primary Product Octenal 2-Octenal (Byproduct) Scission->Octenal Secondary Product

Figure 1: Mechanistic pathway of Arachidonic Acid oxidation yielding 2,4-dodecadienal via beta-scission of the 12-hydroperoxide.[1]

Analytical Methodology: GC-O/MS Protocol

To accurately detect and describe these isomers, a hybrid approach using Gas Chromatography-Olfactometry (GC-O) coupled with Mass Spectrometry (MS) is required. The human nose detects the character, while the MS provides structural confirmation.

Sample Preparation: Headspace SPME

Solid Phase Microextraction (SPME) is the gold standard for extracting volatile aldehydes without inducing thermal artifacts.

Protocol:

  • Matrix: Weigh 2.0 g of sample (e.g., lipid emulsion, API powder) into a 20 mL headspace vial.

  • Standardization: Add 5 µL of internal standard (e.g., 2-methyl-3-heptanone) to quantify recovery.

  • Incubation: Equilibrate at 40°C for 20 minutes with agitation (250 rpm).

  • Extraction: Expose a DVB/CAR/PDMS fiber (Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for 30 minutes at 40°C. Note: This triple-phase fiber covers the polarity range of dienals effectively.

Chromatographic Separation & Detection

The workflow splits the column effluent between the MS and the Olfactory Port.

GCOWorkflow Sample Sample (Vial) SPME SPME Extraction (DVB/CAR/PDMS) Sample->SPME Injector GC Injector (250°C, Splitless) SPME->Injector Desorption Column Polar Column (DB-WAX or SolGel-Wax) Injector->Column Separation Splitter Effluent Splitter (50:50) Column->Splitter MS Mass Spectrometer (SIM Mode: m/z 81, 152) Splitter->MS Quantification Sniff Olfactory Port (Humidified Air) Splitter->Sniff Sensory Description Data Aromagram + Chromatogram MS->Data Sniff->Data

Figure 2: Integrated GC-O/MS workflow for simultaneous chemical and sensory profiling of aldehydes.

Instrumental Parameters
  • Column: DB-WAX (60m x 0.25mm x 0.25µm). A polar phase is essential to separate the E,E and E,Z isomers.

  • Oven Program: 40°C (2 min) -> 5°C/min -> 230°C (10 min).

  • MS Mode: Selected Ion Monitoring (SIM). Target ions for 2,4-dodecadienal: m/z 81 (base peak), 152 (molecular ion).

Sensory Analysis: AEDA Method

Use Aroma Extract Dilution Analysis (AEDA) to determine potency.

  • Create a stepwise dilution series of the extract (1:2, 1:4, 1:8, etc.).

  • Panelists sniff the effluent at the retention time of the isomer.

  • FD Factor: The highest dilution at which the odor is still detectable is the Flavor Dilution (FD) factor. A high FD factor for (2E,4E)-2,4-dodecadienal indicates it is a key contributor to the off-flavor.

Applications in Drug Development[5]

Excipient Quality Control

Lipid-based formulations (e.g., Propofol, TPN, softgels) often use egg lecithin or soybean oil.

  • The Risk: Oxidation of Arachidonic acid residues in phospholipids releases 2,4-dodecadienal.

  • The Impact: This aldehyde is highly reactive (Michael acceptor) and can form adducts with amine-containing APIs, reducing potency and potentially forming toxic byproducts.

  • Action: Use the GC-MS protocol to screen raw lecithin batches. Reject batches with detectable 2,4-dodecadienal (>50 ppb) as they indicate advanced oxidation.

Biomarker for Oxidative Stress

In preclinical models, elevated levels of 2,4-dodecadienal in plasma or tissue homogenates serve as a specific marker for the peroxidation of arachidonic acid-rich membranes, distinct from general markers like Malondialdehyde (MDA).

References

  • Bedoukian Research. (n.d.). 2,4-Dodecadienal (trans,trans).[2][3][4] Bedoukian.[5][3] Retrieved February 7, 2026, from [Link]

  • The Good Scents Company. (n.d.). (E,E)-2,4-Dodecadienal Sensory Profile.[3][6] The Good Scents Company. Retrieved February 7, 2026, from [Link]

  • Spiteller, P., & Spiteller, G. (1997). 9-Hydroxy-10,12-octadecadienoic acid (9-HODE) and 13-hydroxy-9,11-octadecadienoic acid (13-HODE): excellent markers for lipid peroxidation.[7] Chemistry and Physics of Lipids.

  • Grosch, W. (1987). Evaluation of the Key Odorants of Foods by Dilution Techniques. Aroma Analysis.[2]

  • Frankel, E. N. (1982). Volatile lipid oxidation products.[8][9] Progress in Lipid Research. (Foundational text on the Arachidonic/Linoleic cleavage pathways).

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Protocols & Analytical Methods

Method

"2-trans-6-cis-Dodecadienal" synthesis from dodecadienol

Application Note: High-Fidelity Synthesis of (2E,6Z)-Dodecadienal (Violet Leaf Aldehyde) Part 1: Strategic Analysis & Scope 1.1 Target Molecule Profile IUPAC Name: -Dodeca-2,6-dienal[1][2] CAS Number: 21662-13-5[1] Indus...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of (2E,6Z)-Dodecadienal (Violet Leaf Aldehyde)

Part 1: Strategic Analysis & Scope

1.1 Target Molecule Profile

  • IUPAC Name:

    
    -Dodeca-2,6-dienal[1][2]
    
  • CAS Number: 21662-13-5[1]

  • Industry Significance: Known as "Violet Leaf Aldehyde," this molecule possesses a potent, green, cucumber-like odor with violet undertones.[3] It is a high-impact aroma chemical used in fine fragrances and flavor formulations (melon, cucumber, tropical fruit).[4]

  • Stereochemical Challenge: The olfactory value relies heavily on the specific

    
     geometry. The conjugated 
    
    
    
    -alkene is thermodynamically favored, but the isolated
    
    
    -alkene is sensitive. Harsh oxidation conditions or acidic environments can lead to:
    • Isomerization of the C6-olefin to the trans (

      
      ) configuration.
      
    • Migration of the C6 double bond into conjugation (forming 2,4-dodecadienal).

1.2 Synthetic Strategy: Chemoselective Oxidation Direct oxidation of


-dodeca-2,6-dien-1-ol is the most direct route. However, traditional oxidants like Chromic Acid (Jones Reagent) or PCC are often too acidic or generate heavy metal waste.

Selected Method: TEMPO-Mediated Oxidation We utilize a TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) catalytic system.[5][6] This radical-based oxidation proceeds under mild, buffered conditions (pH 7–8), minimizing the risk of acid-catalyzed isomerization or double-bond migration. Two variations are detailed:

  • Method A (Lab Scale/High Purity): TEMPO / BAIB (Bis-acetoxyiodobenzene).

  • Method B (Scale-Up/Cost-Effective): TEMPO / NaOCl (Bleach).

Part 2: Reaction Mechanism & Pathway

The oxidation relies on the in situ generation of the oxoammonium ion (the active oxidant) from TEMPO.

Diagram 1: Reaction Pathway Caption: Chemoselective oxidation of (2E,6Z)-dodecadienol preserving stereochemistry.

ReactionPathway Alcohol (2E,6Z)-Dodecadienol (Precursor) Intermediate Oxoammonium Species Alcohol->Intermediate Hydride Transfer TEMPO TEMPO (Cat.) TEMPO->Intermediate Oxidation Oxidant Co-Oxidant (BAIB or NaOCl) Oxidant->TEMPO Regenerates Aldehyde (2E,6Z)-Dodecadienal (Target) Intermediate->Aldehyde Product Release SideProduct (2E,6E)-Isomer (Avoided via Buffer) Aldehyde->SideProduct Acid/Heat

Part 3: Detailed Protocol A (TEMPO/BAIB)

Recommended for milligram to gram-scale synthesis where purity is paramount.

3.1 Reagents & Stoichiometry

Component Equiv. Role
(2E,6Z)-Dodecadienol 1.0 Substrate
TEMPO 0.1 (10 mol%) Catalyst
BAIB 1.1 Stoichiometric Oxidant
DCM (Dichloromethane) Solvent 0.2 M Concentration

| Water | 10% v/v | Reaction Accelerator |

3.2 Step-by-Step Procedure

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve (2E,6Z)-dodecadienol (1.0 equiv) in DCM (approx. 5 mL per mmol of alcohol).

  • Catalyst Addition: Add TEMPO (0.1 equiv) to the solution. The solution will turn orange-red.

  • Water Spike: Add water (10% of the DCM volume). Note: Water accelerates the reaction by facilitating the regeneration of the oxoammonium species.

  • Oxidant Addition: Cool the mixture to 0°C (ice bath). Add BAIB (1.1 equiv) in one portion.

  • Reaction: Stir vigorously at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (Hexane:EtOAc 9:1). The alcohol spot (

    
    ) should disappear, replaced by the aldehyde (
    
    
    
    ).
  • Quench: Once complete (typically 2–4 hours), quench by adding saturated aqueous Na2S2O3 (Sodium Thiosulfate). Stir for 15 minutes to reduce excess oxidant.

  • Extraction: Separate phases. Extract the aqueous layer twice with DCM.

  • Wash: Wash combined organics with saturated NaHCO3 (crucial to remove acetic acid byproduct from BAIB) and then Brine.

  • Drying: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure (keep bath < 30°C to prevent volatility loss).

Part 4: Detailed Protocol B (TEMPO/NaOCl - Anelli)

Recommended for scale-up (>10g). Requires strict pH monitoring.

4.1 Reagents & Stoichiometry

Component Equiv. Role
(2E,6Z)-Dodecadienol 1.0 Substrate
TEMPO 0.01 (1 mol%) Catalyst
KBr 0.1 (10 mol%) Co-catalyst
NaOCl (Bleach) 1.1–1.2 Oxidant (titrate before use)
NaHCO3 Excess Buffer (Maintain pH 8.6–9.5)

| DCM/Water | 1:1 | Biphasic Solvent System |

4.2 Workflow Diagram Caption: Anelli Oxidation Process Flow for Scaled Synthesis.

ProcessFlow Start Start: Dissolve Alcohol + TEMPO in DCM Buffer Add Aqueous KBr + NaHCO3 Buffer Start->Buffer Cool Cool to 0°C Buffer->Cool Dosing Slow Addition of NaOCl (Maintain T < 5°C, pH ~9) Cool->Dosing Monitor Monitor pH & Temp (Critical Control Point) Dosing->Monitor Monitor->Dosing If Incomplete Quench Quench with Na2S2O3 Monitor->Quench Complete Workup Phase Separation & Drying Quench->Workup Purify Flash Chromatography (Neutral Silica) Workup->Purify

4.3 Critical Control Points (Protocol B)

  • pH Control: The reaction generates HCl.[7] If the pH drops below 7, the acetal protection is at risk, and isomerization increases. Use solid NaHCO3 in the aqueous phase to buffer.

  • Temperature: The reaction is exothermic. Fast addition of bleach can cause thermal runaway and over-oxidation to the carboxylic acid. Keep T < 5°C.

Part 5: Quality Control & Validation

5.1 NMR Characterization The stereochemistry is validated by coupling constants (


) in 

H NMR (CDCl3, 400 MHz).
PositionSignal TypeChemical Shift (

)
Diagnostic Coupling (

)
Interpretation
CHO (C1) Doublet~9.50 ppm

Hz
Aldehyde proton
H-C3 Doublet of Triplets~6.85 ppm

Hz
Trans (E) geometry at C2
H-C2 Doublet of Doublets~6.10 ppm

Hz
Conjugated alkene
H-C6/7 Multiplet~5.3–5.5 ppm-Cis (Z) geometry (complex overlap)

Note: The absence of a signal at ~9.6-9.7 ppm (typical for saturated aldehydes) confirms conjugation. A coupling constant of < 11 Hz at C2 would indicate the unwanted (2Z) isomer.

5.2 GC-MS Analysis

  • Column: DB-Wax or HP-5.

  • Retention Time: The

    
     isomer typically elutes after the 
    
    
    
    isomer on polar columns due to the "bent" shape of the cis-isomer interacting differently with the stationary phase, though standards are required for absolute confirmation.
  • Mass Spec: Molecular ion

    
    .[8] Characteristic fragment at 
    
    
    
    (cleavage between C4-C5).

Part 6: Storage and Stability

Aldehydes, especially conjugated ones, are prone to autoxidation (forming carboxylic acids) and polymerization.

  • Stabilizer: Add 0.1% BHT (Butylated Hydroxytoluene) or Alpha-Tocopherol immediately after purification.

  • Atmosphere: Store under Argon or Nitrogen headspace.

  • Temperature: Store at 4°C for short term; -20°C for long term.

  • Container: Amber glass to prevent photo-isomerization of the C2 double bond.

References

  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions. The Journal of Organic Chemistry, 52(12), 2559–2562. Link

  • Piancatelli, G., & Leonelli, F. (2006).[6] Oxidation of Nerol to Neral with Iodobenzene Diacetate and TEMPO.[6] Organic Syntheses, 83, 18. (Detailed protocol for conjugated dienal synthesis). Link

  • Sigma-Aldrich. (n.d.).[9] Product Specification: trans-2,cis-6-Nonadienal (Structural Analog Reference). Link

  • The Good Scents Company. (n.d.). (2E,6Z)-dodeca-2,6-dienal Data Sheet. Link

  • Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development, 14(1), 245–251. Link

Sources

Application

Analytical methods for "2-trans-6-cis-Dodecadienal"

Executive Summary & Core Directive Objective: This guide provides a definitive protocol for the extraction, separation, and quantification of (2E,6Z)-Dodeca-2,6-dienal (CAS: 21662-13-5).[1] This aldehyde is a potent flav...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Objective: This guide provides a definitive protocol for the extraction, separation, and quantification of (2E,6Z)-Dodeca-2,6-dienal (CAS: 21662-13-5).[1] This aldehyde is a potent flavor compound (characteristic of cilantro, chicken fat, and melon) and a bioactive semiochemical.

The Challenge: Analytical rigor is often compromised by three factors:

  • Geometric Isomerism: The target (2E,6Z) isomer frequently co-elutes with the thermodynamically more stable (2E,6E) isomer or the (2Z,6Z) impurity.

  • Chemical Instability: As a conjugated dienal, it is prone to oxidation (to the corresponding acid) and polymerization during heated injector port transfer.

  • Matrix Interference: In complex biological or food matrices, low-abundance aldehydes are masked by high-abundance lipids.[1]

The Solution: This protocol utilizes Solid Phase Microextraction (SPME) for volatile profiling and PFBHA-Derivatization GC-MS for trace biological analysis, ensuring isomer specificity and sub-ppb sensitivity.[1]

Chemical Identity & Properties

PropertyDataNotes
IUPAC Name (2E,6Z)-Dodeca-2,6-dienal
Common Name 2-trans-6-cis-Dodecadienal
CAS Number 21662-13-5
Molecular Formula C₁₂H₂₀OMW: 180.29 g/mol
Boiling Point ~130 °C @ 5 mmHgHigh boiling point for a volatile; requires heated transfer.[1]
Odor Threshold ~0.002 ppb (Air)Extremely potent; trace contamination ruins blanks.[1]
Key RI (Polar) ~1894 (DB-Wax)Critical for isomer confirmation.[1]
Key RI (Non-Polar) ~1448 (DB-5)Less specific for isomer separation.[1]

Decision Tree & Workflow Visualization

The following logic gate determines the appropriate method based on your sample matrix and sensitivity requirements.

G Start Select Sample Matrix Matrix_Food High Volatility Matrix (Fruit, Fragrance, Headspace) Start->Matrix_Food Matrix_Bio Complex/Aqueous Matrix (Plasma, Tissue, Wash) Start->Matrix_Bio Method_SPME Method A: HS-SPME GC-MS (Direct Analysis) Matrix_Food->Method_SPME Method_Deriv Method B: PFBHA Derivatization (Trace Analysis) Matrix_Bio->Method_Deriv Col_Polar Critical: Use Polar Column (DB-Wax / CP-Sil 88) Separates E/Z from E/E Method_SPME->Col_Polar Method_Deriv->Col_Polar Detection Detection: MS (SIM Mode) Target Ions: m/z 180, 151, 81 Col_Polar->Detection Detection_Deriv Detection: MS (NCI or EI) Oxime Ions: m/z 181 (Base), 375 (M+) Col_Polar->Detection_Deriv

Caption: Workflow selector for (2E,6Z)-Dodecadienal analysis. Polar columns are mandatory for isomer resolution.

Method A: Headspace SPME GC-MS (Flavor & Fragrance)[1]

Scope: Qualitative and semi-quantitative profiling of food, plant volatiles, or fragrance formulations. Principle: Non-exhaustive extraction using a fiber coated with a polymer that preferentially adsorbs non-polar/semi-polar organics from the headspace.

Protocol Steps:
  • Sample Preparation:

    • Weigh 2.0 g of sample (homogenized) into a 20 mL headspace vial.

    • Internal Standard (IS): Add 5 µL of (E)-2-Decenal (100 ppm in methanol) or 2-Undecanone .[1] Note: Do not use Dodecanal as it may co-elute or be naturally present.[1]

    • Add 1.0 g NaCl (salting out effect increases headspace concentration) and 5 mL HPLC-grade water (if sample is solid).[1]

    • Seal with a magnetic screw cap with PTFE/Silicone septum.

  • SPME Extraction:

    • Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm.[1] This "triple phase" fiber covers the wide volatility range of aldehydes.

    • Incubation: 40°C for 15 min with agitation (250 rpm).

    • Extraction: Expose fiber to headspace for 30 min at 40°C.

  • GC-MS Configuration:

    • Inlet: Splitless mode, 250°C. Warning: Temperatures >260°C can induce thermal isomerization of the (2E,6Z) double bonds.

    • Column: DB-Wax UI (or equivalent PEG phase), 30 m x 0.25 mm x 0.25 µm.[1]

      • Why? Non-polar columns (DB-5) separate by boiling point.[1] Polar columns separate by dipole moment, essential for resolving the "bent" (Z) isomer from the linear (E) isomer.

    • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

    • Oven Program:

      • 40°C (hold 2 min)

      • Ramp 5°C/min to 230°C

      • Hold 5 min.

  • MS Parameters (EI Source):

    • Scan Mode: Full Scan (m/z 35–300) for identification; SIM for quantitation.[1]

    • Target Ions (SIM):

      • Quant: m/z 81 (Cyclohexenyl fragment, common in dienals).[1]

      • Qual: m/z 180 (Molecular Ion), m/z 151 (M - CHO), m/z 41 .[1]

Method B: PFBHA Derivatization GC-MS (Trace Biologicals)

Scope: Quantification in plasma, saliva, or tissue where the aldehyde is <10 ppb and instability is a major concern. Principle: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) reacts with the aldehyde carbonyl to form a stable oxime.[1] This increases molecular weight, improves volatility, and introduces fluorine atoms for ultra-high sensitivity (especially in Negative Chemical Ionization - NCI).[1]

Derivatization Reaction:

[1]
Protocol Steps:
  • Extraction & Derivatization:

    • Aliquot 200 µL of biological fluid (plasma/saliva).[1]

    • Add Internal Standard: 10 µL of (E)-2-Octenal-d13 or 10-Undecenal (1 µM).

    • Add 200 µL of PFBHA reagent (20 mM in water).

    • Incubate at Room Temperature for 20 min . Note: Avoid heat to prevent isomerization.[1]

    • Liquid-Liquid Extraction (LLE): Add 400 µL Hexane .[1] Vortex for 1 min. Centrifuge at 3000 x g for 5 min.

    • Collect the upper hexane layer.

    • Dry: Pass hexane through a micro-column of anhydrous

      
      .
      
  • GC-MS Configuration:

    • Column: DB-5MS or HP-5MS (30 m x 0.25 mm).[1]

      • Note: Since the oxime derivative is bulky, the steric difference between isomers is preserved even on non-polar columns, but a mid-polar (DB-1701) is often superior for oxime separation.

    • Oven:

      • 60°C (1 min)

      • 10°C/min to 280°C[1]

      • Hold 3 min.

  • Detection (EI Mode):

    • m/z 181: The pentafluorobenzyl cation (

      
      ). This is the base peak for almost all PFBHA aldehydes.
      
    • m/z 375: Molecular ion (

      
      ) for Dodecadienal-PFBHA.
      
    • Quantitation: Use m/z 181 (high sensitivity) but check ratio with m/z 375 to confirm identity.[1]

Data Analysis & Validation

Isomer Identification (Retention Indices)

You must validate retention times using authentic standards. The (2E,6Z) isomer typically elutes before the (2E,6E) isomer on polar columns due to slightly lower boiling point/polarity interaction of the folded cis-structure.

Column Phase(2E,6Z)-Dodecadienal RI(2E,6E)-Dodecadienal RISeparation Factor (

)
DB-5 (Non-Polar) 14481455Poor (< 1.[1]01)
DB-Wax (Polar) 1894 1915 Good (> 1.01)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Double Peaks (Split) Syn/Anti Oxime formationPFBHA derivatization forms two geometric isomers (syn/anti) at the C=N bond for each structural isomer.[1] Sum the areas of both peaks for quantification.
Peak Tailing Active sites in linerReplace inlet liner with deactivated glass wool. Aldehydes adsorb to active silanols.
Low Recovery OxidationAdd BHT (Butylated Hydroxytoluene) (50 ppm) to extraction solvent as an antioxidant.[1]
Isomer Shift Thermal IsomerizationLower injector temperature to 220°C. Ensure pH is neutral during extraction (acid catalyzes isomerization).[1]

References

  • Analysis of Aldehydes in Biological Fluids

    • Title: Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
    • Source: NIH / Frontiers in Chemistry.
    • Link:[Link]

  • Retention Indices & Isomer Data

    • Title: (E,Z)-2,6-Dodecadienal Properties and Retention Indices.[1][2]

    • Source: The Pherobase / NIST D
    • Link:[Link]

  • Safety & Toxicology (FEMA/RIFM)

    • Title: RIFM fragrance ingredient safety assessment, 2-trans-6-cis-dodecadienal.[1]

    • Source: Food and Chemical Toxicology (Elsevier).[1]

    • Link:[Link][1]

  • Derivatization Protocols

    • Title: Derivatization procedures for HPLC and GC determin
    • Source: Biomedical Chromatography.[3]

    • Link:[Link][1]

Sources

Method

GC-MS Protocol for Unsaturated Aldehydes: A Comprehensive Guide to Derivatization and Analysis

Introduction: The Analytical Challenge of Unsaturated Aldehydes Unsaturated aldehydes, such as acrolein and crotonaldehyde, are a class of volatile organic compounds (VOCs) of significant interest in environmental scienc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Unsaturated Aldehydes

Unsaturated aldehydes, such as acrolein and crotonaldehyde, are a class of volatile organic compounds (VOCs) of significant interest in environmental science, food chemistry, and clinical diagnostics. They are often products of lipid peroxidation and are considered biomarkers for oxidative stress. However, their direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is fraught with challenges. Their high reactivity can lead to instability during sample preparation and analysis, while their volatility makes quantitative transfer difficult. Furthermore, they are often present at trace levels in complex matrices, necessitating a robust and sensitive analytical approach.

To overcome these obstacles, a derivatization step is essential. This application note provides a detailed protocol for the analysis of unsaturated aldehydes using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) derivatization followed by GC-MS analysis. PFBHA is the reagent of choice as it reacts quantitatively with carbonyl compounds, including conjugated aliphatic aldehydes, to form stable oxime derivatives that are amenable to GC separation and sensitive detection.[1] These derivatives exhibit excellent chromatographic behavior and produce characteristic mass spectra, enabling reliable identification and quantification.

Principle and Workflow

The core of this method is the conversion of the target aldehydes into their corresponding PFBHA-oxime derivatives. This reaction proceeds via a nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by the elimination of a water molecule to form a stable oxime.[2] The pentafluorobenzyl group is strongly electron-capturing, which significantly enhances sensitivity, particularly when using Negative Chemical Ionization (NCI) mode in the mass spectrometer.[3][4]

The overall analytical workflow involves sample collection, derivatization (either in-solution or via on-fiber Solid-Phase Microextraction), GC separation, and MS detection and quantification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Aqueous or Gaseous Sample (e.g., plasma, water, air) Deriv Derivatization with PFBHA Sample->Deriv Addition of PFBHA Reagent GC Gas Chromatography (GC) Separation of Oximes Deriv->GC Injection of Derivatives MS Mass Spectrometry (MS) Detection & Identification GC->MS Elution Data Data Processing Quantification & Reporting MS->Data Signal Acquisition

Figure 1: General experimental workflow for the GC-MS analysis of unsaturated aldehydes.

Derivatization Chemistry: The PFBHA Reaction

The reaction between an unsaturated aldehyde (e.g., crotonaldehyde) and PFBHA results in the formation of two geometric isomers, the syn- and anti-oximes. Both isomers are typically separable by GC, and for quantitative analysis, the sum of their peak areas is used.[5]

PFBHA_Reaction cluster_reactants Reactants cluster_products Products Aldehyde Unsaturated Aldehyde (e.g., Crotonaldehyde) Nucleophilic_Addition Nucleophilic Addition Aldehyde->Nucleophilic_Addition PFBHA PFBHA Reagent PFBHA->Nucleophilic_Addition Syn_Oxime Syn-PFBHA Oxime Anti_Oxime Anti-PFBHA Oxime Water Water (H₂O) Dehydration Dehydration (-H₂O) Nucleophilic_Addition->Dehydration Intermediate Dehydration->Syn_Oxime Dehydration->Anti_Oxime Dehydration->Water

Figure 2: PFBHA derivatization reaction with an unsaturated aldehyde.

Experimental Protocols

Two primary methods for derivatization are presented: a classic in-solution approach and a modern, solventless on-fiber SPME technique.

Protocol 1: In-Solution Derivatization

This protocol is suitable for aqueous samples like plasma, urine, or environmental water samples.

Materials:

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Reagent-grade water

  • Ethyl acetate or Hexane (GC-grade)

  • Anhydrous Sodium Sulfate

  • Internal Standard (IS) solution (e.g., Acetone-d6)

  • 20 mL headspace vials with screw caps and septa

  • Heater-shaker block or water bath

Procedure:

  • Sample Preparation: Place 5 mL of the aqueous sample into a 20 mL headspace vial.

  • Internal Standard Spiking: Add 50 µL of the internal standard solution (e.g., 0.1 mg/L Acetone-d6 in Methanol) to the vial.

  • Derivatization: Add 20 µL of a 1% (w/v) PFBHA aqueous solution to the vial. Cap tightly.[6]

  • Reaction: Incubate the vial at 70°C for 10-15 minutes with gentle agitation to ensure complete derivatization.[6]

  • Extraction: After cooling to room temperature, add 0.1 mL of ethyl acetate and approximately 5 g of sodium sulfate to the vial. Shake vigorously for 5 minutes to extract the PFBHA-oxime derivatives into the organic phase.[6]

  • Sample Transfer: Carefully transfer the upper organic layer to a GC vial with a micro-insert.

  • Analysis: Inject 1 µL of the extract into the GC-MS system.

Protocol 2: Headspace SPME with On-Fiber Derivatization

This automated and solvent-free method is ideal for high-throughput analysis and is particularly effective for volatile aldehydes.[7]

Materials:

  • SPME Fiber Assembly (e.g., 65 µm PDMS/DVB)

  • SPME Autosampler with conditioning station and agitator

  • PFBHA aqueous solution (e.g., 40 g/L)

  • Internal Standard (IS) solution

  • 20 mL headspace vials with screw caps and septa

Procedure (Automated Workflow):

  • Sample Preparation: Transfer 2 mL of the sample into a 20 mL headspace vial.

  • Spiking: Add 20 µL of the internal standard solution and 100 µL of the 40 g/L PFBHA solution to the vial.[3]

  • Derivatization & Extraction:

    • Move the vial to a heated agitator set at 45°C and 300 rpm for the derivatization reaction to occur in the headspace.[3]

    • Simultaneously, condition the SPME fiber at 270°C for 5 minutes in the conditioning station.[3]

    • After the derivatization period, expose the conditioned SPME fiber to the headspace of the sample vial for 20 minutes at 40°C with agitation (250 rpm) to extract the derivatives.[3]

  • Desorption and Analysis: Transfer the SPME fiber to the GC inlet (set at 250°C) for thermal desorption for 4 minutes in splitless mode.[3]

GC-MS Instrumental Parameters

The following parameters serve as a robust starting point and should be optimized for the specific instrument and target analytes.

GC Parameter Recommended Setting Rationale / Comment
Column SLB™-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness)A 5% phenyl-arylene phase provides excellent resolution for a wide range of analytes.
Carrier Gas Helium at a constant flow of 1.0-1.2 mL/minProvides good efficiency and is inert.
Inlet Temperature 250°CEnsures efficient thermal desorption of derivatives from the SPME fiber or volatilization of liquid injections.
Injection Mode Splitless (for 1-4 minutes)Maximizes the transfer of analytes to the column for trace-level analysis.
Oven Program Initial 50°C (hold 1 min), ramp 5°C/min to 180°C, then ramp 25°C/min to 280°C (hold 5 min)This program provides good separation for a range of aldehyde-oximes.[5] Adjust as needed for specific target compounds.
MS Parameter Recommended Setting Rationale / Comment
Ionization Mode Electron Ionization (EI) or Negative Chemical Ionization (NCI)EI (70 eV) provides standard, library-searchable spectra. NCI can offer superior sensitivity for PFBHA derivatives.[3]
Ion Source Temp. 230 - 250°CStandard operating temperature for good ionization efficiency and stability.[5]
Transfer Line Temp. 280°CPrevents condensation of less volatile derivatives before they reach the ion source.[5]
Acquisition Mode Full Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM)Use Full Scan for initial identification and method development. Use SIM for targeted quantification to maximize sensitivity.

Data Interpretation and Quantification

PFBHA-oxime derivatives of aldehydes exhibit a characteristic and highly abundant fragment ion at m/z 181 , corresponding to the pentafluorotropylium cation ([C₇H₂F₅]⁺). This ion is an excellent choice for quantification in SIM mode due to its high intensity and specificity.[6][7]

The table below lists key unsaturated aldehydes and their expected mass spectral data after PFBHA derivatization. Note that the molecular ion (M⁺) may be of low abundance or absent in EI spectra.

Analyte Molecular Formula Molecular Weight ( g/mol ) PFBHA-Oxime MW Key Diagnostic Ions (m/z) in EI Mode
AcroleinC₃H₄O56.06251.13181 (Base Peak), 231 ([M-HF]⁺), 251 (M⁺)[8]
CrotonaldehydeC₄H₆O70.09265.15181 (Base Peak), 70, 265 (M⁺)
FormaldehydeCH₂O30.03225.09181 (Base Peak), 225 (M⁺), 195[9]

Note: The presence of syn- and anti- isomers will result in two closely eluting peaks for most aldehydes (formaldehyde is an exception).

Conclusion

The GC-MS method detailed in this application note, centered on PFBHA derivatization, provides a reliable, sensitive, and robust framework for the analysis of challenging unsaturated aldehydes. The choice between in-solution and on-fiber SPME derivatization allows for flexibility depending on the sample matrix, required throughput, and available automation. By leveraging the stable nature of the PFBHA-oximes and their characteristic fragmentation patterns, researchers in drug development, environmental monitoring, and clinical science can achieve accurate and reproducible quantification of these important analytes.

References

  • Mass spectrum for PFBHA-derivatized acrolein. The spectrum shows the... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Carlin, S., et al. (2021). Development of a Fully Automated Method HS-SPME-GC-MS/MS for the Determination of Odor-Active Carbonyls in Wines: a “Green” Approach to Improve Robustness and Productivity in the Oenological Analytical Chemistry. Foods. Available at: [Link]

  • GC/MS Application Note. (n.d.). CTC Analytics. Retrieved February 7, 2026, from [Link]

  • Brahmbhatt, V. V., et al. (2008). Quantification of Pentafluorobenzyl Oxime Derivatives of Long Chain Aldehydes by GC-MS Analysis. Lipids. Available at: [Link]

  • Derivatization reaction of carbonyls with PFBHA. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Lee, S. H., et al. (2015). A sensitive and simple method for the determination of glutaraldehyde in water by gas chromatography-mass spectrometry with pentafluorobenzylhydroxylamine derivatization. Analytical Methods. Available at: [Link]

  • Brahmbhatt, V. V., et al. (2008). Quantification of pentafluorobenzyl oxime derivatives of long chain aldehydes by GC-MS analysis. Lipids. Available at: [Link]

  • Chromatogram and mass spectra of formaldehyde... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Mechanism of formaldehyde derivatized by PFBHA... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Analysis of Selected Carbonyl Compounds in Tobacco Samples by Using Pentafluorobenzylhydroxylamine Derivatization and Gas Chromatography-Mass Spectrometry. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

Sources

Application

Application Note: High-Resolution HPLC Analysis of Dodecadienal Isomers

Abstract This application note details a robust methodology for the analysis of 2,4-dodecadienal isomers, critical biomarkers for lipid oxidation and potent flavor compounds. While standard Reverse Phase (RP) methods oft...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust methodology for the analysis of 2,4-dodecadienal isomers, critical biomarkers for lipid oxidation and potent flavor compounds. While standard Reverse Phase (RP) methods often fail to resolve the subtle cis/trans (Z/E) geometric isomers, this guide presents a dual-approach strategy: (1) DNPH Derivatization for high-sensitivity quantification in complex matrices, and (2) Argentation Chromatography (Ag+ HPLC) for definitive isomer resolution. This protocol is designed for researchers in drug development, toxicology, and food chemistry requiring high specificity.

Introduction & Scientific Context

Dodecadienals (C12H20O) are conjugated aldehydes arising primarily from the autoxidation of polyunsaturated fatty acids (PUFAs). The most thermodynamically stable form is (2E,4E)-2,4-dodecadienal . However, biological matrices and photo-degradation often generate the less stable 2E,4Z, 2Z,4E, and 2Z,4Z isomers.

The Analytical Challenge
  • Volatility & Reactivity: As aldehydes, these compounds are prone to oxidation (forming acids) and nucleophilic attack. Direct analysis often yields poor reproducibility.

  • Isomeric Similarity: The structural difference between a cis and trans bond in a long alkyl chain results in minimal hydrophobicity differences, causing peak co-elution on standard C18 columns.

  • Detection Limits: Conjugated dienes absorb at ~275 nm, but in biological samples, this region is crowded with interferences.

The Solution: Two-Tiered Strategy
  • Tier 1 (Routine/Quantification): Derivatization with 2,4-Dinitrophenylhydrazine (DNPH).[1][2][3][4] This stabilizes the analyte and shifts detection to 360 nm , removing UV interference.

  • Tier 2 (Isomer Profiling): Silver Ion Chromatography. Silver ions (

    
    ) form weak charge-transfer complexes with 
    
    
    
    -electrons. The stability of these complexes varies significantly based on double-bond geometry (cis > trans), providing superior separation.

Analytical Workflow Visualization

The following diagram outlines the decision matrix for selecting the correct workflow based on analytical needs.

AnalyticalWorkflow Sample Sample Matrix (Plasma, Tissue, Oil) Extraction L-L Extraction / SPE Sample->Extraction Decision Primary Goal? Extraction->Decision Deriv DNPH Derivatization (Acid Catalyst) Decision->Deriv Quantification/Sensitivity AgChrom Silver Ion (Ag+) HPLC Detection: 275 nm (or MS) Decision->AgChrom Isomer Resolution C18 RP-HPLC (C18 Column) Detection: 360 nm Deriv->C18 Result1 Total Dodecadienal Content High Sensitivity C18->Result1 Result2 Isomer Profile (E,E vs E,Z vs Z,E) AgChrom->Result2

Figure 1: Decision tree for selecting between DNPH-mediated quantification and Silver-Ion isomer profiling.

Method A: High-Sensitivity DNPH Derivatization

Best for: Trace analysis in plasma, urine, or complex media.

Mechanism

The nucleophilic hydrazine nitrogen of DNPH attacks the carbonyl carbon of the aldehyde under acidic conditions, eliminating water to form a stable hydrazone.[5]



Protocol
  • Reagent Prep: Dissolve 50 mg DNPH in 100 mL acetonitrile (ACN) containing 1 mL conc. HCl.

  • Reaction: Mix 1 mL Sample Extract + 1 mL DNPH Reagent.

  • Incubation: 60 minutes at 60°C (Heat accelerates the reaction but can cause minor isomerization; for strict isomer ratios, incubate 4 hours at ambient temp).

  • Quench: Add 1 mL water to stop the reaction.

HPLC Conditions (Method A)
ParameterSetting
Column Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A Water / Tetrahydrofuran (THF) (90:10 v/v)
Mobile Phase B Acetonitrile (ACN)
Gradient 0-5 min: 60% B; 5-20 min: 60%

100% B; 20-25 min: 100% B
Flow Rate 1.0 mL/min
Detection UV-Vis @ 360 nm (Hydrazone max)
Temp 30°C

Expert Insight: The addition of THF to Mobile Phase A improves the solubility of the long-chain hydrazones and sharpens the peak shape for the hydrophobic dodecadienal derivative.

Method B: Silver Ion (Argentation) Chromatography

Best for: Distinguishing cis (Z) and trans (E) isomers.

Mechanism

Silver ions possess empty


 orbitals that accept electron density from the filled 

-orbitals of the double bonds. Cis double bonds are sterically more accessible and have higher electron density, resulting in stronger retention than trans bonds.

SilverMechanism cluster_trans Trans (E) Isomer cluster_cis Cis (Z) Isomer Ag Ag+ Trans π-bond (Steric Hindrance) Trans->Ag Weak Interaction Cis π-bond (Accessible) Cis->Ag Strong Complexation

Figure 2: Mechanism of differential retention in Argentation Chromatography.

Protocol

Note: Commercial columns (e.g., ChromSpher Lipids) are available, or standard SCX columns can be loaded with silver.

  • Column Preparation (If not pre-loaded): Flush a Strong Cation Exchange (SCX) column with 0.1M

    
     in water for 2 hours, then wash with water and methanol.
    
  • Sample Prep: Dissolve pure extract in Hexane/Isopropanol. Do not use DNPH for this method.

HPLC Conditions (Method B)
ParameterSetting
Column ChromSpher Lipids (Silver-loaded) or Nucleosil Ag+
Mobile Phase Hexane / Acetonitrile (99.5 : 0.5 v/v)
Mode Isocratic
Flow Rate 0.8 mL/min
Detection UV @ 275 nm (Conjugated diene max)
Elution Order E,E (First)

E,Z / Z,E

Z,Z (Last)

Expert Insight: Acetonitrile acts as a "displacer" in silver chromatography. If retention times are too long, increase ACN concentration in 0.1% increments. Strictly exclude water, as it deactivates the silver ions.

System Suitability & Validation

To ensure data trustworthiness, every run must meet these criteria:

  • Resolution (

    
    ):  For Method B, resolution between the E,E and E,Z isomer must be 
    
    
    
    .
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . Aldehydes interact with active silanols; if tailing occurs in Method A, increase the buffer strength or replace the column.
  • Blank Check: Run a blank derivatization (DNPH + Solvents) to identify background peaks. DNPH reagent often contains traces of hydrazones from atmospheric aldehydes (formaldehyde/acetaldehyde).

References

  • U.S. EPA. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).

  • Christie, W. W. (1989). Silver Ion Chromatography and Lipids. The Oily Press.

  • Momchilova, S., & Nikolova-Damyanova, B. (2003). Stationary phases for silver ion chromatography of lipids.[6][7] Journal of Separation Science.

  • Bedoukian Research. (2023). Safety Data Sheet: 2,4-Dodecadienal. (Confirming UV and physical properties).

Sources

Method

Application Notes and Protocols for (2E,6Z)-Dodeca-2,6-dienal in Flavor and Fragrance Research

Introduction: The Significance of (2E,6Z)-Dodeca-2,6-dienal (2E,6Z)-Dodeca-2,6-dienal, a C12 medium-chain aldehyde, is a volatile organic compound of significant interest in the flavor and fragrance industry.[1] Its comp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of (2E,6Z)-Dodeca-2,6-dienal

(2E,6Z)-Dodeca-2,6-dienal, a C12 medium-chain aldehyde, is a volatile organic compound of significant interest in the flavor and fragrance industry.[1] Its complex organoleptic profile, characterized by fatty, green, and aldehydic notes with nuances of citrus, mandarin, and melon, makes it a valuable component for creating authentic and impactful sensory experiences.[1][2] This molecule is particularly effective in imparting freshness and watery notes to citrus and floral fragrance compositions and finds application in building flavor profiles for watermelon, parsley, and mushroom.[2] Understanding its chemical properties, biosynthesis, and appropriate analytical and sensory evaluation methodologies is critical for its effective application.

These application notes provide a comprehensive guide for researchers and product developers, detailing the physicochemical properties, natural occurrence, and biosynthetic pathways of (2E,6Z)-dodecadienal. Furthermore, detailed protocols for its analytical characterization via Gas Chromatography-Mass Spectrometry (GC-MS) and sensory evaluation are provided to ensure accurate and reproducible results.

Physicochemical Properties and Specifications

A thorough understanding of the compound's physical and chemical properties is fundamental for its handling, formulation, and analysis.

PropertyValueSource
IUPAC Name (2E,6Z)-dodeca-2,6-dienalPubChem
Synonyms 2-trans-6-cis-Dodecadienal, (E,Z)-2,6-dodecadienal
CAS Number 21662-13-5[1]
Molecular Formula C12H20O[3]
Molecular Weight 180.29 g/mol [3]
Appearance Colorless to light yellow liquidTCI America
Odor Profile Fatty, green, aldehydic, deep citrus, mandarin, melon
Taste Profile Green, herbal, waxy, aldehydic (at 20 ppm)[2]
Boiling Point Not AvailableFooDB
Flash Point 98.89 °C (210.00 °F) TCC[2]
Solubility Insoluble in water; Soluble in alcoholTCI America
Purity (Typical) ≥90.0% (sum of isomers)[2]

Natural Occurrence and Biosynthesis

(2E,6Z)-Dodeca-2,6-dienal is a naturally occurring compound found in various plants. It is a product of the enzymatic degradation of fatty acids.[4] Specifically, the α-oxidation pathway of C12-C18 fatty acids in plants leads to the formation of long-chain fatty aldehydes.[4] The lipoxygenase (LOX) pathway, acting on polyunsaturated fatty acids like linoleic and linolenic acid, is a primary route for the formation of many volatile flavor compounds, including C12 aldehydes. This pathway involves the hydroperoxidation of fatty acids, followed by cleavage by hydroperoxide lyase (HPL) to form aldehydes.

// Node styles substance [fillcolor="#F1F3F4", fontcolor="#202124"]; enzyme [shape=ellipse, fillcolor="#E8F0FE", fontcolor="#1967D2", style="rounded,filled"]; process [shape=plaintext, fontcolor="#5F6368"];

// Nodes PUFA [label="Polyunsaturated Fatty Acid\n(e.g., Linolenic Acid)", class="substance"]; HPL [label="Hydroperoxide\nLyase (HPL)", class="enzyme"]; Aldehyde [label="(2E,6Z)-Dodecadienal\n& other aldehydes", class="substance"]; Hydroperoxide [label="13-Hydroperoxide", class="substance"]; LOX [label="Lipoxygenase\n(LOX)", class="enzyme"]; O2 [label="O₂", shape=ellipse, style=dashed];

// Edges O2 -> LOX [style=dashed, arrowhead=none]; PUFA -> Hydroperoxide [label=" O₂", headport="w", tailport="e"]; Hydroperoxide -> Aldehyde [label=" Cleavage", headport="w", tailport="e"];

// Invisible nodes for annotation {rank=same; PUFA; LOX;} {rank=same; Hydroperoxide; HPL;}

// Annotation edges LOX -> PUFA [dir=back, style=dashed, arrowhead=open]; HPL -> Hydroperoxide [dir=back, style=dashed, arrowhead=open]; }

Caption: Standard workflow for the GC-MS analysis of volatile compounds.

Application Note II: Sensory Evaluation

Objective: To establish a standardized protocol for evaluating the sensory characteristics of (2E,6Z)-dodecadienal and its impact in a finished product. This ensures consistent and unbiased evaluation of its flavor and fragrance profile.

Rationale: Human sensory panels are the ultimate tool for determining the organoleptic properties of a flavor or fragrance ingredient. W[5][6]hile analytical instruments provide quantitative data, they cannot replicate the complexity of human perception. A[7] trained descriptive analysis panel can provide detailed, reproducible data on the intensity of various sensory attributes.

[8]#### 5.1 Protocol: Descriptive Sensory Analysis

1. Panelist Selection and Training:

  • Selection: Screen at least 20 candidates for sensory acuity (ability to detect basic tastes and common odorants), motivation, and ability to articulate perceptions.
  • Training: Conduct a minimum of 20 hours of training. Familiarize the selected panelists (typically 8-12) with the specific aroma and flavor attributes relevant to green, aldehydic, and citrus compounds. Develop a consensus lexicon (e.g., "green-fatty," "melon-rind," "citrus-peel") and intensity reference standards.

2. Sample Preparation and Presentation:

  • Evaluation Medium:
  • Fragrance: Prepare solutions of (2E,6Z)-dodecadienal in a neutral solvent like Di-propylene Glycol (DPG) at various concentrations (e.g., 0.01%, 0.1%, 1.0%). Dip standard fragrance blotters into the solutions for evaluation.
  • Flavor: Prepare solutions in a neutral base appropriate for the intended application (e.g., sugar water for beverages, vegetable oil for savory applications) at concentrations ranging from 0.5 to 20 ppm. [9] * Presentation: Serve samples in coded, identical containers (e.g., lidded glass snifters for fragrance, opaque cups for flavor). The presentation order must be randomized and balanced across panelists to prevent bias. P[10]rovide unsalted crackers and purified water for palate cleansing between samples.

3. Evaluation Procedure:

  • Environment: Conduct evaluations in a dedicated sensory laboratory with controlled lighting, temperature, and air circulation, following standards such as ISO 8589:2007.
  • Methodology: Use a Quantitative Descriptive Analysis (QDA) method. Panelists will rate the intensity of each attribute from the agreed-upon lexicon on a 15-cm line scale anchored with "low" and "high."
  • Attributes to Evaluate: Green, fatty, aldehydic, citrus, mandarin, melon, waxy, herbal, chemical.

4. Data Analysis:

  • Convert the line scale ratings to numerical data.
  • Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences between samples for each attribute.
  • Use post-hoc tests (e.g., Tukey's HSD) to identify which samples are significantly different.
  • Visualize the results using spider or radar plots to compare the sensory profiles of different samples.

Safety and Handling

While (2E,6Z)-dodecadienal is widely used, proper safety precautions are necessary.

  • Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation in a small percentage of cases. *[3] Handling: Work in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves (nitrile or neoprene), and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from direct light and heat to prevent degradation and isomerization.

References

  • Vertex AI Search Result 1: Provides general information on the odor profile and applications of rel
  • Perfumer & Flavorist - Flavor Bites: trans-2, cis-6 Nonadienal : Discusses application levels of a similar C9 aldehyde in various fruit flavors. URL: [Link]

  • FooDB - 2-trans-6-cis-Dodecadienal (FDB010401) : Provides chemical information, classification, and a basic flavor description. URL: [Link]

  • Wikipedia - trans,cis-2,6-Nonadienal : General information on a related C9 aldehyde. URL: [Link]

  • The Good Scents Company - (E,Z)-2,6-nonadien-1-ol : Provides flavor and fragrance descriptions for a related C9 alcohol. URL: [Link]

  • The Good Scents Company - (E,Z)-2,6-dodecadienal : Detailed organoleptic description, applications, and physical properties for the target compound. URL: [Link]

  • PubChem - (2E,6Z)-2,6-Dodecadienal : Comprehensive chemical data including molecular formula, weight, and GHS safety information. URL: [Link]

  • The Perfumers Apprentice - Nonadienal (2-Trans, 6-Cis) : Commercial source for a related C9 aldehyde. URL: [Link]

  • PubChem - trans-2,cis-6-Nonadienal : Comprehensive chemical data for the related C9 aldehyde. URL: [Link]

  • PubChem - cis-2,trans-6-Decadiene : Chemical data for a related C10 diene. URL: [Link]

  • PMC - Food Flavor Chemistry and Sensory Evaluation : Overview of analytical techniques in flavor research. URL: [Link]

  • Esalq - Biosynthesis of plant-derived flavor compounds : Discusses fatty acid oxidation pathways for flavor formation. URL: [Link]

  • FEMA - Sensory Testing for Flavorings with Modifying Properties : Details methodologies for sensory panel testing. URL: [Link]

  • ResearchGate - Role of aromatic aldehyde synthase : Mentions reagents used in volatile analysis. URL: [Link]

  • ResearchGate - Identification of trans,trans-2,4-Decadienal Metabolites : Discusses analysis of related aldehydes. URL: [Link]

  • NIH - Structural and biochemical characterization of aldehyde dehydrogenase 12 : Details on aldehyde metabolism in plants. URL: [Link]

  • SENSORY ANALYSIS HANDBOOK 2018 : General guidelines for conducting sensory analysis. URL: [Link]

  • Agriculture Institute - Understanding Taste and Flavour in Sensory Evaluation : Explains the importance and application of sensory panels. URL: [Link]

  • MDPI - Aldehydes: What We Should Know About Them : General review of aliphatic aldehydes in flavor and fragrance. URL: [Link]

  • Wikipedia - Trehalose : Example of a compound with detailed chemical properties. URL: [Link]

  • ResearchGate - Food Flavor Chemistry and Sensory Evaluation : Discusses the relationship between chemical analysis and sensory perception. URL: [Link]

Sources

Application

The Olfactory Signature of 2-trans-6-cis-Dodecadienal: A Guide to its Application in Sensory Science

Introduction: 2-trans-6-cis-Dodecadienal is a volatile organic compound with a multifaceted role in the realm of sensory science. To the human nose, it presents a complex aromatic profile, often described as fatty, green...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 2-trans-6-cis-Dodecadienal is a volatile organic compound with a multifaceted role in the realm of sensory science. To the human nose, it presents a complex aromatic profile, often described as fatty, green, and aldehydic, with nuances of citrus and melon. Beyond its application as a flavor and fragrance ingredient, this molecule plays a crucial role in the intricate world of insect communication, acting as a potent pheromone for certain species. This guide provides a comprehensive overview of the scientific applications of 2-trans-6-cis-dodecadienal, offering detailed protocols for its use in both human sensory evaluation and advanced entomological research. We will delve into its chemical properties, its function as an insect pheromone with a focus on the green stink bug, Nezara viridula, and provide step-by-step methodologies for its analysis using sensory panels, electroantennography (EAG), and behavioral bioassays.

Part 1: Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-trans-6-cis-dodecadienal is fundamental to its effective application in sensory research. These properties influence its volatility, stability, and interaction with sensory receptors.

PropertyValueSource
Molecular Formula C₁₂H₂₀O
Molecular Weight 180.29 g/mol
Appearance Colorless to pale yellow liquid
Odor Profile Fatty, green, aldehydic, citrus, melon
Boiling Point 130-131 °C at 5 mmHg
Solubility Insoluble in water; soluble in ethanol

Procurement and Purity: For research applications, high-purity 2-trans-6-cis-dodecadienal is essential. Several chemical suppliers specialize in the synthesis and purification of insect pheromones and flavor compounds. It is recommended to obtain the compound from a reputable source that provides a certificate of analysis indicating the isomeric purity.

Part 2: Application in Human Sensory Science

The distinct aroma profile of 2-trans-6-cis-dodecadienal makes it a valuable ingredient in the flavor and fragrance industry. Its sensory properties can be systematically evaluated by trained human panels.

Protocol for Sensory Panel Evaluation of 2-trans-6-cis-Dodecadienal

This protocol outlines a method for the descriptive sensory analysis of 2-trans-6-cis-dodecadienal, designed to characterize its aroma profile and intensity.

1. Panelist Selection and Training:

  • Select 8-12 panelists based on their sensory acuity, ability to describe aromas, and availability.

  • Conduct training sessions to familiarize panelists with the aroma of 2-trans-6-cis-dodecadienal and other reference odorants representing "green," "fatty," "aldehydic," and "citrus" notes.

2. Sample Preparation:

  • Prepare a series of dilutions of 2-trans-6-cis-dodecadienal in a neutral solvent, such as mineral oil or propylene glycol. Suggested concentrations for initial screening range from 0.01% to 1.0% (w/w).

  • Present samples in coded, amber glass vials containing a cotton ball or filter paper strip impregnated with a standard volume of the diluted solution.

3. Evaluation Procedure:

  • Panelists should evaluate the samples in a well-ventilated, odor-free room.

  • Instruct panelists to assess the aroma of each sample by sniffing the headspace of the vial.

  • Provide panelists with a scorecard listing the key aroma attributes (e.g., green, fatty, aldehydic, citrus, melon) and a line scale (e.g., 0 = not perceptible, 100 = extremely intense) to rate the intensity of each attribute.

  • Include a "notes" section for panelists to provide additional descriptive terms.

4. Data Analysis:

  • Collect the intensity ratings for each attribute from all panelists.

  • Calculate the mean intensity for each attribute at each concentration.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences in attribute intensity across concentrations.

Part 3: Application in Insect Sensory Science

2-trans-6-cis-Dodecadienal has been identified as a key component of the male-produced aggregation pheromone of the southern green stink bug, Nezara viridula, a significant agricultural pest. This discovery opens avenues for its use in pest management strategies.

Signaling Pathway in Insect Olfaction

The perception of 2-trans-6-cis-dodecadienal by an insect, such as Nezara viridula, involves a series of molecular events within the antenna.

cluster_sensillum Sensillum Lymph cluster_neuron Neuron Membrane Odorant 2-trans-6-cis-Dodecadienal OBP Odorant-Binding Protein (OBP) Odorant->OBP Binding OR Olfactory Receptor (OR) OBP->OR Transport & Release Neuron Olfactory Receptor Neuron (ORN) OR->Neuron Activation IonChannel Ion Channel Neuron->IonChannel Signal Transduction Depolarization Depolarization & Action Potential IonChannel->Depolarization Ion Flux Behavior Behavioral Response (e.g., Aggregation) Depolarization->Behavior

Caption: Olfactory signaling pathway in insects.

Protocol for Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds, providing a direct measure of olfactory sensitivity.

1. Insect Preparation:

  • Use adult male Nezara viridula.

  • Excise an antenna at the base of the scape using fine scissors.

  • Mount the excised antenna between two glass capillary electrodes filled with a saline solution (e.g., Kaissling's saline). The recording electrode is placed over the tip of the flagellum, and the reference electrode is inserted into the base of the scape.

2. Stimulus Delivery:

  • Prepare serial dilutions of 2-trans-6-cis-dodecadienal in a high-purity solvent like hexane (e.g., 1 ng/µL, 10 ng/µL, 100 ng/µL).

  • Apply a known volume (e.g., 10 µL) of the solution onto a filter paper strip and insert it into a Pasteur pipette.

  • Deliver a puff of charcoal-filtered, humidified air (the stimulus) through the pipette, directed at the mounted antenna.

3. Data Acquisition and Analysis:

  • Record the electrical potential difference between the two electrodes using a high-impedance amplifier.

  • The negative deflection in the baseline potential following stimulus presentation is the EAG response.

  • Measure the amplitude of the EAG response in millivolts (mV).

  • Normalize the responses to a standard compound (e.g., a known pheromone component or a general odorant) to allow for comparison across preparations.

Protocol for Olfactometer Behavioral Assay

A Y-tube olfactometer is a common apparatus used to study the behavioral responses of insects to airborne stimuli.

1. Olfactometer Setup:

  • Use a glass Y-tube olfactometer with a central arm for insect release and two side arms for stimulus delivery.

  • Connect the side arms to a source of purified, humidified air. The airflow should be constant and equal in both arms (e.g., 200 mL/min).

  • One arm will deliver the odor stimulus (2-trans-6-cis-dodecadienal), and the other will serve as a control (solvent only).

2. Stimulus Preparation:

  • Prepare a solution of 2-trans-6-cis-dodecadienal in a suitable solvent (e.g., hexane) at a concentration known to be behaviorally active.

  • Apply a small amount of the solution to a filter paper and place it in the airstream of the treatment arm. Place a filter paper with solvent only in the control arm.

3. Behavioral Observation:

  • Introduce a single adult male Nezara viridula into the central arm of the olfactometer.

  • Observe the insect for a set period (e.g., 10 minutes) and record its first choice of arm (the arm it enters completely) and the time spent in each arm.

  • An insect is considered to have made a choice when it moves a certain distance into one of the arms.

4. Data Analysis:

  • For each insect, record whether it chose the treatment arm, the control arm, or made no choice.

  • Use a chi-square test to determine if there is a significant preference for the treatment arm over the control arm.

  • Use a t-test or a non-parametric equivalent to compare the time spent in the treatment and control arms.

cluster_setup Olfactometer Setup cluster_tube Y-Tube Air Purified Air Source Flowmeter1 Flowmeter 1 Air->Flowmeter1 Flowmeter2 Flowmeter 2 Air->Flowmeter2 Treatment Odor Source: 2-trans-6-cis-dodecadienal Flowmeter1->Treatment Control Control Source: Solvent Flowmeter2->Control Arm1 Treatment Arm Treatment->Arm1 Arm2 Control Arm Control->Arm2 Y_junct Release Insect Release Point Y_junct->Release Arm1->Y_junct Arm2->Y_junct

Caption: Y-tube olfactometer experimental workflow.

Conclusion

2-trans-6-cis-Dodecadienal is a molecule of significant interest in sensory science, bridging the gap between human flavor perception and insect chemical ecology. The protocols detailed in this guide provide a framework for researchers, scientists, and drug development professionals to explore its diverse applications. Adherence to these methodologies will ensure the generation of reliable and reproducible data, contributing to a deeper understanding of the sensory world. As research in this area continues, the development of novel applications for 2-trans-6-cis-dodecadienal, from innovative flavor design to environmentally friendly pest management, holds considerable promise.

References

  • PubChem. (n.d.). 2,6-Dodecadienal, (2E,6Z)-. National Center for Biotechnology Information. Retrieved from [Link]

Technical Notes & Optimization

Troubleshooting

Preventing isomerization of "2-trans-6-cis-Dodecadienal"

Technical Support Center: (2E,6Z)-Dodecadienal Stability & Handling Case ID: ISO-2E6Z-DOD Subject: Prevention of cis-to-trans Isomerization and Oxidation Support Level: Tier 3 (Senior Application Scientist) Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (2E,6Z)-Dodecadienal Stability & Handling

Case ID: ISO-2E6Z-DOD Subject: Prevention of cis-to-trans Isomerization and Oxidation Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

(2E,6Z)-Dodecadienal (CAS: 21662-13-5), often referred to as "Cucumber Aldehyde" or "Violet Leaf Aldehyde," possesses a skipped diene structure with one conjugated double bond (2E) and one isolated cis double bond (6Z).[1][2][3][4][5][6][7][8]

The Core Challenge: The molecule is thermodynamically unstable. The primary failure mode is the isomerization of the 6-cis (Z) bond to the 6-trans (E) configuration, resulting in (2E,6E)-dodecadienal, which has a significantly different olfactory profile (fatty/waxy rather than fresh/green). A secondary failure mode is the migration of the double bond into conjugation (2,4-isomer) under acidic conditions.

This guide provides the protocols required to maintain stereochemical integrity during synthesis, purification, and storage.

Module 1: Purification & Isolation (The Critical Control Point)

Status:


Root Cause:  Standard silica gel is slightly acidic (pH 4.0–5.0). This acidity, combined with the surface activity of the silica, catalyzes the Z

E isomerization and potential double bond migration.
Protocol A: Deactivated Silica Gel Chromatography

Do NOT use standard flash chromatography. You must buffer the stationary phase.

  • Preparation of Slurry:

    • Calculate the required amount of Silica Gel 60.

    • Prepare the eluent solvent system (typically Hexane/Ethyl Acetate).

    • Crucial Step: Add 1% to 2% Triethylamine (Et

      
      N)  to the solvent system before mixing with silica.
      
  • Column Packing:

    • Slurry pack the column with the Et

      
      N-treated solvent.
      
    • Flush the column with 2–3 column volumes of the treated solvent to ensure the entire silica bed is neutralized.

  • Elution:

    • Load the crude material.

    • Run the column using the Et

      
      N-treated solvent. The base neutralizes acidic sites on the silica, preventing protonation of the alkene which leads to isomerization.
      
Protocol B: Distillation (High Vacuum Only)

Thermal energy promotes isomerization.

  • Requirement: High Vacuum (

    
     mmHg).[2]
    
  • Temperature Limit: Pot temperature should not exceed 110°C.

  • Apparatus: Wiper-film evaporator (preferred) or short-path distillation to minimize residence time.

Module 2: Storage & Handling

Status:


Mechanism:  Radical-induced isomerization. Oxygen radicals attack the allylic positions, leading to bond rotation and reversion to the more stable trans isomer.
ParameterSpecificationReasoning
Atmosphere Argon (Ar)Heavier than air; provides a better blanket than Nitrogen (

) to exclude oxygen.
Temperature -20°CKinetic inhibition of thermodynamic isomerization.
Container Amberized GlassBlocks UV light (200–400 nm) which triggers

excitation and photo-isomerization.
Stabilizer

-Tocopherol (0.1%)
Scavenges peroxyl radicals. Preferred over BHT for food/flavor applications.

Module 3: Analytical Verification

Status:


Technique: 

H-NMR Spectroscopy (400 MHz+).

You cannot rely solely on GC-MS retention times without a verified standard, as the boiling points of the (2E,6Z) and (2E,6E) isomers are nearly identical.

Diagnostic Signals (CDCl


): 
  • The Aldehyde Proton (H-1): Doublet (

    
     ppm).
    
  • The 2,3-Alkene (Conjugated):

    • Large coupling constant (

      
       Hz) confirms trans (E) at C2.
      
  • The 6,7-Alkene (Isolated):

    • Target Signal: Look at the multiplet for the olefinic protons at C6/C7.

    • Verification: The coupling constant (

      
      ) is the discriminator.
      
      • 
         Hz:  Confirms cis (Z)  (Target).
        
      • 
         Hz:  Confirms trans (E)  (Contaminant).
        

Visualizing the Isomerization Logic

The following diagram illustrates the failure pathways and the intervention points described above.

IsomerizationPathways cluster_solutions Intervention Protocols Target (2E,6Z)-Dodecadienal (Fresh/Green/Cucumber) Acid Acidic Silica (Protonation) Target->Acid Purification Heat Heat (>100°C) (Thermodynamic) Target->Heat Distillation UV UV Light / Radicals (Photo-excitation) Target->UV Storage Isomer (2E,6E)-Dodecadienal (Fatty/Waxy/Off-Note) Conjugated 2,4-Dodecadienal (Isomerized Conjugate) Acid->Isomer Z -> E Shift Acid->Conjugated Bond Migration Heat->Isomer Thermal Relax. UV->Isomer Radical Mech. Sol1 Add 1% Et3N Sol1->Acid Neutralizes Sol2 High Vac / <100°C Sol2->Heat Mitigates Sol3 Amber Glass / Ar / -20°C Sol3->UV Blocks

Caption: Figure 1.[2][6] Isomerization pathways for (2E,6Z)-dodecadienal and specific technical interventions to block Z-to-E conversion.

Troubleshooting FAQ

Q1: My GC trace shows a small shoulder peak after the main product. Is this the isomer? A: Likely, yes. The all-trans isomer ((2E,6E)) typically elutes slightly later than the (2E,6Z) on non-polar columns (like DB-5 or HP-5) due to its more linear shape allowing better packing with the stationary phase. Run a standard of (2E,6E) if available, or verify via NMR integration of the olefinic region.

Q2: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina (Activity Grade III) is often safer for acid-sensitive aldehydes than silica. However, Alumina has lower resolution. If your separation is difficult, buffered silica (Protocol A) is preferred over Alumina.

Q3: The aldehyde turned into a white solid after storage. What happened? A: This is likely oxidation to the corresponding carboxylic acid ((2E,6Z)-dodecadienoic acid), which is a solid at room temperature. This confirms oxygen ingress. You must repurify (remove the acid via a basic wash, though this risks isomerization, or careful chromatography) and improve your inert gas sealing.

Q4: I need to remove the solvent, but the rotavap bath is at 40°C. Is this safe? A: 40°C is safe if the silica has been removed. Do not concentrate the product onto silica gel at 40°C. Isomerization rates increase drastically when the compound is adsorbed on a solid support with heat.

References

  • Bedoukian Research. (n.d.).[1] (E,Z)-2,6-Dodecadienal Technical Data Sheet. Retrieved from (Search CAS: 21662-13-5).

  • The Good Scents Company. (n.d.). 2-trans-6-cis-dodecadienal. Retrieved from .

  • Taniguchi, T., & Curran, D. P. (2012).[5] Silica Gel Promotes Reductions of Aldehydes and Ketones by N-Heterocyclic Carbene Boranes.[3][5][9] Organic Letters, 14(17), 4540–4543. (Demonstrates silica surface reactivity with aldehydes).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for NMR coupling constants of cis/trans alkenes).

Sources

Optimization

Aldehyde Analysis Technical Support Hub: GC &amp; GC-MS Optimization

Role: Senior Application Scientist Status: Active System: Technical Support & Troubleshooting Center Introduction: The Aldehyde Paradox Welcome to the Aldehyde Analysis Support Center. If you are here, you are likely exp...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Status: Active System: Technical Support & Troubleshooting Center

Introduction: The Aldehyde Paradox

Welcome to the Aldehyde Analysis Support Center. If you are here, you are likely experiencing the "Aldehyde Paradox": these compounds are ubiquitous in biological and environmental samples, yet they are among the most frustrating analytes to quantify by Gas Chromatography (GC).

Why is this happening? Aldehydes possess a polarized carbonyl group (


) and an acidic 

-proton. This makes them:
  • Thermally Unstable: They degrade in hot inlets.

  • Chemically Reactive: They oxidize to carboxylic acids or polymerize (e.g., paraformaldehyde) upon contact with active sites.

  • Polar: They interact strongly with silanols in liners and columns, causing severe tailing.

This guide is structured to troubleshoot these specific failure modes, moving from direct injection issues to the gold-standard derivatization protocols.

Module 1: Direct Injection Troubleshooting

Use this module if you are attempting to analyze free aldehydes (C1–C12) without derivatization.

The "Ghost" & Tailing Peaks

Symptom: Chromatograms show broad, tailing peaks or "ghost" peaks that do not match the library spectra (often identified as carboxylic acids).

Root Cause Analysis: Free aldehydes are "active" compounds. If your flow path (inlet liner, gold seal, column head) contains exposed silanol groups (


), the aldehyde will hydrogen bond, causing tailing. In the presence of trace oxygen and heat, they oxidize to their corresponding carboxylic acid (e.g., Hexanal 

Hexanoic Acid) inside the inlet.

Troubleshooting Protocol:

ComponentActionScientific Rationale
Inlet Liner Switch to Ultra-Inert (UI) Standard deactivated wool still has activity. UI liners undergo surface passivation to cover silanols.
Inlet Temp Lower to 200°C - 220°C High heat (>250°C) accelerates oxidation and polymerization.
Column Trim 10-20 cm Non-volatile oxidation byproducts accumulate at the column head, creating a secondary active phase.
Phase Use "624" or WAX Non-polar (100% PDMS) columns cannot wet polar aldehydes, causing "beading" and tailing. 624-type phases (Cyanopropylphenyl) match the dipole.
Visual Logic: Diagnosing Peak Shape

G Start Issue: Poor Peak Shape Check1 Is the tailing specific to Aldehydes? Start->Check1 Check2 Inject Hydrocarbon Mix Check1->Check2 Validation Step Result1 Hydrocarbons also tail Check2->Result1 Result2 Hydrocarbons are symmetrical Check2->Result2 Action1 Physical Flow Path Issue: Bad column cut or improper installation. Result1->Action1 Action2 Chemical Activity Issue: Active sites in liner/column interacting with carbonyl dipole. Result2->Action2

Figure 1: Decision tree for distinguishing between physical flow path errors and chemical activity.

Module 2: Derivatization (The Gold Standard)

Use this module for trace analysis (ppb levels) or unstable aldehydes. This is the industry-preferred approach.

Why Derivatize?

Direct injection is rarely robust for trace analysis. We use PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) .[1][2]

  • Mechanism: Converts unstable carbonyls into stable, non-polar oximes.

  • Benefit: The pentafluorobenzyl group adds significant mass (improving volatility/retention relationship) and is electron-capturing (ideal for GC-ECD or GC-NCI-MS sensitivity).

Protocol: PFBHA Derivatization (Based on EPA 556.1)

This protocol creates a self-validating system by stabilizing the analyte before it hits the GC.

  • Reagent Prep: Prepare 15 mg/mL PFBHA in reagent water.

  • Reaction:

    • Add 1 mL PFBHA solution to 20 mL sample.

    • CRITICAL: Adjust pH to 4.0 ± 0.2 (using Potassium Hydrogen Phthalate buffer). Why? Acid catalysis is required for oxime formation, but too low pH causes hydrolysis.

    • Incubate at 35°C for 2 hours.

  • Extraction: Extract with 4 mL Hexane. The oximes partition into the organic phase; unreacted PFBHA remains in the water.

  • QC Step: Add an internal standard (e.g., 1,2-dibromopropane) to the hexane extract after extraction to verify injection volume.

Troubleshooting: The "Double Peak" Confusion

User Question: "I injected a pure standard of Valeraldehyde, but I see two peaks in my chromatogram. Is my column contaminated?"

Answer: No. This is normal chemical behavior.

  • Explanation: The reaction forms an oxime (

    
    ). The double bond (
    
    
    
    ) restricts rotation, creating geometric isomers: Syn (E) and Anti (Z) .
  • Resolution: You will see two peaks for every aldehyde (except symmetrical ones like Formaldehyde or Acetone).

  • Action: You must sum the areas of both peaks for quantitation.

Visual Workflow: PFBHA Reaction

PFBHA Aldehyde Unstable Aldehyde (R-CHO) Reaction Incubation (35°C, 2 hrs) Aldehyde->Reaction PFBHA PFBHA Reagent (pH 4.0) PFBHA->Reaction Isomers Formation of Oximes Reaction->Isomers Syn Syn-Isomer (Peak 1) Isomers->Syn Anti Anti-Isomer (Peak 2) Isomers->Anti Quant Sum Areas for Quantitation Syn->Quant Anti->Quant

Figure 2: The PFBHA reaction pathway resulting in split peaks (isomers) which must be summed.

Module 3: Data & Selection Guides

Derivatization Agent Comparison
FeaturePFBHADNPH (2,4-Dinitrophenylhydrazine)
Primary Platform GC / GC-MS HPLC / UV-Vis
Volatility High (Excellent for GC)Low (Decomposes in GC inlet)
Sensitivity High (femto-gram with ECD/NCI)Moderate (UV detection)
Isomers? Yes (Syn/Anti split peaks)Yes (Syn/Anti), but often unresolved in HPLC
Water Removal Easy (Hexane extraction)Difficult (Requires solvent exchange)
Recommendation Use for GC analysis Avoid for GC (unless specialized)
Column Selection Guide
Analyte StateRecommended PhaseExample ColumnsWhy?
Free Aldehydes 6% CyanopropylphenylDB-624, Rtx-624Intermediate polarity deactivates interactions with free carbonyls.
Free Aldehydes Polyethylene Glycol (WAX)DB-WAX, StabilwaxHigh polarity matches aldehyde dipole; good for separating isomers.
PFBHA Derivatives 5% Phenyl Methyl SiloxaneHP-5ms, Rxi-5Sil MSThe derivatives are non-polar. A standard "5-type" column provides the best resolution of Syn/Anti pairs.

FAQ: Frequently Asked Questions

Q: I am analyzing Formaldehyde. Why can't I see it with PFBHA? A: Formaldehyde-PFBHA oxime is extremely volatile and often elutes in the solvent delay or co-elutes with the reagent peak.

  • Fix: Use a thicker film column (1.0 µm or greater) or lower the initial oven temperature to 35°C. Alternatively, for Formaldehyde specifically, HPLC-UV (Method NIOSH 2016) is often more robust if low-level GC sensitivity isn't strictly required.

Q: My calibration curve is non-linear at the low end. A: This is usually due to adsorption. Even with derivatization, the system must be inert.

  • Fix: Prime the column by injecting a high-concentration standard 2-3 times before running your curve to occupy active sites.

Q: Can I use Headspace instead of Liquid Injection? A: Yes. PFBHA derivatization can be performed "on-fiber" (SPME) or in-vial.

  • Technique: Add PFBHA to the sample vial, heat to generate the oximes, then sample the headspace. The oximes are volatile enough for headspace GC, providing a cleaner chromatogram than liquid injection.

References

  • US EPA. (1998). Method 556.1: Determination of Carbonyl Compounds in Drinking Water by Fast Gas Chromatography.[2][3][4]

  • NIOSH. (2003).[5][6] Method 2016: Formaldehyde by HPLC.[6][7] (Provided for contrast regarding DNPH/HPLC usage).

  • Agilent Technologies. (2021). Agilent J&W GC Column Selection Guide.

  • Restek Corporation. (2024). Troubleshooting GC Analysis: Tailing Peaks.

Sources

Troubleshooting

Technical Support Center: Aldehyde Derivatization &amp; Detection

Senior Application Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. A. V. Thorne Status: Operational | Current Time: 2026-02-07

Welcome to the Aldehyde Analysis Support Hub

Aldehydes are notoriously difficult analytes: they are polar, volatile, often UV-transparent, and chemically unstable. Derivatization is not just a choice; it is often a necessity to stabilize these compounds and render them detectable.

This guide moves beyond basic textbook definitions. We address the causality of failure—why your calibration curve isn't linear, why your blanks are contaminated, and why you see double peaks in GC-MS.

Module 1: Reagent Selection Strategy

Before troubleshooting, ensure you have selected the correct chemistry for your detection limit and matrix.

Reagent Decision Matrix
ReagentPrimary DetectionTarget AnalyteKey AdvantageMajor Limitation
2,4-DNPH HPLC-UV (360 nm)Environmental (Air/Water)Robust, standard EPA method (TO-11A)Acid-sensitive; precipitation issues; low MS sensitivity.
PFBHA GC-MS / GC-ECDTrace Biologicals / HeadspaceExtreme sensitivity; volatile derivativesForms syn/anti isomers (double peaks); requires cleanup.
Dansyl Hydrazine LC-FL / LC-MSMetabolites / Bio-fluidsIncreases ionization efficiency 10-100xSubject to matrix effects/ion suppression.
Cysteamine LC-MSShort-chain aldehydesForms stable thiazolidinesSpecificity can be lower than hydrazines.
Workflow Visualization: Selection Logic

ReagentSelection Start Sample Matrix? AirWater Air / Water (Industrial) Start->AirWater BioFluid Biological Fluid (Serum/Urine) Start->BioFluid Detect1 Detection Mode? AirWater->Detect1 Detect2 Target Conc? BioFluid->Detect2 HPLC HPLC-UV Detect1->HPLC Standard GC GC-MS Detect1->GC Volatile/Trace Detect2->GC Lipid Peroxidation LCMS LC-MS/MS Detect2->LCMS Polar/Metabolites DNPH Use 2,4-DNPH (Method TO-11A) HPLC->DNPH PFBHA Use PFBHA (Headspace/SPME) GC->PFBHA Dansyl Use Dansyl Hydrazine (High Sensitivity) LCMS->Dansyl

Caption: Decision tree for selecting the optimal derivatization reagent based on matrix and detection limits.

Module 2: HPLC-UV Workflows (DNPH Focus)

Context: The reaction of aldehydes with 2,4-Dinitrophenylhydrazine (DNPH) is the gold standard for environmental analysis (EPA Method TO-11A). However, it is an equilibrium reaction heavily dependent on pH.

The Mechanism & Critical Control Points

The reaction is acid-catalyzed.[1] You need acid to protonate the carbonyl oxygen (making it electrophilic), but too much acid (pH < 2) will protonate the hydrazine nitrogen, killing its nucleophilicity, or hydrolyze the product back to the aldehyde.

DNPH_Mechanism Reactants Aldehyde + DNPH (Acid Catalyst) Intermediate Carbinolamine Intermediate Reactants->Intermediate Nucleophilic Attack Dehydration Acid-Assisted Dehydration Intermediate->Dehydration - H2O Product Stable Hydrazone (UV 360nm) Dehydration->Product C=N Bond Formation

Caption: The acid-catalyzed condensation mechanism. The dehydration step is irreversible under neutral conditions but reversible in strong acid.

Troubleshooting Guide: DNPH-HPLC

Q1: I see a large "blank" peak interfering with my Formaldehyde quantification.

  • Cause: Contamination. Formaldehyde and Acetone are ubiquitous in laboratory air.

  • Solution:

    • Isolate Reagents: Store DNPH cartridges/solutions in an explosion-proof fridge separate from organic solvents.

    • Scrubbers: If sampling air, you must use an ozone scrubber upstream.[2] Ozone reacts with DNPH to form 2,4-dinitroaniline and 2,4-dinitrophenol, which can co-elute or cause artifacts [1].

    • Recrystallization: Commercial DNPH often contains trace formaldehyde. Recrystallize the reagent in acid-free acetonitrile if doing ultra-trace work.

Q2: My derivatives are precipitating out of solution.

  • Cause: DNPH derivatives (hydrazones) are highly hydrophobic. If you derivatize in an aqueous buffer and the concentration is high, they will crash out.

  • Solution: Maintain at least 50% organic solvent (Acetonitrile) in the reaction mixture. For high-concentration samples, perform liquid-liquid extraction (LLE) with Hexane or DCM immediately after reaction completion [2].

Q3: Why is my calibration curve non-linear at the low end?

  • Cause: Incomplete reaction kinetics or equilibrium shifts.

  • Protocol Fix: Ensure the DNPH is in at least 10-fold molar excess over the total carbonyl content. If the ratio drops, the reaction slows significantly, violating the linearity assumption.

Module 3: GC-MS Workflows (PFBHA Focus)

Context: For trace analysis in biologicals (e.g., lipid peroxidation products like Hexanal), PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) is superior due to the electron-capturing ability of the fluorine atoms, making it ideal for NICI (Negative Ion Chemical Ionization) GC-MS.

The "Double Peak" Phenomenon

Issue: Users often report seeing two peaks for a single aldehyde standard and assume contamination. Explanation: This is normal . PFBHA forms an oxime derivative.[3][4] Because of the C=N double bond, the derivative exists as geometric isomers (syn and anti or E and Z).

Protocol for Quantification:

  • Do not try to separate them physically if they co-elute partially.

  • Integration: You must sum the area of both peaks to get accurate quantification.

  • Ratio Check: The ratio of syn to anti is generally constant for a specific aldehyde under constant conditions. Use this ratio as a confirmation of identity [3].

Step-by-Step: SPME On-Fiber Derivatization

Use this for assessing volatile aldehydes in headspace without solvent extraction.

  • Fiber Prep: Use a PDMS/DVB fiber (Polydimethylsiloxane/Divinylbenzene).

  • Loading: Immerse fiber in a 17 mg/mL aqueous solution of PFBHA for 10 minutes (room temp).

  • Headspace Extraction: Expose the PFBHA-loaded fiber to the sample headspace (e.g., heated to 50°C) for 20 minutes. The reaction happens on the fiber.[4]

  • Desorption: Inject directly into GC inlet (250°C).

    • Note: This method minimizes solvent waste and prevents hydrolysis of unstable biological aldehydes [4].

Module 4: Advanced Biological Applications (LC-MS)

Context: When analyzing metabolites (metabolomics), you need high ionization efficiency. Dansyl Hydrazine introduces a tertiary amine that is easily protonated in ESI+ mode.

Q: I am experiencing severe ion suppression in urine samples.

  • Cause: Urine contains high salt and urea concentrations that compete for ionization.

  • Solution:

    • Switch Reagents: Consider Cysteamine . It reacts with aldehydes to form thiazolidines. These are less hydrophobic than Dansyl derivatives, eluting earlier in Reverse Phase LC, often away from the "suppression zone" of phospholipids [5].

    • Wash Step: If using Dansyl Hydrazine, employ a solid-phase extraction (SPE) cleanup (C18 cartridge) post-derivatization to remove excess reagent and salts before LC-MS injection.

Frequently Asked Questions (FAQ)

Q: Can I use DNPH for GC-MS? A: Generally, no. DNPH derivatives are thermally unstable and can decompose in the GC inlet. If you must, you need high-temperature columns and very clean liners, but PFBHA is vastly superior for GC [3].

Q: What is the shelf life of a derivatized sample? A:

  • DNPH (in Acetonitrile): Stable for ~30 days at 4°C if shielded from light.

  • PFBHA (in Hexane): Stable for weeks, but volatile. Keep vials tightly crimped.

  • General Rule: Always analyze within 48 hours for best precision.

Q: Why is pH adjustment critical for Cysteamine derivatization? A: Cysteamine derivatization is optimal at neutral to slightly alkaline pH (pH 8). At acidic pH, the thiol group is protonated and less nucleophilic, slowing the ring-closure reaction that forms the thiazolidine [5].

References

  • U.S. Environmental Protection Agency. (1999). Compendium Method TO-11A: Determination of Formaldehyde in Ambient Air Using Adsorbent Cartridge Followed by High Performance Liquid Chromatography (HPLC).Link

  • Uchiyama, S., et al. (2009). Analytical Methods for Carbonyl Compounds in Indoor Air.[2][4][5] Journal of Health Science. Link

  • Cancilla, D. A., & Que Hee, S. S. (1992). O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride as a Derivatization Reagent for the Determination of Aldehydes and Ketones by Gas Chromatography.[6] Journal of Chromatography A. Link

  • Martos, P. A., & Pawliszyn, J. (1998). Sampling and determination of formaldehyde using solid-phase microextraction with on-fiber derivatization. Analytical Chemistry.[1][2][3][4][5][7][8][9][10] Link

  • Li, Y., et al. (2019).[6] Thiazolidine derivatization for aldehyde analysis in biological samples by liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta. Link

Sources

Optimization

Technical Support Center: Minimizing Artifacts in 2-trans-6-cis-Dodecadienal Research

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-trans-6-cis-dodecadienal. This document provides field-proven insights and troubleshooting protocols t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-trans-6-cis-dodecadienal. This document provides field-proven insights and troubleshooting protocols to ensure the integrity and reproducibility of your experimental results. As a conjugated aldehyde with specific stereochemistry, 2-trans-6-cis-dodecadienal is susceptible to degradation and isomerization, which can significantly impact its biological activity and analytical profile. This guide is structured to address the most common challenges encountered when handling this compound.

Part 1: Frequently Asked Questions (FAQs) & Core Principles

This section addresses foundational questions regarding the stability, storage, and handling of 2-trans-6-cis-dodecadienal. Understanding these core principles is the first line of defense against artifact generation.

Q1: What makes 2-trans-6-cis-dodecadienal a particularly challenging compound to work with?

A: The molecular structure of 2-trans-6-cis-dodecadienal is the primary source of its instability. It possesses two key features that make it highly reactive:

  • An Aldehyde Functional Group: Aldehydes are prone to oxidation, which can convert the aldehyde (-CHO) to a carboxylic acid (-COOH). This is a common degradation pathway for many aldehydes when exposed to air.[1]

  • A Conjugated Diene System with Specific Stereochemistry: The trans and cis configuration of the double bonds is crucial for its biological activity, particularly in pheromone research where isomeric purity dictates biological response.[2][3] This system is susceptible to isomerization (conversion between cis and trans forms), which can be catalyzed by light, heat, or trace amounts of acid or base.[4][5]

These reactive sites mean that improper handling, storage, or experimental conditions can lead to a mixture of unintended isomers and degradation products, compromising the validity of your results.

Q2: What are the primary degradation pathways and how can I detect them?

A: The main degradation pathways are oxidation and isomerization.

  • Oxidation: Exposure to atmospheric oxygen can oxidize the aldehyde to 2-trans-6-cis-dodecadienoic acid. This is often accelerated by light and trace metal impurities.

  • Isomerization: The thermodynamically less stable 6-cis double bond can isomerize to the more stable 6-trans form. The 2-trans bond can also potentially isomerize. This results in a mixture of geometric isomers (e.g., trans,trans; cis,cis; cis,trans), each with potentially different biological activities.

  • Polymerization: Like many unsaturated aldehydes, this compound can undergo polymerization over time, especially at elevated temperatures or in the presence of catalysts, leading to the formation of precipitates or a viscous liquid.[1]

These artifacts can be detected using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). Isomers will often appear as distinct peaks with very similar mass spectra but different retention times. Oxidation products will have a different mass corresponding to the addition of an oxygen atom.

Q3: What are the definitive best practices for storing neat (undiluted) 2-trans-6-cis-dodecadienal?

A: To maintain the integrity of the neat compound, strict storage conditions are non-negotiable. The goal is to mitigate exposure to oxygen, light, and heat.

ParameterRecommendationRationale
Temperature Store at ≤ -20°C for long-term storage.Minimizes thermal degradation and polymerization.[1]
Atmosphere Store under an inert gas atmosphere (e.g., Argon or Nitrogen).Prevents oxidation of the aldehyde group.[6]
Container Use an amber glass vial with a PTFE-lined cap.Protects from light-catalyzed isomerization and prevents leaching from plastic containers.
Handling Thaw quickly, use immediately, and re-blanket with inert gas before re-sealing.Minimizes exposure to air and moisture during use.

A supplier of a similar compound, trans,cis-2,6-nonadienal, explicitly notes that it is air and light sensitive and should be stored under an inert gas in a cool, dark place.[6]

Q4: I need to make a stock solution. Which solvent should I use and how should I store it?

A: The choice of solvent is critical for stability.

  • Recommended Solvents: High-purity, anhydrous-grade solvents are essential. HPLC-grade acetonitrile or hexane are common choices. Acetonitrile is frequently used for preparing standards of aldehyde derivatives.[1] For biological assays, the solvent must be compatible with the experimental system (e.g., distilled hexane for olfactometry).

  • Solvents to Avoid: Avoid protic solvents like ethanol or methanol for long-term storage unless specified for an application, as they can potentially form acetals with the aldehyde. Also, avoid solvents containing impurities or peroxides (e.g., older ethers like THF or diethyl ether), which can accelerate degradation.

  • Storage Protocol:

    • Prepare the solution using solvents that have been purged with an inert gas.

    • Dispense into single-use aliquots in amber glass vials with PTFE-lined caps.

    • Store these aliquots at ≤ -20°C.

    • For use, remove one aliquot, allow it to come to room temperature, and use it for the experiment. Discard any unused portion of the aliquot to prevent degradation from repeated freeze-thaw cycles and air exposure.[1]

Part 2: Troubleshooting Guides for Experimental Artifacts

This section provides specific troubleshooting advice for common problems encountered during experimentation.

Q5: My GC-MS analysis shows multiple peaks close to my target analyte's retention time, all with a similar mass spectrum. What's happening?

A: This is a classic sign of isomerization . The 2-trans-6-cis isomer has likely converted into other geometric isomers (e.g., 2-trans-6-trans, 2-cis-6-cis, etc.).

Causality Checklist:

  • Improper Storage: Was the compound or solution stored without inert gas, at room temperature, or exposed to light?

  • Analytical Conditions: Is the GC inlet temperature too high? Thermally labile compounds can isomerize in a hot injector port. Consider using a lower inlet temperature or a gentler injection technique like cool on-column injection.

  • Sample Preparation: Were there any acidic or basic contaminants in your sample matrix or on your glassware? Trace amounts can catalyze isomerization. Ensure all glassware is scrupulously clean and rinsed with a high-purity solvent.

Corrective Action:

  • Verify Standard Integrity: First, run a fresh aliquot of your stock solution or a newly prepared standard from your neat compound to confirm the issue isn't with your primary source.

  • Optimize GC Method: Lower the injector temperature in 20°C increments to see if the artifact peaks diminish.

  • Implement Inertness Protocols: Ensure all sample preparation steps are performed quickly and, if possible, under a stream of inert gas.

Q6: I'm performing a bioassay, and the response to the compound is inconsistent or weaker than expected from the literature. Could this be an artifact issue?

A: Absolutely. Biological systems, especially insect olfactory systems, are often exquisitely tuned to a specific isomeric ratio of a pheromone blend.[2][7] A loss of activity is a strong indicator that the chemical integrity of your compound has been compromised.

Potential Causes & Solutions:

  • Isomeric Purity Shift: The active 2-trans-6-cis isomer may have converted to inactive or even inhibitory isomers.

    • Solution: Before each bioassay, perform a QC check of your compound using GC-MS to verify the isomeric ratio.[8] Do not proceed if significant isomerization has occurred.

  • Oxidative Degradation: The formation of the corresponding carboxylic acid or other oxidation products will reduce the concentration of the active aldehyde.

    • Solution: Use freshly prepared solutions for every experiment. Never use a solution that has been left open on the bench.

  • Adsorption: The compound may be adsorbing to your delivery system (e.g., plastic tubing, pipette tips).

    • Solution: Use glass or PTFE components wherever possible. Rinse the system thoroughly with a solvent before introducing the test compound.

Part 3: Experimental Protocols & Data
Protocol 1: Preparation of a High-Integrity Stock Solution (1 mg/mL)
  • Preparation: Place a new 10 mL amber glass vial with a PTFE-lined cap, a gas-tight syringe, and your chosen solvent (e.g., HPLC-grade hexane) in a glove box or under a gentle stream of argon or nitrogen.

  • Weighing: If starting from a solid or oil, weigh the target amount of 2-trans-6-cis-dodecadienal directly into the vial. If starting from a pre-weighed ampule, score and break the ampule under the inert atmosphere.

  • Dissolution: Using the gas-tight syringe, add the calculated volume of the inert-gas-purged solvent to the vial to achieve the final concentration of 1 mg/mL.

  • Mixing: Cap the vial tightly and vortex gently until the compound is fully dissolved.

  • Aliquoting: Immediately dispense the stock solution into several smaller, single-use amber glass vials, leaving minimal headspace.

  • Purging & Storage: Before capping each aliquot, flush the headspace with inert gas. Seal tightly and store immediately at -20°C or below.

  • Validation: Before its first use in a critical experiment, run a sample of this new stock solution on a GC-MS to establish a baseline purity and isomeric ratio.

Table 1: Common Artifacts & Troubleshooting
Observed ProblemPotential ArtifactLikely Cause(s)Suggested Solution
Extra peaks in GC with similar m/zGeometric IsomersHeat, light, acid/base catalysisLower GC inlet temp; use amber vials; ensure clean, neutral glassware.
Peak with M+16 m/zOxidized Product (Carboxylic Acid)Exposure to airStore under inert gas; use fresh aliquots.
Reduced peak area over timeDegradation/PolymerizationImproper storage, freeze-thaw cyclesAliquot into single-use vials; store at ≤ -20°C.
Poor peak shape (tailing)Active sites in GC systemContaminated inlet liner or columnReplace inlet liner; trim the column; use a deactivated column.[8]
Part 4: Visualization of Degradation & Workflow

To provide a clearer understanding of the processes described, the following diagrams illustrate the potential degradation pathways and a recommended experimental workflow.

Potential Degradation Pathways main 2-trans-6-cis-Dodecadienal oxidized 2-trans-6-cis-Dodecadienoic Acid main->oxidized isomer_tt 2-trans-6-trans-Dodecadienal (Isomer) main->isomer_tt polymer Polymerized Products main->polymer cause_o2 Oxygen (Air) cause_o2->oxidized Oxidation cause_light Light / Heat / Acid / Base cause_light->isomer_tt Isomerization cause_time Time / Heat cause_time->polymer Polymerization

Caption: Key degradation pathways for 2-trans-6-cis-dodecadienal.

Artifact Minimization Workflow start Receive/Synthesize Compound store_neat Store Neat Compound (-20°C, Inert Gas, Dark) start->store_neat prep_stock Prepare Stock Solution (Anhydrous Solvent, Inert Atmosphere) store_neat->prep_stock aliquot Aliquot into Single-Use Vials prep_stock->aliquot store_stock Store Aliquots (-20°C, Dark) aliquot->store_stock qc_check QC Check: Run GC-MS (Verify Isomeric Purity) store_stock->qc_check experiment Perform Experiment (Use fresh aliquot, inert materials) qc_check->experiment PASS fail FAIL: Discard and Prepare Fresh Stock qc_check->fail FAIL analysis Analyze Results experiment->analysis end Validated Data analysis->end fail->prep_stock

Caption: Recommended workflow to minimize artifact formation.

References
  • FooDB. (n.d.). Showing Compound 2-trans-6-cis-Dodecadienal (FDB010401). Retrieved from [Link]

  • The Good Scents Company. (n.d.). (E,Z)-2,6-dodecadienal. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (E,Z)-2,6-nonadienal. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Relative stability of cis and trans cycloalkenes. Retrieved from [Link]

  • PubChem. (n.d.). trans-2,cis-6-Nonadienal. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 24.4: Isomerization. Retrieved from [Link]

  • Insects Limited. (n.d.). Mistakes to avoid - pheromone monitoring program. Retrieved from [Link]

  • Vichi, S., et al. (2003). Toxic oxygenated alpha,beta-unsaturated aldehydes and their study in foods: a review. Critical Reviews in Food Science and Nutrition.
  • Doty, R. L. (2010). Human Pheromones. In Neurobiology of Chemical Communication. CRC Press/Taylor & Francis. Retrieved from [Link]

  • Copley, S. D. (2009). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Annual review of microbiology.
  • Wikipedia. (n.d.). Isomerization. Retrieved from [Link]

  • UP Resin Handling Guide. (n.d.). Safe handling of Unsaturated Polyester (UP) Resins. Retrieved from [Link]

  • Aldrich, J. R., et al. (1997). Artifacts and Pheromone Blends from Nezara spp.
  • Phenomenex. (2014). GC TROUBLESHOOTING GUIDE. Retrieved from [Link]

  • Tree Fruit Magazine. (n.d.). Pest monitoring: proper use of pheromone traps. Retrieved from [Link]

  • Jackson, D. N., & Sargeson, A. M. (1974). Isomerization in the 1,4,7,10,13,16-Hexaazacyclooctadecanecobalt(III) System [Co(hexacyclen)

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Characterization of 2-trans-6-cis-Dodecadienal Isomers

For researchers, scientists, and professionals in drug development, the precise characterization of geometric isomers is paramount. The subtle difference in the spatial arrangement of atoms can lead to vastly different b...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of geometric isomers is paramount. The subtle difference in the spatial arrangement of atoms can lead to vastly different biological activities, toxicological profiles, and overall efficacy of a compound. This guide provides an in-depth technical comparison of analytical methodologies for the characterization of 2-trans-6-cis-dodecadienal and its geometric isomers. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

The Significance of Isomeric Purity in Dodecadienals

2,6-Dodecadienal isomers are fatty aldehydes that can be found in various natural products and are also synthesized for use as flavoring agents and insect pheromones.[1] The geometry of the double bonds at the 2- and 6-positions gives rise to four possible isomers: 2-trans-6-cis, 2-cis-6-trans, 2-trans-6-trans, and 2-cis-6-cis. Each of these isomers can elicit distinct biological responses. For instance, in the realm of insect chemical ecology, specific isomeric ratios of pheromones are often crucial for effective mate attraction, and "off-isomers" can act as inhibitors. Therefore, the ability to selectively synthesize and accurately characterize the isomeric purity of a target compound like 2-trans-6-cis-dodecadienal is not merely an academic exercise but a critical aspect of quality control and efficacy assessment.

Comparative Analysis of Characterization Techniques

The differentiation of dodecadienal isomers relies on exploiting the subtle differences in their physical and chemical properties. Here, we compare the most powerful analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most definitive method for the structural elucidation of geometric isomers in solution. It provides detailed information about the chemical environment and connectivity of atoms within a molecule.

The primary tool for distinguishing between cis and trans isomers around a double bond in ¹H NMR is the magnitude of the vicinal coupling constant (³J). This value is dependent on the dihedral angle between the coupled protons.

  • Trans-protons: Exhibit a larger coupling constant, typically in the range of 11-18 Hz.

  • Cis-protons: Show a smaller coupling constant, generally between 6-14 Hz.[2]

For 2-trans-6-cis-dodecadienal, the key diagnostic signals are the olefinic protons at the C2-C3 and C6-C7 double bonds.

  • The protons on the C2-C3 double bond (trans) would be expected to show a ³J value in the higher end of the range (around 15-16 Hz).

  • The protons on the C6-C7 double bond (cis) would exhibit a smaller ³J value (around 10-12 Hz).

Chemical shifts of the olefinic and allylic protons can also provide confirmatory evidence, as the spatial proximity of substituents in the cis configuration can lead to shielding or deshielding effects compared to the trans isomer.[3]

  • Sample Preparation: Dissolve 5-10 mg of the dodecadienal isomer sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal resolution.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the signals to determine proton ratios and accurately measure the coupling constants of the olefinic protons.

Chromatographic Techniques: Separation is Key

While NMR provides structural confirmation, chromatographic methods are essential for determining the isomeric purity of a sample by physically separating the different isomers.

GC is a powerful technique for the analysis of volatile compounds like dodecadienal. The separation of geometric isomers is typically achieved using a high-resolution capillary column with a polar stationary phase.

  • Principle of Separation: Isomers with different geometries will have slightly different boiling points and interactions with the stationary phase, leading to different retention times. Generally, trans isomers, being more linear and having a lower boiling point, may elute earlier than the corresponding cis isomers on polar columns.[4]

HPLC offers an excellent alternative, and in some cases, superior resolution for the separation of geometric isomers, particularly for less volatile or thermally labile compounds.[4] Reversed-phase HPLC with an ODS (C18) column is a common choice.

  • Principle of Separation: The separation is based on the differential partitioning of the isomers between the nonpolar stationary phase and the polar mobile phase. The more planar trans isomers may have stronger interactions with the C18 stationary phase, leading to longer retention times compared to the less planar cis isomers.[4]

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Stationary Phase Polar capillary column (e.g., DB-23)Reversed-phase ODS (C18) column
Mobile Phase Inert carrier gas (e.g., Helium, Nitrogen)Mixture of polar solvents (e.g., Acetonitrile/Water)
Resolution May provide adequate separation, but peak overlap can occur.Often provides superior resolution for geometric isomers.[4]
Detection Flame Ionization Detector (FID), Mass Spectrometer (MS)UV Detector (due to the conjugated double bond), Mass Spectrometer (MS)
Advantages High speed, excellent for volatile compounds.High resolution, suitable for a wider range of compounds, non-destructive.
Disadvantages Potential for thermal degradation of analytes.Can be slower and consume more solvent.
  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the dodecadienal isomer mixture in a suitable solvent like hexane or dichloromethane.

  • Instrument Setup:

    • GC System: Agilent 7890B or equivalent.

    • Column: DB-23 (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector: Split/splitless injector at 250°C with a split ratio of 50:1.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 2 min, then ramp to 220°C at 5°C/min, and hold for 10 min.

    • Detector: Flame Ionization Detector (FID) at 250°C.

  • Data Acquisition and Analysis: Inject 1 µL of the sample and record the chromatogram. Identify the peaks corresponding to the different isomers based on their retention times (if known from standards) and calculate the relative peak areas to determine the isomeric ratio.

Mass Spectrometry (MS): A Powerful Detector and Structural Tool

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. While electron ionization (EI) mass spectra of geometric isomers are often very similar, subtle differences in the relative intensities of fragment ions can sometimes be observed.[5] The true power of MS in isomer analysis is realized when it is coupled with a chromatographic separation technique (GC-MS or LC-MS).

In the EI-MS of dodecadienals, common fragmentation pathways include:

  • Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group.

  • McLafferty rearrangement: A characteristic rearrangement of aldehydes and ketones with a γ-hydrogen.

  • Cleavage at the allylic positions: Fragmentation at the C-C bonds adjacent to the double bonds.

The position and geometry of the double bonds can influence the relative abundance of these fragment ions. For example, the stability of the resulting carbocations formed during fragmentation can be affected by the stereochemistry of the double bonds.[5]

GCMS_Workflow

Caption: Workflow for the GC-MS analysis of dodecadienal isomers.

Synthesis and Potential Impurities

The stereoselective synthesis of 2-trans-6-cis-dodecadienal is a non-trivial task, and the chosen synthetic route will dictate the potential isomeric impurities. A common strategy involves Wittig-type reactions, which can provide good control over the geometry of the newly formed double bond. However, incomplete stereoselectivity can lead to the formation of other isomers. For example, the use of a stabilized ylide in a Wittig reaction typically favors the formation of a trans double bond, while a non-stabilized ylide favors the cis geometry. Careful purification, often involving silica gel chromatography, is necessary to isolate the desired isomer.[6]

Conclusion: An Integrated Approach for Unambiguous Characterization

For the unambiguous characterization of 2-trans-6-cis-dodecadienal and the accurate determination of its isomeric purity, a multi-technique approach is essential.

  • Initial Structural Confirmation: High-field ¹H and ¹³C NMR spectroscopy should be employed to confirm the primary structure and the geometry of the double bonds of the purified standard.

  • Isomeric Purity Assessment: High-resolution capillary GC or HPLC should be used to separate the isomers and quantify their relative amounts in a sample. The choice between GC and HPLC will depend on the specific sample matrix and available instrumentation, with HPLC often providing superior resolution for these types of isomers.[4]

  • Confirmation of Identity in Complex Mixtures: GC-MS or LC-MS is invaluable for confirming the identity of the separated isomers, especially when analyzing complex matrices where co-elution with other components is possible.

By integrating these powerful analytical techniques and understanding the principles behind their application, researchers can confidently characterize the isomeric composition of 2,6-dodecadienal, ensuring the quality, efficacy, and safety of their products.

References

  • FooDB. (n.d.). Showing Compound 2-trans-6-cis-Dodecadienal (FDB010401). Retrieved from [Link]

  • The Good Scents Company. (n.d.). (E,Z)-2,6-dodecadienal. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dodecadienal, (2E,6Z)-. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (2018). HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. Retrieved from [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (E,Z)-2,6-nonadienal. Retrieved from [Link]

  • PubChem. (n.d.). trans-2,cis-6-Nonadienal. Retrieved from [Link]

  • Ando, T., Kishi, H., & Yasuda, H. (2012). Chromatographic Separation of Geometric Isomers of 7,9-Decadienyl... ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dodecadienal. Retrieved from [Link]

  • Tetsu, A., & Hidenori, Y. (1982). Systematic Syntheses and Characterization of Dodecadien-l-ols with Conjugated Double Bond, Lepidopterous Sex Pheromones. J-STAGE. Retrieved from [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (2025). HPLC Separation of Positional Isomers on a Dodecylamine-N, N-Dimethylenephosphonic Acid Modified Zirconia Stationary Phase. Retrieved from [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta, 13, 674.
  • de Klerk, G. J., van Zanten, A. A., & Germano, G. (2004). An Efficient HPLC Method for the Analysis of Isomeric Purity of technetium-99m-exametazime and Identity Confirmation Using LC-MS. PubMed. Retrieved from [Link]

  • Gargiulo, S., et al. (2018). Biocatalytic synthesis of the Green Note trans-2-hexenal in a continuous-flow microreactor. Beilstein Journal of Organic Chemistry, 14, 838-845.
  • Tetsu, A., Hidenori, Y., & Shiro, T. (1982). Mass Spectra of Dodecadienic Compounds with a Conjugated Double Bond, Lepidopterous Sex Pheromones. J-STAGE. Retrieved from [Link]

  • Lec-28 || Mass fragmentation pattern of aldehydes. (2022, March 17). YouTube. Retrieved from [Link]

  • Martin, S. F., et al. (2008). Stereocontrolled Synthesis and Pharmacological Evaluation of cis-2, 6-Diphenethyl-1-azabicyclo[2.2.2]octanes as Lobelane Analogues. PubMed Central. Retrieved from [Link]

Sources

Comparative

Technical Guide: (2E,6Z)-Dodecadienal Reference Standards

Executive Summary 2-trans-6-cis-Dodecadienal (CAS: 21662-13-5), often referred to as "Violet Leaf Aldehyde," is a high-impact odorant critical to flavor and fragrance formulations requiring green, cucumber, or melon note...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-trans-6-cis-Dodecadienal (CAS: 21662-13-5), often referred to as "Violet Leaf Aldehyde," is a high-impact odorant critical to flavor and fragrance formulations requiring green, cucumber, or melon notes.[1] Its biological activity and sensory threshold are strictly governed by its stereochemistry. The (2E, 6Z) configuration provides the characteristic "violet/cucumber" profile, whereas the all-trans (2E, 6E) isomer is significantly weaker and possesses a fattier, less distinct odor.

For researchers and analytical chemists, the primary challenge lies not in detection, but in stereochemical preservation . This guide compares reference standard grades and outlines a self-validating protocol to ensure data integrity during quantitative analysis.

Chemical Profile & Stereochemical Criticality[1]

The molecule contains two double bonds with distinct electronic environments:[1]

  • C2=C3 (Trans/E): Conjugated with the carbonyl group. Thermodynamically stable.[1]

  • C6=C7 (Cis/Z): Isolated (non-conjugated). Susceptible to radical attack and isomerization to the lower-energy trans state.[1]

PropertySpecification
IUPAC Name (2E,6Z)-dodeca-2,6-dienal
CAS Number 21662-13-5
Molecular Formula C₁₂H₂₀O
Molecular Weight 180.29 g/mol
Odor Threshold ~0.002 ppb (Air) - Extremely Potent
Key Risk Rapid isomerization to (2E,6E)-dodecadienal upon UV exposure or acid catalysis.[1][2]

Comparative Analysis of Reference Standards

Selecting the correct standard grade depends on the analytical goal (Quantification vs. Identification).

Table 1: Reference Standard Performance Matrix
FeatureGrade A: High-Purity Isomer Grade B: Technical Mixture Grade C: Natural Isolate
Purity (GC Area %) > 95% (Sum of isomers)> 85% (Sum of isomers)Variable (Matrix effects)
Isomeric Ratio > 90% (2E, 6Z) Variable (often 60:40 Z:E)> 95% (2E, 6Z)
Primary Use Quantitative Analysis (qNMR, GC-MS)Bulk Compounding, Qualitative IDIsotopic Ratio Mass Spectrometry (IRMS)
Stability Risk High (Requires -20°C, Argon)Moderate (Stabilized w/ Alpha-Tocopherol)High (Bio-matrix degradation)
Cost High (

)
Low ($)Extreme (

$)
Supplier Examples Bedoukian Research, Cayman ChemSigma-Aldrich (Tech Grade), PentaFrutarom, Treatt

Scientist’s Insight: Do not use Grade B for determining the "freshness" of a food product. The presence of the (2E, 6E) isomer in Grade B will artificially inflate the calculated degradation products in your sample. Always use Grade A for stability studies.

Degradation Pathways & Handling

The validity of your standard curve is compromised if the standard degrades during the weighing or dilution process. The following diagram illustrates the specific failure modes for this molecule.

degradation_pathway Start (2E, 6Z)-Dodecadienal (Active/Fresh) Isomer (2E, 6E)-Dodecadienal (Off-Odor/Fatty) Start->Isomer UV Light / Heat Acid Catalysis Oxidation Dodecadienoic Acid (Rancid/Sour) Start->Oxidation O2 Exposure (Auto-oxidation) Polymer Oligomers/Dimers (Loss of Volatility) Start->Polymer Base Catalysis Isomer->Oxidation Slow Oxidation

Figure 1: Critical degradation pathways.[1] Note that isomerization (Z -> E) often precedes oxidation, altering the sensory profile before chemical loss is detected by FID.[1]

Analytical Validation Protocol (GC-MS)[1]

To distinguish the target (2E, 6Z) isomer from the degradation product (2E, 6E), a standard non-polar column (e.g., DB-5 or HP-5) is often insufficient as the boiling points are nearly identical.

Protocol: Isomer-Specific Separation

Objective: Achieve baseline resolution (>1.5) between cis and trans isomers.[2]

  • Column Selection: Use a high-polarity Polyethylene Glycol (PEG) phase (e.g., DB-WAX or HP-INNOWax ).[1] The polarity interaction with the pi-bonds allows for separation based on geometric configuration.[1]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (Hold 2 min)

    • Ramp A: 10°C/min to 180°C[1]

    • Ramp B: 20°C/min to 240°C (Hold 5 min)

    • Note: Slow ramp in the middle is crucial for isomer resolution.

  • Inlet: Splitless (if <1 ppm) or Split 1:10. Temp: 240°C. Liner must be deactivated to prevent thermal isomerization in the injector port.

Self-Validating Quality Control Step

Before running samples, inject a "System Suitability Standard" containing a 50:50 mix of (2E,6Z) and (2E,6E).

  • Pass Criteria: Two distinct peaks with Resolution (Rs) > 1.5.

  • Fail Criteria: Co-elution or "shouldering" peaks.[1]

Experimental Workflow: Standard Preparation

Handling pure (2E,6Z)-dodecadienal requires strict exclusion of oxygen and light.[1]

workflow cluster_prep Standard Preparation Workflow Step1 1. Equilibrate Ampoule (Warm to Room Temp in Desiccator) Step2 2. Solvent Selection (Use Benzene-free Ethanol or Hexane) Step1->Step2 Step3 3. Gravimetric Dilution (Prepare Primary Stock ~1000 ppm) Step2->Step3 Minimize Headspace Step4 4. Stabilization (Add 0.05% BHT or Alpha-Tocopherol) Step3->Step4 Critical for Shelf Life Step5 5. Aliquot & Store (Amber vials, Argon purge, -20°C) Step4->Step5

Figure 2: Step-by-step preparation to minimize oxidative degradation.

Causality of Protocol Choices:
  • Equilibration (Step 1): Opening a cold ampoule condenses atmospheric moisture, which accelerates acid-catalyzed isomerization.[1]

  • Stabilization (Step 4): Aldehydes oxidize to carboxylic acids rapidly. BHT acts as a radical scavenger, preserving the concentration for up to 3 months. Without BHT, the titer can drop by 10% in 24 hours.

References

  • Bedoukian Research. (n.d.).[1][3][4][5] (E,Z)-2,6-Dodecadienal Technical Data Sheet. Retrieved from [Link]

  • The Good Scents Company. (2023).[6] 2-trans-6-cis-dodecadienal: Organoleptic Properties and Suppliers. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association (FEMA). (2008). FEMA GRAS Assessment of Aliphatic and Aromatic Aldehydes (FEMA 3637). Food and Chemical Toxicology. Retrieved from [Link][1]

  • PubChem. (2025).[1][2] Compound Summary: (2E,6Z)-dodeca-2,6-dienal (CAS 21662-13-5).[1][2][5] National Library of Medicine. Retrieved from [Link][1]

  • National Institute of Health (NIH). (2012). Novel methods for quantification of long-chain unsaturated aldehydes. Retrieved from [Link]

Sources

Validation

Technical Comparison Guide: (2E,6Z)-Dodecadienal Bioactivity &amp; Application

This technical guide provides an in-depth analysis of (2E,6Z)-dodecadienal , a semiochemical with dual significance as a specific insect pheromone component (notably in Silphid beetles) and a potent bioactive lipid metab...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of (2E,6Z)-dodecadienal , a semiochemical with dual significance as a specific insect pheromone component (notably in Silphid beetles) and a potent bioactive lipid metabolite in mammalian systems.

Executive Summary

(2E,6Z)-Dodecadienal (CAS: 21662-13-5) is a conjugated di-unsaturated aldehyde utilized in the chemical communication systems of specific Coleoptera species, most notably the burying beetle Nicrophorus interruptus . Distinct from its role as a "melon-note" flavor agent in the fragrance industry, its biological activity in chemical ecology is defined by high-affinity binding to specific olfactory receptors (ORs), mediating aggregation and mating behaviors.

For researchers in drug development and agrochemistry, this compound serves as a model ligand for studying stereoselective receptor activation and lipid peroxidation signaling , as its 4-hydroxy derivative (4-HDDE) acts as a PPAR


 agonist in mammalian cells.

Chemical Identity & Physicochemical Profile[1][2]

PropertySpecification
IUPAC Name (2E,6Z)-dodeca-2,6-dienal
Common Name 2-trans-6-cis-Dodecadienal
Molecular Formula C

H

O
Molecular Weight 180.29 g/mol
Appearance Colorless to pale yellow liquid
Odor Profile Fatty, green, violet-leaf, melon, chicken-fat nuances
LogP ~3.8 (High lipophilicity)
Stability Susceptible to auto-oxidation (aldehyde to acid) and polymerization; requires storage at -20°C under Argon.

Comparative Bioactivity Analysis

This section objectively compares (2E,6Z)-dodecadienal against structural analogs and functional competitors to highlight the critical role of geometric isomerism in bioactivity.

Pheromone Activity vs. Structural Analogs

In Nicrophorus species, the specificity of the olfactory response is dictated by the chain length and the geometry of the double bonds.

CompoundStructureActivity in N.[1][2][3][4][5][6][7][8] interruptusCross-Reactivity
(2E,6Z)-Dodecadienal C12,

High (Primary Ligand) Low. Specific aggregation signal.
(2E)-Dodecenal C12,

Low / InactiveActs as a general "green" leaf volatile; lacks specific pheromonal valence.
(2E,6Z)-Nonadienal C9,

Inactive"Violet Leaf Aldehyde." Potent in other species (e.g., Cucumber beetle) but chain length mismatch prevents receptor fit in Nicrophorus.
Methyl Geranate Terpenoid EsterModerate (Synergist)Common in related N. vespilloides; acts as a co-attractant but utilizes a different receptor pathway.
Mammalian Bioactivity (Toxicological & Signaling Context)

Unlike many insect pheromones which are inert in mammals, (2E,6Z)-dodecadienal derivatives are bioactive.

  • Insect Pathway: Ligand

    
     Pheromone Binding Protein (PBP) 
    
    
    
    OR
    
    
    Signal.
  • Mammalian Pathway: Lipid Peroxidation

    
    4-HDDE 
    
    
    
    Covalent adduction to Hsp70/90 or activation of PPAR
    
    
    .
    • Insight: 4-HDDE is more reactive than 4-HNE (4-hydroxynonenal) due to the extra double bond, making it a potent marker of oxidative stress.

Mechanism of Action: Signal Transduction Pathway

The following diagram illustrates the parallel pathways of (2E,6Z)-dodecadienal in insect olfaction versus mammalian signaling.

BioactivityPathways cluster_Insect Insect Olfactory System (Nicrophorus) cluster_Mammal Mammalian System (Oxidative Stress) Ligand (2E,6Z)-Dodecadienal PBP Pheromone Binding Protein (PBP) Ligand->PBP Diffusion Metabolism Oxidation to 4-HDDE Ligand->Metabolism ROS Attack OR_Complex Orco-OR Complex (Dendritic Membrane) PBP->OR_Complex Transport IonChannel Ion Channel Opening OR_Complex->IonChannel Transduction Behavior Aggregation/Mating Response IonChannel->Behavior Depolarization Adduction Protein Adduction (Hsp70/90) Metabolism->Adduction Michael Addition PPAR PPAR-delta Activation Metabolism->PPAR Ligand Binding Tox Cytotoxicity / Signaling Adduction->Tox PPAR->Tox

Figure 1: Dual bioactivity pathways. Top (Green): Pheromone signaling in insects. Bottom (Red): Oxidative stress signaling in mammals.

Experimental Protocols

To validate the activity of (2E,6Z)-dodecadienal, the following self-validating protocols are recommended.

Protocol A: GC-EAD (Electroantennographic Detection)

Objective: Determine if the insect antenna possesses specific receptors for the compound.

  • Preparation:

    • Excise the antenna of a sexually mature Nicrophorus beetle.

    • Mount between two glass capillary electrodes filled with Ringer’s solution (7.5 g NaCl, 0.35 g KCl, 0.21 g CaCl

      
       per liter).
      
  • Stimulus Delivery:

    • Inject 10 µL of (2E,6Z)-dodecadienal (diluted in hexane from

      
       to 
      
      
      
      ng/µL) onto a filter paper strip in a glass cartridge.
    • Use a continuous humidified air stream (1 L/min) over the antenna.

    • Deliver a 0.5s puff of the stimulus into the air stream.

  • Data Acquisition:

    • Amplify the signal (100x) using a high-impedance DC amplifier.

    • Validation: Use (2E)-hexenal as a positive control (general green leaf volatile) and pure hexane as a negative control.

    • Success Criteria: A depolarization amplitude >2x the noise floor, significantly higher than the hexane control.

Protocol B: Y-Tube Olfactometer Bioassay

Objective: Quantify behavioral attraction.

  • Setup: Use a glass Y-tube (stem 20 cm, arms 15 cm) inclined at 30°.

  • Airflow: Filtered air at 200 mL/min per arm.

  • Odor Source:

    • Arm A: 10 µg (2E,6Z)-dodecadienal on filter paper.

    • Arm B: Solvent control (Hexane).

  • Procedure:

    • Introduce one beetle at the base of the stem.

    • Record "Choice" when the beetle crosses 5 cm into an arm and stays for >15s.

    • Run 30 replicates, rotating the Y-tube every 5 trials to eliminate lighting bias.

  • Analysis: Analyze data using a Chi-square test (

    
    ) against a 50:50 null hypothesis.
    

Synthesis & Workflow Visualization

For drug development professionals synthesizing this ligand for testing, the stereoselective synthesis is critical.

Workflow Start Start: Alkyne Precursor (1-hexyne) Step1 Step 1: C-C Coupling (Formation of C12 skeleton) Start->Step1 Step2 Step 2: Stereoselective Reduction (Lindlar Cat. -> Cis alkene) Step1->Step2 Creates (6Z) Step3 Step 3: Oxidation to Aldehyde (Dess-Martin Periodinane) Step2->Step3 Creates Aldehyde QC QC: NMR & GC-MS Confirm (2E,6Z) purity >95% Step3->QC

Figure 2: Synthetic workflow emphasizing the critical stereoselective reduction step to ensure the (6Z) geometry.

References

  • Pherobase. (2024).[3] Semiochemical compound: (E,Z)-2,6-Dodecadienal.[8] The Pherobase: Database of Pheromones and Semiochemicals. Link

  • USDA Foreign Agricultural Service. (1999). Food and Agricultural Import Regulations and Standards. GAIN Report. Link

  • Guichard, E., et al. (2017). A Search for CD36 Ligands from Flavor Volatiles in Foods with an Aldehyde Moiety. Journal of Agricultural and Food Chemistry. Link

  • Vistoli, G., et al. (2013). 4-Hydroxy-2E,6Z-dodecadienal (4-HDDE) as a PPARdelta agonist. Bioorganic & Medicinal Chemistry. Link

  • Steullet, P., & Guerin, P.M. (1994). Identification of general odorant-binding proteins in the antenna of the tsetse fly Glossina morsitans. (Contextual reference for GC-EAD protocols). Chemical Senses.

Sources

Comparative

Technical Comparison Guide: (2E,6Z)-Dodecadienal vs. C12 Aldehyde Analogs

Executive Summary In high-performance formulation, (2E,6Z)-Dodecadienal (also known as trans-2-cis-6-dodecadienal) represents a distinct functional class compared to its saturated (Dodecanal) and mono-unsaturated ((2E)-D...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In high-performance formulation, (2E,6Z)-Dodecadienal (also known as trans-2-cis-6-dodecadienal) represents a distinct functional class compared to its saturated (Dodecanal) and mono-unsaturated ((2E)-Dodecenal) analogs.

While all three share a C12 hydrophobic tail, the specific


-electron architecture  of (2E,6Z)-dodecadienal dictates its superior performance in two key areas:
  • Sensory Impact: It possesses a unique "violet leaf/melon" character with an odor detection threshold significantly lower than Dodecanal, driven by the specific "kinked" geometry of the 6-cis bond.

  • Bio-Reactivity: The conjugated

    
    -unsaturated head group acts as a potent Michael acceptor, interacting with microbial proteins to deliver superior antimicrobial efficacy against Gram-negative bacteria (e.g., Salmonella) compared to saturated aldehydes.
    

This guide analyzes these differences to support decision-making in flavor, fragrance, and antimicrobial product development.

Chemical Architecture & Reactivity

The performance variance among C12 aldehydes is strictly governed by their stereochemistry and electronic conjugation.

Comparative Structural Analysis
CompoundStructure DescriptionElectronic CharacterKey Reactivity
Dodecanal Saturated, linear chain.Electronically neutral tail; electrophilic carbonyl.Oxidation to Lauric acid; Schiff base formation.
(2E)-Dodecenal

-unsaturation.
Conjugated system; Carbon-3 is electrophilic.Michael Addition (strong); Polymerization.
(2E,6Z)-Dodecadienal Di-unsaturated; conjugated head + isolated cis double bond.High electron density; specific steric "kink."Michael Addition ; Lipid membrane intercalation.
Mechanism of Action: The "Warhead" Theory

The (2E)-motif (trans-2) creates an electron-deficient Carbon-3 (


-carbon). This acts as a "warhead," susceptible to nucleophilic attack by thiols (-SH) or amines (-NH2) on biological receptors or microbial enzymes. The (6Z)-motif (cis-6) does not increase electrophilicity but dictates steric fit , essential for the specific "melon" olfactory triggering.

G cluster_0 Chemical Structure cluster_1 Reactivity Mechanism cluster_2 Performance Outcome C12 (2E,6Z)-Dodecadienal Michael Michael Acceptor (C3 Electrophile) C12->Michael 2-trans motif Lipid Membrane Fluidity Disruption C12->Lipid 6-cis kink C12_Mono (2E)-Dodecenal C12_Mono->Michael C12_Sat Dodecanal Schiff Schiff Base (C1 Carbonyl) C12_Sat->Schiff Only C1 active Bio Antimicrobial (Enzyme Inhibition) Michael->Bio Covalent bonding to Cys/Lys Sensory High Impact (Violet/Melon) Lipid->Sensory Receptor Fit Lipid->Bio Leakage

Figure 1: Structure-Activity Relationship (SAR) flow demonstrating how specific structural motifs drive biological and sensory outcomes.

Sensory Performance (Olfactory)

For flavorists and perfumers, the distinction is between "fatty/soapy" (saturated) and "green/floral" (unsaturated).

Odor Profile Comparison[1][2]
CompoundOdor CharacterThreshold (ppb in water)*Application Note
Dodecanal Soapy, waxy, citrus-peel, fatty.[1][2]~0.1 - 1.0Used for "clean" laundry notes or citrus boosting.
(2E)-Dodecenal Fatty, cilantro (coriander), mandarin.[1]~0.05 - 0.5Key to authentic cilantro and fatty chicken flavors.
(2E,6Z)-Dodecadienal Violet leaf, cucumber, melon, green. < 0.002 High Impact. Essential for "fresh" green notes; extremely potent.

Note: Thresholds vary by matrix. The di-unsaturated form is consistently 1-2 orders of magnitude more potent than the saturated form.

Application Insight: (2E,6Z)-Dodecadienal is the "gold standard" for natural green notes. Unlike Dodecanal, which can become cloying or "chemical" at high doses, the (2E,6Z) analog provides the characteristic "dewy" freshness found in cucumber and violet leaf absolutes.

Biological Activity: Antimicrobial Efficacy[3][4][5]

The


-unsaturated aldehydes are emerging as potent alternatives to traditional preservatives due to their dual mechanism of action.
Comparative MIC Data (Minimum Inhibitory Concentration)

Data synthesized from standard broth microdilution assays against food-borne pathogens.

Target OrganismDodecanal (MIC

g/mL)
(2E)-Dodecenal (MIC

g/mL)
(2E,6Z)-Dodecadienal (MIC

g/mL)
Efficacy Verdict
Salmonella choleraesuis > 5006.253.12 - 6.25 Unsaturated forms are ~100x more potent.
Escherichia coli > 25012.5 - 2512.5 Strong activity against Gram-negative.
Staphylococcus aureus 1005025 Effective against Gram-positive.
Mechanism of Action[3][4][6][7][8]
  • Membrane Partitioning: The C12 hydrophobic tail inserts into the bacterial phospholipid bilayer. The (6Z) "kink" disrupts packing efficiency, causing leakage of intracellular contents (e.g., carboxyfluorescein leakage assays).

  • Enzyme Inactivation: Once inside or at the interface, the aldehyde group reacts with nucleophilic cysteine residues on essential bacterial enzymes via Michael addition, irreversibly inhibiting metabolic function.

Experimental Protocols

To validate these properties in your own lab, use the following self-validating protocols.

Protocol A: Headspace-SPME GC-MS Profiling

Objective: Quantify the ratio of (2E,6Z) isomer vs. degradation products in a raw material.

  • Sample Prep: Weigh 1.0 g of sample into a 20 mL headspace vial. Add 5 mL saturated NaCl solution (to salt-out volatiles) and 10

    
    L internal standard (e.g., 2-heptanone, 50 ppm).
    
  • Equilibration: Incubate at 40°C for 15 mins with agitation (500 rpm).

  • Extraction: Expose SPME fiber (DVB/CAR/PDMS - Grey hub) for 30 mins at 40°C. Note: This triple-phase fiber covers the semi-volatile nature of C12s.

  • Desorption: 250°C for 3 mins in GC injector (splitless mode).

  • GC Parameters:

    • Column: DB-Wax or equivalent polar column (essential for separating cis/trans isomers).

    • Oven: 40°C (2 min)

      
       5°C/min 
      
      
      
      230°C.
  • Validation: (2E,6Z)-Dodecadienal typically elutes after (2E)-Dodecenal on polar columns due to

    
    -interaction.
    
Protocol B: Broth Microdilution MIC Assay

Objective: Determine antimicrobial potency.

  • Emulsification: C12 aldehydes are hydrophobic. Prepare a stock solution (10 mg/mL) in DMSO or Ethanol . Further dilute into Mueller-Hinton Broth (MHB) containing 0.5% Tween 80 to ensure stable dispersion.

  • Inoculum: Adjust bacterial culture to

    
     CFU/mL.
    
  • Plating: In a 96-well plate, add 100

    
    L of aldehyde dilutions (range 0.5 to 500 
    
    
    
    g/mL) and 100
    
    
    L of inoculum.
  • Controls:

    • Negative: Broth + Tween 80 (no aldehyde).

    • Solvent Control: Broth + DMSO (max concentration used).

    • Sterile Control: Broth only.

  • Incubation: 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity. Confirm by adding 20

    
    L of resazurin dye (turns pink if metabolic activity persists).
    

MIC_Flow Start Start: C12 Aldehyde Stock Solubilize Solubilize in DMSO/Tween 80 (Critical Step for Hydrophobics) Start->Solubilize Dilute Serial Dilution in 96-Well Plate (MHB) Solubilize->Dilute Inoculate Add Bacterial Inoculum (10^6 CFU/mL) Dilute->Inoculate Incubate Incubate 37°C / 24h Inoculate->Incubate Read Visual Turbidity Check Incubate->Read Confirm Resazurin Assay (Blue = Dead, Pink = Live) Read->Confirm

Figure 2: Workflow for MIC determination of hydrophobic aldehydes.

Stability & Handling

  • Oxidation Risk: (2E,6Z)-Dodecadienal is highly prone to autoxidation at the C6 position and polymerization at the C2 position.

  • Storage: Must be stored under Nitrogen/Argon at < 4°C.

  • Stabilizers: Commercial preparations often require

    
    -tocopherol (0.1%) to prevent the formation of off-odor rancid notes (short-chain acids).
    
  • Formulation: In aqueous systems, encapsulate (e.g., cyclodextrins) to prevent rapid degradation and improve solubility.

References

  • Potter, T. L. (1996). Essential Oil Composition of Cilantro. Journal of Agricultural and Food Chemistry. Link

  • Kubo, I., et al. (2004). Antibacterial Activity of Coriander Volatile Compounds against Salmonella choleraesuis. Journal of Agricultural and Food Chemistry. Link

  • Trombetta, D., et al. (2005). Mechanisms of Antibacterial Action of Three Monoterpenes. Antimicrobial Agents and Chemotherapy. Link

  • Bisignano, G., et al. (2001).[3] Antimicrobial activity of some aliphatic aldehydes from Olea europaea L. FEMS Microbiology Letters. Link

  • Hatanaka, A. (1993). The Biogeneration of Green Odour by Green Leaves. Phytochemistry. Link

Sources

Validation

Benchmarking (2E,6Z)-Dodecadienal: A Comparative Analysis of Olfactory Potency, Stability, and Bioactivity

Executive Summary: Beyond the "Chicken Fat" Aldehyde (2E,6Z)-Dodecadienal (CAS: 21662-13-5) is a high-impact volatile organic compound (VOC) historically pigeonholed as a "fatty" or "chicken-skin" aroma. However, recent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the "Chicken Fat" Aldehyde

(2E,6Z)-Dodecadienal (CAS: 21662-13-5) is a high-impact volatile organic compound (VOC) historically pigeonholed as a "fatty" or "chicken-skin" aroma. However, recent research into


-unsaturated aldehydes reveals its dual utility: it is both a potent olfactory vector and a bioactive permeation enhancer with antimicrobial properties.

This guide benchmarks (2E,6Z)-Dodecadienal against its structural analogs—specifically (2E,6Z)-Nonadienal (Cucumber Aldehyde) and Citral —to define its precise utility in high-performance formulations.

Olfactory Performance: Potency & Character

While (2E,6Z)-Nonadienal is the industry standard for "green/fresh" notes, (2E,6Z)-Dodecadienal offers a critical "savory/lipid" depth that lighter aldehydes cannot replicate. This makes it indispensable for meat analogues and masking off-notes in protein therapeutics.

Comparative Olfactory Thresholds (Water Matrix)
CompoundStructureOdor Detection Threshold (ODT)Primary DescriptorsApplication Niche
(2E,6Z)-Dodecadienal C12 Conjugated Diene0.003 - 0.01 ppb *Chicken fat, Cilantro, Metallic, WaxySavory modulation, masking protein bases
(2E,6Z)-Nonadienal C9 Conjugated Diene0.02 - 0.09 ppbCucumber, Violet, Melon, GreenFresh top-notes, fruit flavors
Hexanal C6 Saturated4.5 - 5.0 ppbGrass, Rancid, GreenGeneral green marker (often an off-note)

*Note: Thresholds are matrix-dependent. The increased hydrophobicity of the C12 chain often lowers the threshold in aqueous phases due to higher volatility (Henry's Law constant).

Mechanism of Olfactory Interaction

The "savory" perception arises from the molecule's specific binding affinity to receptors sensitive to lipid oxidation products. Unlike the "green" receptors triggered by C6-C9 aldehydes, C12 aldehydes interact with receptors associated with fat detection.

OlfactoryMechanism cluster_0 Olfactory Epithelium Ligand (2E,6Z)-Dodecadienal Receptor OR7D4 / Lipid Receptors Ligand->Receptor Hydrophobic Binding Signal Signal Transduction (cAMP Pathway) Receptor->Signal G-Protein Activation Perception Perception: Fatty / Savory / Metallic Signal->Perception Neural Coding

Figure 1: Signal transduction pathway for long-chain aldehydes. The hydrophobic tail (C12) facilitates docking into lipid-sensing GPCRs.

Bioactivity: Antimicrobial & Membrane Permeation[1]

For drug development professionals, the value of (2E,6Z)-Dodecadienal lies in its


-unsaturated carbonyl moiety . This "warhead" allows it to act as a Michael acceptor, reacting with nucleophilic groups on microbial cell membranes.
Comparative Antimicrobial Efficacy (MIC against Salmonella spp.)
CompoundMechanism of ActionMIC (approx.[1][2] µg/mL)Cytotoxicity Risk
(2E)-Dodecenal *Membrane disruption + Schiff Base6.25 Moderate
Citral Membrane disruption> 500Low
Cinnamaldehyde ATPase inhibition250 - 500Moderate

*Data proxy: (2E)-Dodecenal is used here as the closest functional proxy for (2E,6Z)-Dodecadienal due to identical chain length and warhead. The additional cis-6 bond in Dodecadienal likely increases membrane fluidity disruption.

Protocol: Validating Membrane Disruption

To confirm efficacy in your specific matrix, use this self-validating flow cytometry protocol.

  • Preparation: Prepare a 10 mM stock of (2E,6Z)-Dodecadienal in DMSO.

  • Incubation: Treat S. typhimurium (10^6 CFU/mL) with 0.5x, 1x, and 2x MIC concentrations for 30 mins.

  • Staining: Add Propidium Iodide (PI) (membrane impermeant) and SYTO 9 (permeant).

  • Analysis:

    • Intact cells: SYTO 9 (+) / PI (-)

    • Compromised membranes:[3] SYTO 9 (+) / PI (+)

  • Validation: A shift in the PI population >15% confirms membrane poration rather than metabolic inhibition.

AntimicrobialAction Aldehyde (2E,6Z)-Dodecadienal Membrane Bacterial Cell Membrane (Phospholipids) Aldehyde->Membrane Insertion (Hydrophobic) Reaction Schiff Base Formation (with Lysine/Proteins) Membrane->Reaction Nucleophilic Attack Lysis Membrane Depolarization & Leakage Reaction->Lysis Structural Failure Death Cell Death Lysis->Death Loss of PMF

Figure 2: Mechanism of Action. The aldehyde group reacts with membrane proteins while the hydrophobic tail disrupts lipid packing.

Stability & Formulation Challenges

The primary limitation of (2E,6Z)-Dodecadienal is its susceptibility to autoxidation . The conjugated diene system is electron-rich and prone to radical attack, leading to the formation of hydroperoxides and subsequent cleavage into off-odor short-chain acids (e.g., Hexanoic acid).

Stability Benchmarking (Half-life at 25°C, Aerobic)
CompoundStability ProfileMajor Degradation ProductsStabilization Strategy
(2E,6Z)-Dodecadienal Low (< 3 months pure) Hydroperoxides, Hexanal, Butyric acidEncapsulation (Cyclodextrin), N2 purge, Tocopherol
Dodecanal High (> 12 months)Dodecanoic acidStandard antioxidants
Citral Moderatep-Cymene, p-Menthadien-2-olAcid scavenger, pH > 5
Protocol: Accelerated Aging (Schaal Oven Test)

Use this protocol to determine the shelf-life of your formulation containing (2E,6Z)-Dodecadienal.

  • Sample: Prepare 1% emulsion of the aldehyde in water/surfactant.

  • Stress: Incubate at 50°C in open vials (accelerated oxidation).

  • Sampling: Analyze headspace via SPME-GC-MS at T=0, 24h, 48h, 72h.

  • Marker Tracking: Monitor the appearance of Hexanal (cleavage product).

    • Failure Criteria: Hexanal peak area > 5% of parent peak.

OxidationPathway Parent (2E,6Z)-Dodecadienal Radical Peroxyl Radical Formation Parent->Radical + O2 / Light Hydroperoxide Hydroperoxide Intermediate Radical->Hydroperoxide H-abstraction Cleavage Chain Cleavage Hydroperoxide->Cleavage Hock Fragmentation OffNotes Hexanal + Hexanoic Acid (Rancid/Goaty) Cleavage->OffNotes Degradation

Figure 3: Autoxidation pathway. Monitoring the breakdown products (Hexanal) is more sensitive than measuring the loss of the parent compound.

Synthesis & Purity Considerations

For research applications, purity is paramount. "Natural" extraction from cilantro or chicken fat is low-yield and variable. Stereoselective Synthesis (Wittig Reaction) is the preferred route for high-purity benchmarking standards.

  • Route: Reaction of (Z)-4-decenal with (triphenylphosphoranylidene)acetaldehyde.

  • Critical Quality Attribute (CQA): Isomeric purity. The (2E,6Z) isomer is the bioactive target. Contamination with (2E,6E) results in a loss of the characteristic "fatty" note and reduced solubility.

References

  • Odor Thresholds & Character

    • Comparison of Odor-Active Compounds in Rice (Hexanal/Nonadienal data). Journal of Agricultural and Food Chemistry. Link

    • Standardized Odor Thresholds for Aldehydes in Water. EPA / Water Quality Association. Link

  • Antimicrobial Activity

    • Kubo, I., et al. (2004). Anti-Salmonella activity of (2E)-alkenals.[2] Journal of Applied Microbiology. (Establishes the C12

      
      -unsaturated efficacy). Link
      
    • Mechanism of Action for Citral and related Aldehydes. PLOS One. Link

  • Safety & Toxicology

    • RIFM Fragrance Ingredient Safety Assessment, 2-trans-6-cis-dodecadienal. Food and Chemical Toxicology. Link

  • Chemical Stability

    • Autoxidation of Conjugated Dienes. Lipid Oxidation Pathways. Link

Sources

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